Naloxol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
58691-01-3 |
|---|---|
分子式 |
C19H23NO4 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13?,14-,17+,18+,19-/m1/s1 |
InChI 键 |
HMWHERQFMBEHNG-DMOGFEGYSA-N |
手性 SMILES |
C=CCN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O |
规范 SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O |
产品来源 |
United States |
Foundational & Exploratory
Mechanism of Action of Naloxol: A Technical Guide
This document provides an in-depth technical overview of the mechanism of action of Naloxol, an opioid antagonist. Given that this compound is a close structural analog and a metabolite of the well-characterized opioid antagonist Naloxone (B1662785), its mechanism is understood primarily through the lens of its parent compound and its derivatives, such as Naloxegol. This guide is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound is an opioid receptor antagonist, exhibiting its effects by competing with opioid agonists for binding sites on opioid receptors.[1] It is a human metabolite of naloxone and exists in two isomeric forms: α-naloxol and β-naloxol.[1] While detailed in vitro binding data for this compound itself is not extensively published, its mechanism is inferred from its structural similarity to naloxone and from studies of its PEGylated derivative, naloxegol.[2][3] this compound is presumed to act as a competitive antagonist, primarily at the µ-opioid receptor (MOR), thereby blocking the intracellular signaling cascades initiated by opioid agonists.
Core Mechanism: Competitive Antagonism at Opioid Receptors
The primary mechanism of action for this compound is competitive antagonism at opioid receptors, particularly the µ-opioid receptor.[4][5] This means that this compound binds to the same site on the receptor as endogenous and exogenous opioids (like morphine or fentanyl) but does not activate the receptor. By occupying the binding site, it prevents agonists from binding and initiating the downstream signaling that leads to opioid effects such as analgesia, euphoria, and respiratory depression.[4]
The antagonism is a reversible process, and the extent of the blockade depends on the relative concentrations of the agonist and this compound. In the absence of an opioid agonist, this compound is expected to have little to no intrinsic pharmacological activity.[4]
Interaction with Opioid Receptor Subtypes
This compound, like its parent compound naloxone, is considered a non-selective opioid antagonist but demonstrates the highest affinity for the µ-opioid receptor (MOR).[4][5] Its affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) is lower.[6] The precise binding affinities for this compound are not as well-documented as for naloxone or naloxegol. However, data from naloxegol, a PEGylated derivative of this compound, provides insight into the expected receptor interaction profile.[2][7]
Quantitative Data: Receptor Binding and Functional Activity
While specific quantitative data for this compound is limited, the following tables summarize the data for its derivative, Naloxegol, which reflects the binding characteristics of the core this compound structure at human opioid receptors.
Table 1: In Vitro Receptor Binding Affinity of Naloxegol
| Parameter | Receptor Subtype | Value | Cell Line | Reference |
| Ki (Inhibition Constant) | Human µ-opioid | 6.5 - 8.5 nM | Cloned human µ-opioid receptors | [2] |
| Human δ-opioid | 203 nM (geometric mean) | Cloned human δ-opioid receptors | [7] | |
| Human κ-opioid | 8.65 nM (geometric mean) | Cloned human κ-opioid receptors | [7] |
Table 2: In Vitro Functional Antagonism of Naloxegol
| Parameter | Receptor Subtype | Value | Assay Type | Cell Line | Reference |
| pA2 | Human µ-opioid | 7.95 | [35S]GTPγS | HEK-293s cells | [2] |
| KB (from functional assay) | Human µ-opioid | 11 nM | [35S]GTPγS | HEK-293s cells | [2] |
| IC50 (Antagonism) | Human δ-opioid | 866 nM | [35S]GTPγS | HEK-293s cells | [2] |
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). When an agonist binds, it triggers a conformational change that leads to the activation of intracellular signaling pathways. This compound, as a competitive antagonist, blocks these pathways.
Key Blocked Pathways:
-
Inhibition of Adenylyl Cyclase: Opioid agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound prevents this decrease.[8]
-
Modulation of Ion Channels: Opioid agonists activate inwardly rectifying potassium (K+) channels and inhibit voltage-gated calcium (Ca2+) channels, which hyperpolarizes the neuron and reduces neurotransmitter release. This compound blocks these effects.[8]
-
MAPK Pathway: Opioid receptors can also signal through the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term cellular changes. This compound's antagonism would also prevent this signaling.
Diagram 1: Opioid Agonist vs. This compound Action at the µ-Opioid Receptor
Caption: Agonist vs. Antagonist action at the µ-opioid receptor.
Experimental Protocols
The characterization of this compound's mechanism of action would involve standard in vitro pharmacological assays, similar to those used for naloxone and naloxegol.[2][9]
Protocol 1: Radioligand Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Materials:
-
Cell membranes from cell lines expressing a specific human opioid receptor subtype (e.g., HEK-293 or CHO cells).
-
A radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69593 for KOR).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Methodology:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Diagram 2: Workflow for a Competitive Binding Assay
Caption: Workflow for a radioligand competitive binding assay.
Protocol 2: [35S]GTPγS Functional Assay
-
Objective: To determine the functional antagonist activity of this compound.
-
Materials:
-
Cell membranes from cell lines expressing the opioid receptor.
-
A standard opioid agonist (e.g., DAMGO for MOR).
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound at various concentrations.
-
Assay buffer.
-
-
Methodology:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the opioid agonist to stimulate the receptor.
-
Add [35S]GTPγS to the mixture.
-
Incubate to allow for [35S]GTPγS binding to the activated G-proteins.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantify the bound radioactivity.
-
Plot the agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50 for antagonism.
-
This data can be used to calculate the KB value via the Schild analysis.[2]
-
Conclusion
The mechanism of action of this compound is that of a competitive opioid receptor antagonist, with a presumed higher affinity for the µ-opioid receptor. It acts by binding to the receptor without activating it, thereby blocking the effects of opioid agonists. While specific pharmacological data for this compound is not as abundant as for its parent compound naloxone or its derivative naloxegol, its mechanism can be confidently inferred from these related compounds. Further direct characterization of this compound's binding and functional activity would be beneficial for a more complete understanding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naloxegol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Naloxone - Wikipedia [en.wikipedia.org]
- 6. Naloxegol | C34H53NO11 | CID 56959087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of α-Naloxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Naloxol is the major human metabolite of the potent opioid antagonist, naloxone (B1662785).[1][2] As a derivative of naloxone, α-naloxol plays a significant role in the metabolism and overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of α-naloxol. Detailed experimental protocols for its synthesis, purification, and analysis are also presented, along with visualizations of relevant signaling pathways and experimental workflows.
Chemical Structure and Identification
α-Naloxol, also known as 6α-hydroxynaloxone, is a morphinan (B1239233) derivative characterized by a pentacyclic ring structure.[3] The key structural feature that distinguishes it from its parent compound, naloxone, is the reduction of the C6-keto group to a hydroxyl group with an alpha (α) stereochemical configuration.
Table 1: Chemical Identification of α-Naloxol
| Identifier | Value |
| IUPAC Name | (4R,4aS,7S,7aR,12bS)-3-(prop-2-en-1-yl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol[2] |
| Chemical Formula | C₁₉H₂₃NO₄[2] |
| Molar Mass | 329.39 g/mol [4] |
| CAS Number | 20410-95-1[2] |
| PubChem CID | 5492271[5] |
Physicochemical Properties
Table 2: Physicochemical Properties of α-Naloxol
| Property | Value | Notes |
| Melting Point | Not reported | Expected to be a crystalline solid at room temperature.[3] |
| Boiling Point | Not reported | Expected to decompose at high temperatures. |
| pKa | Not reported | The tertiary amine is expected to have a pKa in the range of 8.0-9.0. |
| Solubility | Not reported | Expected to have limited solubility in water and be soluble in organic solvents like ethanol, DMSO, and DMF, similar to its PEGylated derivative, naloxegol.[6] |
| Appearance | Crystalline solid[3] | - |
Spectral Data:
Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for α-naloxol are not consistently reported in publicly available literature. However, the synthesis and characterization of its derivatives, such as 3-O-MEM α-naloxol, have been described, indicating that such data is obtainable through standard analytical techniques.[7]
Synthesis and Purification
α-Naloxol is primarily synthesized via the stereoselective reduction of naloxone.
Experimental Protocol: Stereoselective Synthesis of α-Naloxol
This protocol is adapted from methods described for the synthesis of α-naloxol derivatives.[7][8]
Objective: To synthesize α-naloxol from naloxone via stereoselective reduction of the C6-keto group.
Materials:
-
Naloxone hydrochloride
-
A suitable reducing agent (e.g., L-selectride®, K-selectride®, or sodium borohydride)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Deionized water
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Dichloromethane (B109758) or ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Standard laboratory glassware and equipment for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Preparation of Naloxone Free Base: Dissolve naloxone hydrochloride in water and adjust the pH to approximately 9 with a suitable base (e.g., sodium bicarbonate or dilute ammonium hydroxide) to precipitate the free base. Filter the precipitate, wash with cold water, and dry under vacuum.
-
Reduction Reaction: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the naloxone free base in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C to 0 °C, depending on the reducing agent).
-
Slowly add a solution of the stereoselective reducing agent (e.g., 1.1 equivalents of L-selectride® in THF) to the cooled naloxone solution with stirring. The choice of reducing agent is crucial for achieving high stereoselectivity for the α-epimer.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude α-naloxol.
Experimental Protocol: Purification of α-Naloxol
Objective: To purify the crude α-naloxol.
Materials:
-
Crude α-naloxol
-
Silica (B1680970) gel for column chromatography
-
A suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, methanol, or acetone)
Procedure:
-
Chromatographic Purification:
-
Dissolve the crude α-naloxol in a minimal amount of the eluent.
-
Load the solution onto a silica gel column pre-equilibrated with the eluent.
-
Elute the column with an appropriate solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure α-naloxol.
-
Combine the pure fractions and evaporate the solvent to yield purified α-naloxol.
-
-
Recrystallization (Optional):
-
For further purification, the α-naloxol can be recrystallized from a suitable solvent or solvent mixture.
-
Pharmacological Properties
α-Naloxol is an opioid antagonist, though its potency and specific receptor binding profile differ from naloxone.
Table 3: Pharmacological Data for α-Naloxol
| Parameter | Receptor Subtype | Value | Notes |
| Binding Affinity (Ki) | µ-opioid | Approximately the same as naloxone.[3] | Specific quantitative data is not readily available. |
| δ-opioid | Approximately the same as naloxone.[3] | Specific quantitative data is not readily available. | |
| κ-opioid | Not reported | - | |
| Functional Activity | µ-opioid | Antagonist[9] | - |
| δ-opioid | Antagonist[9] | - | |
| κ-opioid | Not reported | - | |
| In Vivo Potency | - | 5- to 65-fold less potent than naloxone in precipitating morphine withdrawal, depending on the experimental conditions.[9][10] | The potency difference is more pronounced after acute or repeated morphine pretreatment.[9] |
Mechanism of Action and Signaling Pathways
Like naloxone, α-naloxol acts as a competitive antagonist at opioid receptors, primarily the mu (µ) and delta (δ) subtypes.[3] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade.[11][12] As an antagonist, α-naloxol binds to the receptor but does not induce the conformational change necessary for G-protein activation, thereby blocking the effects of opioid agonists.[1]
The primary signaling pathway inhibited by opioid antagonists involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13] They also prevent the agonist-induced opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[11]
Experimental Workflows
Workflow for Opioid Receptor Binding Assay
The following workflow outlines a typical radioligand binding assay to determine the affinity of α-naloxol for opioid receptors.
Workflow for In Vivo Assessment of Withdrawal Precipitation
This workflow describes a general procedure to assess the potency of α-naloxol in precipitating opioid withdrawal in an animal model.
Conclusion
α-Naloxol is a key metabolite of naloxone with distinct pharmacological properties. While it retains opioid antagonist activity, its reduced potency compared to the parent compound is an important consideration in understanding the overall in vivo effects of naloxone. Further research is warranted to fully elucidate its specific binding affinities at all opioid receptor subtypes and its detailed spectral characteristics. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this significant compound.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C19H23NO4 | CID 44230574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6 Alpha-naloxol | C19H23NO4 | CID 5492271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20210338660A1 - Naloxegol Oxalate and Solid Dispersion thereof - Google Patents [patents.google.com]
- 9. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Alpha this compound | TargetMol [targetmol.com]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Opioid Receptors: Overview [jove.com]
- 13. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of β-Naloxol Isomers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological activity of β-naloxol, an active metabolite of the opioid antagonist naloxone (B1662785). This document is intended for researchers, scientists, and drug development professionals engaged in opioid pharmacology and the development of novel therapeutics.
Executive Summary
Naloxone, a cornerstone in the management of opioid overdose, undergoes extensive metabolism in the body, leading to the formation of various metabolites, including the isomeric forms of naloxol. This guide focuses on the β-naloxol isomer, exploring its interaction with opioid receptors and its functional consequences. A key characteristic of β-naloxol, in contrast to its parent compound, is its classification as a "neutral" antagonist. While naloxone can exhibit inverse agonist properties under certain conditions, particularly in opioid-dependent states, β-naloxol is understood to block receptor activity without modulating basal signaling.[1] This distinction holds significant implications for its potential therapeutic applications and side-effect profile.
Due to a lack of specific quantitative binding and functional data for β-naloxol in publicly available literature, this guide will utilize data from the closely related and well-characterized compound, 6β-naltrexol, as a surrogate to illustrate the pharmacological profile of a neutral antagonist metabolite. 6β-naltrexol is a major active metabolite of the opioid antagonist naltrexone (B1662487) and shares key pharmacological characteristics with β-naloxol.[2]
Quantitative Data Presentation
The following table summarizes the binding affinity (Ki) of 6β-naltrexol for the µ (mu), δ (delta), and κ (kappa) opioid receptors. Lower Ki values are indicative of higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| 6β-Naltrexol | µ-opioid (MOR) | 2.12[2] |
| κ-opioid (KOR) | 7.24[2] | |
| δ-opioid (DOR) | 213[2] |
Note: This data is for 6β-naltrexol and is presented as a representative profile for a neutral opioid antagonist metabolite due to the absence of specific data for β-naloxol.
Signaling Pathways and Experimental Workflows
The interaction of β-naloxol with opioid receptors, which are G-protein coupled receptors (GPCRs), can be investigated through various in vitro assays. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and the workflows of key experimental protocols.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-Opioid Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: GTPγS Binding Assay
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of opioid receptor antagonists.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of β-naloxol for µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]DAMGO (for µ-opioid receptor)
-
[³H]DPDPE (for δ-opioid receptor)
-
[³H]U69,593 (for κ-opioid receptor)
-
-
Test Compound: β-Naloxol
-
Non-specific Binding Control: Naloxone (10 µM)
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice. Dilute membranes in incubation buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of incubation buffer (for total binding) or 10 µM naloxone (for non-specific binding).
-
50 µL of various concentrations of β-naloxol.
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the β-naloxol concentration.
-
Determine the IC50 value (the concentration of β-naloxol that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional antagonist activity (IC50) of β-naloxol at opioid receptors.
Materials:
-
Receptor Source: Cell membranes from cells expressing the opioid receptor of interest.
-
Agonist: A known opioid receptor agonist (e.g., DAMGO for MOR).
-
Test Compound: β-Naloxol
-
Radioligand: [³⁵S]GTPγS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: Guanosine 5'-diphosphate.
-
Filtration System and Scintillation Counter
Procedure:
-
Membrane and Compound Preparation: Prepare membranes and serial dilutions of β-naloxol as described for the radioligand binding assay. Prepare a fixed concentration of the agonist (typically the EC80).
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
Varying concentrations of β-naloxol.
-
A fixed concentration of the agonist.
-
GDP (final concentration 10-30 µM).
-
Cell membranes (10-20 µg protein/well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the β-naloxol concentration.
-
Determine the IC50 value, which represents the concentration of β-naloxol that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
cAMP Inhibition Assay
Objective: To measure the ability of β-naloxol to block agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the Gi-coupled opioid receptor of interest.
-
Agonist: A known opioid receptor agonist.
-
Test Compound: β-Naloxol
-
Forskolin (B1673556): To stimulate adenylyl cyclase.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or other formats).
-
Cell Culture Reagents
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of β-naloxol and a fixed concentration of the agonist.
-
Assay:
-
Pre-treat the cells with varying concentrations of β-naloxol for a defined period (e.g., 15-30 minutes).
-
Add the agonist in the presence of forskolin to all wells (except for the basal control).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the β-naloxol concentration.
-
Determine the IC50 value, representing the concentration of β-naloxol that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Conclusion
References
Naloxol: An In-Depth Technical Guide to a Key Human Metabolite of Naloxone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naloxone (B1662785), a cornerstone in the management of opioid overdose, undergoes extensive metabolism in the human body. While the primary metabolic route is glucuronidation, the reduction of the 6-keto group to form naloxol represents a significant, albeit lesser-known, pathway. This technical guide provides a comprehensive overview of this compound as a human metabolite of naloxone, focusing on its formation, quantification, and the enzymes involved. This document is intended to serve as a critical resource for researchers and professionals in pharmacology and drug development, offering a consolidated source of technical information. While extensive quantitative pharmacokinetic data for this compound in humans remains to be fully elucidated in dedicated studies, this guide synthesizes the available information from in vitro and in vivo studies to provide a thorough understanding of this metabolite.
Introduction to Naloxone Metabolism
Naloxone is a pure opioid antagonist that competitively blocks opioid receptors, particularly the mu-opioid receptor.[1][2] Its rapid metabolism is a key determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathways for naloxone in humans are:
-
Glucuronidation: The most significant metabolic route, where UDP-glucuronosyltransferases (UGTs) conjugate naloxone at the 3-hydroxyl group to form naloxone-3-glucuronide (B1512897) (N3G), a pharmacologically inactive metabolite.[3][4][5]
-
Reduction of the 6-keto group: This reaction leads to the formation of the alcohol metabolite, this compound.[6][7]
This compound exists as two stereoisomers: α-naloxol and β-naloxol. In humans, α-naloxol has been identified as a metabolite of naloxone.[8]
The Metabolic Pathway of Naloxone to this compound
The conversion of naloxone to this compound is a reductive metabolic process targeting the ketone group at the C6 position of the morphinan (B1239233) ring. This biotransformation is catalyzed by cytosolic enzymes, primarily belonging to the aldo-keto reductase (AKR) superfamily.[8]
References
- 1. Pharmacokinetics of concentrated naloxone nasal spray for opioid overdose reversal: Phase I healthy volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naloxone regulates the differentiation of neural stem cells via a receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Naloxone, an opioid-inactive toll-like receptor 4 signaling inhibitor, reverses multiple models of chronic neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS assay for the quantitative determination of nalbuphine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caged Naloxone Reveals Opioid Signaling Deactivation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of concentrated naloxone nasal spray over first 30 minutes post-dosing: analysis of suitability for opioid overdose reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Opioid Receptor Binding Profile of Naloxol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro opioid receptor binding characteristics of naloxol, the primary active metabolite of the widely used opioid antagonist, naloxone (B1662785). Understanding the binding affinity of this compound for the major opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is crucial for a complete pharmacological assessment of naloxone's overall mechanism of action and duration of effect. This document details the quantitative binding affinities, the experimental methodologies employed for their determination, and a visual representation of the assay workflow.
Naloxone is metabolized in the body to two main stereoisomers: 6α-naloxol and 6β-naloxol. These metabolites themselves can interact with opioid receptors, and their distinct binding profiles contribute to the complex pharmacology of the parent drug.
Quantitative Binding Affinity of this compound and Naloxone
The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. The following tables summarize the available in vitro binding data for naloxone and its this compound metabolites at the human mu, delta, and kappa opioid receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| Naloxone | Mu (µ) | 1.1 - 3.9 | High affinity for the mu-opioid receptor.[1] |
| Delta (δ) | ~95 | Moderate affinity for the delta-opioid receptor.[1] | |
| Kappa (κ) | ~16 | Moderate affinity for the kappa-opioid receptor.[1] | |
| 6α-Naloxol | Mu (µ) | Approximately the same as naloxone | Possesses a binding affinity for the µ-opioid receptor that is comparable to the parent compound, naloxone. |
| Delta (δ) | Approximately the same as naloxone | Exhibits a binding affinity for the δ-opioid receptor similar to that of naloxone. | |
| Kappa (κ) | Data not readily available | Specific quantitative binding data for the kappa-opioid receptor is not widely reported in the literature. | |
| 6β-Naloxol | Mu (µ) | Potent | While specific Ki values from competitive binding assays are not consistently reported, studies in guinea pig ileum, a tissue rich in µ-opioid receptors, indicate high potency. |
| Delta (δ) | Lower affinity than for mu | Generally considered to have lower affinity for the delta-opioid receptor compared to the mu-opioid receptor. | |
| Kappa (κ) | Lower affinity than for mu | Exhibits a lower binding affinity for the kappa-opioid receptor in comparison to the mu-opioid receptor. |
Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand used, tissue or cell line preparation, and buffer conditions.
Experimental Protocols
The determination of the in vitro binding affinity of this compound for opioid receptors is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific opioid receptor subtype.
Radioligand Competitive Binding Assay
Objective: To determine the inhibition constant (Ki) of 6α-naloxol and 6β-naloxol for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells) stably expressing the cloned human µ-, δ-, or κ-opioid receptor.
-
Radioligands:
-
µ-opioid receptor: [³H]-DAMGO (a selective mu agonist)
-
δ-opioid receptor: [³H]-Naltrindole (a selective delta antagonist)
-
κ-opioid receptor: [³H]-U69,593 (a selective kappa agonist)
-
-
Test Compounds: 6α-naloxol and 6β-naloxol of known concentrations.
-
Reference Compound: Naloxone hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For the quantification of radioactivity.
Procedure:
-
Membrane Preparation: The cell membranes expressing the target opioid receptor are prepared through homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the incubation buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions in triplicate:
-
Total Binding: Contains the receptor membranes and the specific radioligand.
-
Non-specific Binding: Contains the receptor membranes, the radioligand, and a high concentration of the unlabeled antagonist to saturate all specific binding sites.
-
Competitive Binding: Contains the receptor membranes, the radioligand, and varying concentrations of the test compound (6α-naloxol or 6β-naloxol).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competitive binding wells are expressed as a percentage of the specific binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the opioid receptor binding affinity of this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
In-depth Technical Guide: Pharmacokinetics and Metabolism of Naloxol In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxol, encompassing its isomeric forms 6α-naloxol and 6β-naloxol, is a primary active metabolite of the potent opioid antagonist, naloxone (B1662785). Understanding the in vivo behavior of this compound is critical for a comprehensive grasp of the pharmacodynamics and therapeutic efficacy of its parent compound. This technical guide provides a detailed overview of the current scientific knowledge regarding the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While specific pharmacokinetic data for this compound metabolites are limited, this guide synthesizes available information on naloxone and its metabolic conversion to provide a thorough understanding for research and drug development.
Pharmacokinetics of Naloxone and the Formation of this compound
The systemic exposure and pharmacological effect of this compound are intrinsically linked to the pharmacokinetics of its parent drug, naloxone. Naloxone is characterized by rapid metabolism and a short half-life.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Naloxone
Naloxone is administered via intravenous, intramuscular, and intranasal routes.[1] Its bioavailability is low when taken orally due to extensive first-pass metabolism in the liver.[2] The drug is widely distributed throughout the body.[2]
The metabolism of naloxone is rapid and extensive, primarily occurring in the liver. The main metabolic pathways are:
-
Glucuronidation: The major metabolite is the inactive naloxone-3-glucuronide.[1]
-
Reduction: The ketone group at the 6-position is reduced to form the active metabolites 6α-naloxol and 6β-naloxol.[1][3]
-
N-dealkylation: A minor pathway that also contributes to the formation of metabolites.[1]
Excretion of naloxone and its metabolites occurs predominantly through the kidneys into the urine.[2]
Quantitative Pharmacokinetic Data
While specific in vivo pharmacokinetic data for 6α-naloxol and 6β-naloxol following naloxone administration are not extensively reported in publicly available literature, the following tables summarize the known pharmacokinetic parameters of the parent compound, naloxone, in various species and via different routes of administration. This data provides context for the formation and subsequent systemic presence of this compound.
Table 1: Pharmacokinetic Parameters of Naloxone in Humans
| Parameter | Intravenous (0.4 mg) | Intramuscular (0.4 mg) | Intranasal (2 mg) |
| Cmax (ng/mL) | ~1.0 | ~0.9 | 3.1 |
| Tmax (minutes) | < 5 | 10-30 | 20-30 |
| Half-life (t½) (hours) | 1-1.5[1] | ~1.3 | ~2 |
| Bioavailability (%) | 100 | High | ~50[1] |
Data compiled from multiple sources.[1][4][5]
Table 2: Pharmacokinetic Parameters of Naloxone in Rats
| Parameter | Intravenous (5 mg/kg) |
| Serum Half-life (minutes) | 30-40[6] |
| Brain-Serum Concentration Ratio | 2.7 to 4.6[6] |
Metabolism of Naloxone to this compound
The conversion of naloxone to its 6-hydroxy metabolites, 6α-naloxol and 6β-naloxol, is a critical step in its metabolic pathway. This biotransformation is catalyzed by cytosolic enzymes, with species-specific differences in the stereoselectivity of the reduction. For instance, chicken liver enzymes have been shown to produce the 6α-OH metabolite, while the 6β-OH epimer has been isolated from rabbit urine, indicating species-dependent stereochemistry in metabolism.[3]
Experimental Protocols
Detailed methodologies are essential for the accurate in vivo study of this compound pharmacokinetics and metabolism. Below are key experimental protocols that can be adapted for such investigations.
Protocol 1: In Vivo Pharmacokinetic Study of Naloxone and its Metabolites in Mice
Objective: To determine the plasma concentration-time profiles of naloxone, 6α-naloxol, and 6β-naloxol following administration of naloxone.
Animal Model: Male ICR mice (25-30 g).[7]
Drug Administration:
-
Prepare a solution of naloxone hydrochloride in sterile saline at the desired concentration.
-
Administer a single dose of naloxone via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous).
Blood Sampling:
-
Collect serial blood samples (approximately 50-100 µL) from each mouse at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) via a suitable method like tail vein or retro-orbital bleeding.[7]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis:
-
Utilize a validated LC-MS/MS method for the simultaneous quantification of naloxone, 6α-naloxol, and 6β-naloxol in plasma samples.[8][9]
Data Analysis:
-
Construct plasma concentration-time curves for naloxone and its metabolites.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification
Objective: To develop and validate a sensitive and specific method for the simultaneous determination of naloxone, 6α-naloxol, and 6β-naloxol in plasma.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[8]
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Aquasil C18, 50 mm × 2.1 mm, 5 μm).[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.[9]
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.[10]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Signaling Pathways
This compound, as a metabolite of naloxone, is expected to act as an antagonist at opioid receptors, primarily the mu-opioid receptor (MOR). The binding of an opioid antagonist like this compound competitively blocks the receptor, preventing its activation by opioid agonists. This blockade inhibits the downstream signaling cascade that is normally initiated by agonist binding.
Conclusion
The in vivo pharmacokinetics and metabolism of this compound are integral to understanding the overall pharmacological profile of its parent compound, naloxone. While direct and comprehensive pharmacokinetic data for this compound metabolites remain an area for further research, the methodologies and foundational knowledge presented in this guide provide a robust framework for scientists and researchers in the field of drug development. The continued investigation into the in vivo behavior of these active metabolites will undoubtedly contribute to the optimization of opioid antagonist therapies.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buprenorphine and Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Method Development and Validation of Naloxone and 6α‐this compound from Male African Green Monkey Plasma. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Naloxol in the Synthesis of Naloxegol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naloxegol (B613840), a peripherally acting mu-opioid receptor antagonist, is a critical therapeutic agent for the treatment of opioid-induced constipation. Its synthesis is a multi-step process wherein naloxol, a derivative of naloxone (B1662785), serves as a key intermediate. This technical guide elucidates the integral role of this compound in the synthesis of naloxegol, providing a detailed overview of the synthetic pathway, experimental protocols, and quantitative data. The process involves the stereoselective reduction of a protected naloxone derivative to yield the crucial α-naloxol intermediate, which is subsequently PEGylated to form naloxegol. This document provides a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.
Introduction
Naloxegol is a PEGylated derivative of naloxone, designed to mitigate the constipating effects of opioids without compromising their central analgesic properties.[1][2] This peripheral restriction is achieved by the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to the this compound backbone, which limits the molecule's ability to cross the blood-brain barrier.[1][3] The synthesis of naloxegol is a sophisticated process that hinges on the precise chemical modification of naloxone, with the formation of a specific this compound stereoisomer being a critical step.
The Synthetic Pathway: From Naloxone to Naloxegol
The synthesis of naloxegol from naloxone can be broadly categorized into three key stages:
-
Protection of Naloxone: The phenolic hydroxyl group of naloxone is protected to prevent unwanted side reactions in subsequent steps. A common protecting group is methoxyethoxymethyl (MEM).[4][5]
-
Stereoselective Reduction to α-Naloxol: The ketone group at the C6 position of the protected naloxone is stereoselectively reduced to a hydroxyl group, yielding the desired 6-α-hydroxyl epimer, which is the α-naloxol derivative.[5] This step is crucial as the subsequent PEGylation occurs at this position.
-
PEGylation of α-Naloxol: The α-hydroxyl group of the protected this compound intermediate is then alkylated with a monomethoxy-terminated PEG chain.[1][5]
-
Deprotection and Salt Formation: The protecting group is removed, and the naloxegol base is typically converted to a pharmaceutically acceptable salt, such as naloxegol oxalate (B1200264), for improved stability and purity.[4][6]
Synthesis Workflow Diagram
The following diagram illustrates the overall synthetic workflow from the starting material, naloxone, to the final product, naloxegol oxalate.
Quantitative Data
The efficiency and purity at each stage of the synthesis are critical for the overall process viability. The following tables summarize the reported quantitative data for key steps in the synthesis of naloxegol.
| Step | Starting Material | Product | Yield (%) | Purity (%) (by HPLC) | Reference(s) |
| Protection | Naloxone | 3-O-MEM Naloxone | 94.6 | 99.85 | [4] |
| Stereoselective Reduction & Salt Formation | 3-O-MEM Naloxone | 3-O-MEM α-Naloxol Oxalate Salt | 82.7 | ≥99.7 (α-epimer) | [4][7] |
| O-Alkylation (PEGylation) | 3-O-MEM-α-Naloxol Oxalate | 3-O-MEM Naloxegol | - | 95.76 | [7][8] |
| Deprotection and Salt Formation | Naloxegol Base | Naloxegol Oxalate | 87.8 | >99.5 | [4] |
Note: Yields and purities can vary based on the specific reaction conditions and purification methods employed.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of naloxegol, based on published literature.
Preparation of 3-O-MEM α-Naloxol Oxalate Salt[4][9]
This protocol describes the stereoselective reduction of 3-O-MEM naloxone to 3-O-MEM α-naloxol and its subsequent conversion to the oxalate salt.
Materials:
-
3-O-MEM naloxone
-
Lithium tri-tert-butoxy aluminium hydride (LTBA)
-
n-propanol
-
Oxalic acid (anhydrous)
-
Methyl tert-butyl ether (MTBE)
-
Nitrogen atmosphere
Procedure:
-
Dissolve 3-O-MEM naloxone in an appropriate solvent under a nitrogen atmosphere.
-
Perform a stereoselective reduction using a reducing agent such as lithium tri-tert-butoxy aluminium hydride (LTBA) to favor the formation of the α-epimer.[4]
-
Upon completion of the reduction, dissolve the resulting 3-O-MEM α-naloxol (e.g., 5 g, 11.99 mmol) in n-propanol (20 mL) at 20–30 °C under a nitrogen atmosphere.[9]
-
In a separate flask, dissolve anhydrous oxalic acid (e.g., 1.07 g, 11.88 mmol) in n-propanol (10 mL).[9]
-
Slowly add the oxalic acid solution drop-wise to the 3-O-MEM α-naloxol solution at 20–30 °C and stir for 30 minutes.[9]
-
Slowly add methyl tert-butyl ether (30 mL) drop-wise to the reaction mixture at 20–30 °C, which will cause the oxalate salt to precipitate.[9]
-
Stir the resulting slurry for 90 minutes at 20–30 °C.[9]
-
Filter the product under a nitrogen atmosphere, wash with methyl tert-butyl ether (20 mL), and dry under vacuum at 20–25 °C to yield the 3-O-MEM α-naloxol oxalate salt as a white solid.[4]
Preparation of 3-O-MEM Naloxegol[4][8]
This protocol details the O-alkylation (PEGylation) of the 3-O-MEM α-naloxol intermediate.
Materials:
-
3-O-MEM-α-Naloxol oxalate
-
Sodium carbonate
-
Water
-
Butylated hydroxytoluene (BHT)
-
PEG-7 monobromo monomethyl ether (or similar PEGylating agent)
-
Sodium hydride
-
Dimethylformamide (DMF)
Procedure:
-
To obtain the free base, dissolve sodium carbonate (e.g., 3.14 g) in water (50 mL).[8]
-
Add toluene (45 mL) and 3-O-MEM-α-Naloxol oxalate (e.g., 10 g, 19.7 mmol) to the sodium carbonate solution at 15–20 °C.[8]
-
Stir the resulting solution at 20–30 °C for 30 minutes.[8]
-
Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers and wash with water.[8]
-
Add BHT (0.4 g) to the combined organic layer and concentrate under reduced pressure at a temperature below 60 °C until the volume is approximately 20 mL.[8]
-
The O-alkylation is then performed by reacting the 3-O-MEM α-naloxol free base with a PEGylating agent, such as PEG-7 monobromo monomethyl ether, in the presence of a strong base like sodium hydride in a solvent mixture of DMF and toluene.[9]
Preparation of Naloxegol Oxalate[4]
This protocol describes the deprotection of 3-O-MEM naloxegol and the final salt formation.
Materials:
-
3-O-MEM naloxegol
-
Hydrochloric acid or other suitable acid for deprotection
-
Sodium carbonate or other suitable base for neutralization
-
Methylene (B1212753) chloride or other suitable extraction solvent
-
Naloxegol base
-
Methyl tert-butyl ether (MTBE)
-
n-propanol
-
Oxalic acid
Procedure:
-
The MEM deprotection of 3-O-MEM naloxegol is typically achieved by treatment with an acid, such as hydrobromic acid or hydrochloric acid in ethyl acetate.[4][7]
-
The resulting aqueous solution of the naloxegol salt is washed with a solvent like methylene chloride to remove impurities.[4]
-
The pH of the aqueous solution is then adjusted to 7.5–9.0 with a base, such as sodium carbonate, to yield the naloxegol free base, which is then extracted into an organic solvent.[4][7]
-
Dissolve the purified naloxegol base (e.g., 5 g, 7.67 mmol) in a mixture of MTBE (40 mL) and n-propanol (5 mL).[4]
-
In a separate flask, prepare a solution of oxalic acid (e.g., 0.7 g, 7.77 mmol) in MTBE (30 mL) and n-propanol (2 mL).[4]
-
Slowly add the oxalic acid solution to the naloxegol base solution. The naloxegol oxalate will precipitate during the addition.[4]
-
Stir the product slurry for approximately 3 hours, then cool to 12–15 °C and stir for an additional 45 minutes.[4]
-
Filter the product under a nitrogen atmosphere, wash with MTBE, and dry under vacuum at 25–30 °C to afford naloxegol oxalate as a white solid.[4]
Logical Relationship Diagram for Purification
The purification of intermediates and the final product is crucial for achieving high purity. The following diagram illustrates the logic of the acid-base purification technique.
References
- 1. Naloxegol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Naloxegol Oxalate? [synapse.patsnap.com]
- 3. Naloxegol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20210338660A1 - Naloxegol Oxalate and Solid Dispersion thereof - Google Patents [patents.google.com]
- 8. WO2018096464A1 - Naloxegol oxalate and solid dispersion thereof - Google Patents [patents.google.com]
- 9. Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Naloxol's Potential as a Peripherally Restricted Opioid Antagonist: A Technical Guide
Disclaimer: This technical guide addresses the potential of naloxol as a peripherally restricted opioid antagonist. It is important to note that while this compound is a known metabolite of naloxone (B1662785), there is a significant scarcity of publicly available, in-depth technical data specifically for this compound. In contrast, its PEGylated derivative, naloxegol (B613840) , has been extensively studied and is approved for the treatment of opioid-induced constipation. Therefore, this guide will present the limited available data for a closely related compound, 6-alpha-naloxol , and will primarily utilize the comprehensive data available for naloxegol as a well-documented proxy to illustrate the principles and methodologies relevant to peripherally restricted opioid antagonists. This approach provides a robust framework for understanding the potential of such compounds, while clearly acknowledging the data gap for this compound itself.
Introduction
Opioid analgesics are mainstays in pain management, but their utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC). This is a consequence of opioid action on mu (µ)-opioid receptors in the enteric nervous system. The ideal opioid antagonist for treating OIC would block these peripheral receptors without crossing the blood-brain barrier (BBB), thus preserving the central analgesic effects of the opioid.
This compound, a reduced metabolite of the non-selective opioid antagonist naloxone, has been investigated for its potential as a peripherally restricted opioid antagonist. The core concept behind its peripheral restriction lies in its physicochemical properties that may limit its ability to penetrate the central nervous system (CNS). This guide provides a comprehensive overview of the available data, experimental methodologies, and underlying signaling pathways relevant to assessing the potential of this compound and its derivatives as peripherally acting opioid antagonists.
Quantitative Data Summary
The following tables summarize the available quantitative data for 6-alpha-naloxol and the extensive data for its derivative, naloxegol.
Table 1: In Vivo Potency of 6-alpha-naloxol in Precipitating Opioid Withdrawal in Rats
| Antagonist | Morphine Treatment | ED50 (mg/kg, s.c.) | Relative Potency (Naloxone / 6-alpha-naloxol) |
| 6-alpha-naloxol | Morphine Naïve | 0.23 | 5.3 |
| Single Morphine | 0.26 | 65.2 | |
| Repeat Morphine | 0.21 | 64.2 | |
| Naloxone | Morphine Naïve | 0.043 | - |
| Single Morphine | 0.004 | - | |
| Repeat Morphine | 0.003 | - |
Data from a study on the suppression of operant responding for food reward as an index of withdrawal.[1][2]
Table 2: In Vitro Opioid Receptor Binding Affinities of Naloxegol
| Receptor Subtype | Kᵢ (nM) | Cell Line | Radioligand |
| Human µ-opioid | 7.42 (geometric mean) | Cloned human µ-opioid receptors | [³H]-Diprenorphine |
| Human δ-opioid | 203 (geometric mean) | Cloned human δ-opioid receptors | Not Specified |
| Human κ-opioid | 8.65 (geometric mean) | Cloned human κ-opioid receptors | Not Specified |
Kᵢ represents the inhibition constant and is a measure of binding affinity.[3][4]
Table 3: In Vitro Functional Antagonism of Naloxegol at the Human µ-Opioid Receptor
| Parameter | Value | Assay Type | Cell Line |
| pA₂ | 7.95 | Functional Assay (GTPγS) | HEK-293 cells expressing human MOR |
| Potency vs. Naloxone | 3-10 fold less potent | Calcium Mobilization & BRET assays | Cells co-expressing opioid receptors and chimeric G proteins |
pA₂ is a measure of the potency of a competitive antagonist.[4][5][6]
Table 4: In Vitro P-glycoprotein (P-gp) Substrate Potential of Naloxegol
| Condition | Pₐₚₚ (A-B) (10⁻⁶ cm/s) | Pₐₚₚ (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Naloxegol alone | 0.14 | 1.1 | 7.9 |
| + Cyclosporin A (10 µM) | 0.44 | 0.58 | 1.3 |
| + Elacridar (1 µM) | 0.56 | 0.65 | 1.2 |
| + Verapamil (100 µM) | 0.43 | 0.53 | 1.2 |
Data from a Caco-2 bidirectional transport assay. An efflux ratio greater than 2 is indicative of active efflux.[7]
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for opioid receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing cloned human µ-, δ-, or κ-opioid receptors.[3]
-
Incubation: The cell membranes (e.g., 20 µg of protein) are incubated with a specific radioligand (e.g., [³H]-Diprenorphine for the µ-opioid receptor) and various concentrations of the test compound. The incubation buffer typically contains 50 mM Tris-HCl (pH 7.4) and 100 mM NaCl.[3]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).[3]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[3]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional antagonist activity (pA₂) of a test compound at the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare membranes from HEK-293 cells expressing the human µ-opioid receptor as described in the radioligand binding assay.[5]
-
Assay Setup: In a 96-well plate, combine the cell membrane suspension, assay buffer containing GDP, a fixed concentration of a µ-opioid agonist (e.g., DAMGO), and varying concentrations of the antagonist (naloxegol).[8]
-
Initiation of Reaction: Add [³⁵S]GTPγS to start the binding reaction.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[8]
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.[8]
-
Data Analysis: Generate agonist (DAMGO) dose-response curves in the absence and presence of different concentrations of the antagonist. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept provides the pA₂ value.[5][8]
In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)
Objective: To evaluate the ability of a test compound to reverse opioid-induced delay in gastrointestinal transit in rodents.
Methodology:
-
Animal Preparation: Fast male Wistar rats or mice overnight with free access to water.[4][8]
-
Opioid Administration: Administer an opioid agonist such as morphine (e.g., 10 mg/kg, intravenous) to induce constipation. A control group receives a vehicle.[4]
-
Test Compound Administration: At a set time after opioid administration (e.g., 5 minutes), administer the test compound (naloxegol or naloxone) or vehicle orally via gavage.[4]
-
Charcoal Meal Administration: 25 minutes after the test compound administration, administer a charcoal meal (e.g., 1 mL of a 5-10% charcoal suspension in 10% gum arabic) via oral gavage.[4][8]
-
Assessment: 30 minutes after the charcoal meal administration, humanely euthanize the animals.[4]
-
Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.[4][8]
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the percent transit between the different treatment groups.[9]
Signaling Pathways and Experimental Workflows
Signaling Pathway of a Peripherally Restricted Opioid Antagonist
Caption: Mechanism of a peripherally restricted opioid antagonist.
Experimental Workflow for In Vitro Binding Affinity Assay
Caption: Workflow for radioligand binding affinity determination.
Experimental Workflow for In Vivo Gastrointestinal Transit Assay
Caption: Workflow for the in vivo charcoal meal gastrointestinal transit assay.
Conclusion
The concept of a peripherally restricted opioid antagonist holds significant therapeutic promise for the management of opioid-induced side effects, particularly constipation. While specific, in-depth technical data for this compound is limited in the public domain, the extensive research on its PEGylated derivative, naloxegol, provides a strong foundation for understanding the necessary pharmacological profile.
The data on naloxegol demonstrates that it is a potent µ-opioid receptor antagonist with limited ability to cross the blood-brain barrier, a characteristic attributed to its nature as a P-glycoprotein substrate. The in vitro and in vivo experimental protocols detailed in this guide provide a standardized framework for the evaluation of such compounds.
Future research focused specifically on this compound is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to definitively assess its potential as a standalone peripherally restricted opioid antagonist. The methodologies and principles outlined herein offer a clear roadmap for such investigations.
References
- 1. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological characterization of naloxegol: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Genesis of a Targeted Therapy: A Technical Guide to the Discovery and Development of Naloxol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and development of naloxol and its therapeutically significant derivative, naloxegol (B613840). The development of naloxegol represents a pivotal achievement in targeted drug design, addressing a significant unmet need in pain management: the treatment of opioid-induced constipation (OIC) without compromising central analgesia. This document details the scientific journey from the foundational understanding of opioid antagonists to the clinical implementation of a peripherally restricted agent.
From Broad Antagonism to Peripheral Precision: The Developmental History
The story of this compound's therapeutic application is intrinsically linked to its parent compound, naloxone (B1662785). Naloxone, a potent and non-selective opioid receptor antagonist, was first synthesized in the 1960s and gained FDA approval in 1971 for the reversal of opioid overdose.[1][2][3][4] Its ability to rapidly displace opioids from their receptors in the central nervous system (CNS) established it as a life-saving intervention.[1][2][3][4]
However, the systemic action of naloxone, while crucial for overdose reversal, presented a barrier to treating peripheral opioid-induced side effects like OIC. Administering naloxone to a patient on chronic opioid therapy would not only alleviate constipation but also reverse the desired analgesic effects and could precipitate withdrawal symptoms.[1]
Scientific investigation into the metabolism of naloxone revealed the formation of this compound, specifically α-naloxol and β-naloxol, with α-naloxol being a human metabolite.[5] this compound itself is an opioid antagonist, but the key therapeutic innovation came with the recognition that modifying its structure could alter its pharmacokinetic properties.
The breakthrough was the development of naloxegol, a PEGylated derivative of this compound.[4][6][7] Developed by AstraZeneca, under license from Nektar Therapeutics, this modification involves attaching a polyethylene (B3416737) glycol (PEG) chain to the this compound molecule.[6][7] This PEGylation increases the molecule's size and polarity, which in turn limits its ability to cross the blood-brain barrier.[6][8][9][10][11] Furthermore, naloxegol is a substrate for the P-glycoprotein (P-gp) transporter, an efflux pump at the blood-brain barrier that actively removes the drug from the CNS, further ensuring its peripheral restriction.[6][10][11][12][13] This targeted approach allows naloxegol to act as a peripherally acting mu-opioid receptor antagonist (PAMORA), effectively blocking opioid receptors in the gastrointestinal tract to alleviate constipation, while sparing the central opioid receptors responsible for pain relief.[6][8][9][10][11][14][15][16] Naloxegol was approved by the FDA in 2014 for the treatment of OIC in adult patients with chronic non-cancer pain.[6][7][17]
Quantitative Pharmacology of Naloxegol
The following tables summarize the key quantitative data that characterize the pharmacological profile of naloxegol.
Table 1: In Vitro Receptor Binding Affinity of Naloxegol
| Parameter | Receptor Subtype | Value | Cell Line |
| K_i_ (Inhibition Constant) | Human µ-opioid | 7.42 nM | Cloned human µ-opioid receptors |
| Human δ-opioid | 203 nM | Cloned human δ-opioid receptors | |
| Human κ-opioid | 8.65 nM | Cloned human κ-opioid receptors | |
| pA_2_ (Functional Antagonism) | Human µ-opioid | 7.95 | HEK-293s cells |
Data sourced from in vitro radioligand binding assays.[3][5][9]
Table 2: Preclinical In Vivo Potency of Naloxegol vs. Naloxone in Rats
| Assay | Parameter | Naloxegol (oral) | Naloxone (oral) |
| Gastrointestinal Transit | ED_50_ | 23.1 mg/kg | 0.69 mg/kg |
| Hot Plate (Analgesia) | ED_50_ | 55.4 mg/kg | 1.14 mg/kg |
ED_50_ is the dose achieving 50% of the maximal effect.[4][5]
Table 3: Human Pharmacokinetic Parameters of Naloxegol (25 mg oral dose)
| Parameter | Value |
| T_max_ (Time to Maximum Plasma Concentration) | < 2 hours |
| C_max_ (Maximum Plasma Concentration) | ~51 ng/mL |
| t_1/2_ (Elimination Half-life) | 6 - 11 hours |
| Metabolism | Primarily via CYP3A4 |
| Excretion | Primarily in feces (~68%) and urine (~16%) |
Data from Phase I clinical studies in healthy volunteers.[6][12][18]
Key Experimental Protocols
The development of naloxegol was underpinned by a series of rigorous preclinical and clinical studies. The methodologies for the key experiments are detailed below.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (K_i_) of naloxegol for human opioid receptor subtypes (µ, δ, and κ).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary cells) stably expressing cloned human µ-, δ-, or κ-opioid receptors.
-
Incubation: The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for the µ-opioid receptor) and varying concentrations of naloxegol. The incubation is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of naloxegol that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by plotting the percentage of specific binding against the logarithm of the naloxegol concentration. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[3][19]
In Vivo Rat Model of Gastrointestinal Transit
Objective: To assess the ability of naloxegol to antagonize morphine-induced inhibition of gastrointestinal transit.
Methodology:
-
Animal Model: Male rats are used for the study.
-
Drug Administration: A cohort of rats is treated with morphine to induce a delay in gastrointestinal transit. Subsequently, different groups of rats are orally administered either vehicle, naloxone, or naloxegol at various doses.
-
Tracer Administration: A charcoal meal or other suitable marker is administered orally to all animals at a specific time point after drug administration.
-
Assessment: After a set period, the animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured.
-
Data Analysis: The percentage of the total length of the small intestine traversed by the charcoal meal is calculated. The dose of naloxegol or naloxone that produces a 50% reversal of the morphine-induced delay in transit (ED_50_) is determined.[4]
Phase III Clinical Trials (KODIAC-04 and KODIAC-05)
Objective: To evaluate the efficacy and safety of naloxegol for the treatment of OIC in patients with chronic non-cancer pain.
Methodology:
-
Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies were conducted.[2][6][13][20][21][22]
-
Patient Population: Adult outpatients with chronic non-cancer pain who had been on a stable dose of opioids (30-1000 morphine milligram equivalents per day) for at least four weeks and had confirmed OIC.[2][6][13][22]
-
Randomization and Treatment: Patients were randomized in a 1:1:1 ratio to receive either naloxegol 12.5 mg, naloxegol 25 mg, or placebo once daily for 12 weeks.[6][22]
-
Primary Efficacy Endpoint: The primary endpoint was the response rate, defined as having ≥3 spontaneous bowel movements (SBMs) per week, with an increase of ≥1 SBM from baseline, for at least 9 out of the 12 weeks and for at least 3 of the last 4 weeks.[15]
-
Secondary Endpoints: Secondary endpoints included the time to the first post-dose SBM and the mean number of SBMs per week.[6][20]
-
Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, vital signs, and laboratory parameters. Pain scores and daily opioid doses were also monitored to ensure no compromise of central analgesia.[2][13]
Visualizing the Molecular and Experimental Landscape
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in opioid action in the gut and the workflow of the pivotal experiments in naloxegol's development.
Caption: Opioid agonist signaling pathway in an enteric neuron leading to constipation.
Caption: Naloxegol competitively antagonizes the μ-opioid receptor, blocking opioid effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomised clinical trial: the long-term safety and tolerability of naloxegol in patients with pain and opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Clinical utility of naloxegol in the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of naloxegol in a population of 1247 healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naloxegol in opioid-induced constipation: a new paradigm in the treatment of a common problem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naloxegol , a new drug for the treatment of opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deep Scientific Insights on Naloxegol Oxalate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 18. Absorption, distribution, metabolism, and excretion of [14C]-labeled naloxegol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Efficacy and safety of naloxegol in patients with opioid-induced constipation and laxative-inadequate response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Prospective, Real-World, Multinational Study of Naloxegol for Patients with Cancer Pain Diagnosed with Opioid-Induced Constipation—The NACASY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nice.org.uk [nice.org.uk]
The Neutral Antagonism of Naloxol on Endogenous Opioid Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxol, a primary metabolite of the widely used opioid antagonist naloxone (B1662785), plays a distinct role in the modulation of endogenous opioid systems. Unlike its parent compound, which can exhibit inverse agonist properties under certain conditions, this compound isomers, specifically 6α-naloxol and 6β-naloxol, have been characterized as neutral antagonists at the mu (μ)-opioid receptor. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with opioid receptors, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization.
Core Concepts: this compound as a Neutral Antagonist
The endogenous opioid system, comprising opioid peptides (e.g., endorphins, enkephalins, and dynorphins) and their receptors (μ, δ, and κ), is a critical regulator of pain, reward, and various physiological processes. Opioid antagonists, such as naloxone, are vital for reversing the effects of opioid agonists, particularly in overdose scenarios.
While naloxone is a competitive antagonist, studies have revealed that it can also act as an inverse agonist, particularly after prolonged exposure to an agonist. This means that in addition to blocking the action of agonists, it can also suppress the basal, agonist-independent signaling of the receptor.[1] In contrast, 6α- and 6β-naloxol have been identified as neutral antagonists .[1] This crucial distinction implies that this compound blocks the receptor from being activated by agonists without affecting its basal signaling activity.[1] This property may have significant implications for its therapeutic use and its role in the context of opioid dependence and withdrawal.
Quantitative Data on Receptor Binding Affinity
A comprehensive understanding of a ligand's interaction with its receptor requires quantitative analysis of its binding affinity. The inhibition constant (Ki) is a measure of the concentration of a competing ligand that will bind to half of the available receptors. While specific Ki values for 6α- and 6β-naloxol across all opioid receptor subtypes are not extensively reported in publicly available literature, the data for the parent compound, naloxone, provides a valuable reference point.
| Ligand | Receptor Subtype | Ki (nM) |
| Naloxone | Mu (μ) | 1.52 ± 0.065 |
| Delta (δ) | Data not consistently available | |
| Kappa (κ) | Data not consistently available | |
| Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation. |
Signaling Pathways and Mechanism of Action
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
As a neutral antagonist, this compound's primary mechanism of action is to occupy the opioid receptor binding site, thereby preventing the binding and subsequent signaling of endogenous opioid peptides and exogenous opioid agonists. It does not, however, alter the basal G-protein coupling or cAMP levels in the absence of an agonist.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the interaction of this compound with opioid receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]-DAMGO (for μ-opioid receptor)
-
[³H]-DPDPE (for δ-opioid receptor)
-
[³H]-U-69,593 (for κ-opioid receptor)
-
-
Test Compound: 6α-naloxol or 6β-naloxol
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled naloxone.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to stimulate G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. For an antagonist like this compound, this assay is used to determine its ability to inhibit agonist-stimulated G-protein activation.
Objective: To determine the potency of this compound as an antagonist of agonist-induced G-protein activation at opioid receptors.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS
-
Agonist: A selective opioid receptor agonist (e.g., DAMGO for μ-receptors).
-
Test Compound: this compound
-
GDP: Guanosine 5'-diphosphate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, the opioid agonist, and varying concentrations of this compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Generate dose-response curves for the agonist in the presence and absence of this compound. A rightward shift in the agonist dose-response curve in the presence of this compound indicates competitive antagonism. The potency of this compound as an antagonist can be determined by calculating the pA2 value from a Schild plot.
cAMP Accumulation Assay
This functional assay measures the downstream consequence of opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Antagonists are evaluated for their ability to block this agonist-induced decrease.
Objective: To assess the ability of this compound to antagonize agonist-mediated inhibition of cAMP production.
Materials:
-
Cells: Whole cells (e.g., HEK293 or CHO) expressing the opioid receptor of interest.
-
Agonist: A selective opioid receptor agonist.
-
Adenylyl Cyclase Stimulator: Forskolin (to increase basal cAMP levels for easier measurement of inhibition).
-
Test Compound: this compound
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the cells in appropriate media and plate them in a 96- or 384-well plate.
-
Assay:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the opioid agonist in the presence of forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist in the presence and absence of this compound. A reversal of the agonist-induced decrease in cAMP by this compound confirms its antagonistic activity.
Conclusion
This compound, encompassing its 6α- and 6β-isomers, demonstrates a distinct pharmacological profile as a neutral antagonist at the μ-opioid receptor. This characteristic differentiates it from its parent compound, naloxone, and suggests a mechanism of action that is purely competitive blockade without modulation of the receptor's basal activity. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other novel opioid receptor ligands. Further research to elucidate the specific binding affinities of this compound isomers for all opioid receptor subtypes will be crucial for a more complete understanding of its role in the endogenous opioid system and its potential therapeutic applications.
References
Methodological & Application
Application Note: Stereoselective Synthesis of α-Naloxol from Naloxone
Abstract
This application note details a robust and highly stereoselective protocol for the synthesis of α-naloxol from naloxone (B1662785) via reduction. The described method utilizes lithium tri-tert-butoxyaluminum hydride (LTBA) as a selective reducing agent, affording high diastereoselectivity in favor of the desired α-epimer. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of α-naloxol for further studies and applications.
Introduction
Naloxone is a well-established opioid receptor antagonist. Its metabolic reduction in vivo leads to the formation of two epimeric alcohols, α-naloxol (6α-naloxol) and β-naloxol (6β-naloxol). α-Naloxol, a primary human metabolite, is also an opioid antagonist and its synthesis is of significant interest for pharmacological studies. The stereoselective synthesis of α-naloxol is crucial to avoid contamination with the β-epimer, which may have a different pharmacological profile. This protocol describes a highly efficient method for the stereoselective reduction of the C6-keto group of naloxone to the corresponding α-hydroxyl group. The method is adapted from a highly successful synthesis of a naloxone derivative, 3-O-MEM α-naloxol.
Overall Synthesis Workflow
The stereoselective synthesis of α-naloxol from naloxone is a single-step reduction followed by purification. The workflow involves the reduction of the ketone functionality in naloxone using a sterically hindered hydride reagent, which preferentially attacks from the less hindered face of the molecule, leading to the desired α-alcohol.
Caption: Workflow for the stereoselective synthesis of α-naloxol.
Experimental Protocol
This protocol is adapted from the established procedure for the synthesis of 3-O-MEM α-naloxol.[1]
Materials:
-
Naloxone
-
Lithium tri-tert-butoxyaluminum hydride (LTBA)
-
Toluene, anhydrous
-
2-Methoxyethanol (additive)
-
Ethyl acetate (B1210297)
-
Ammonium (B1175870) sulfate (B86663) solution, aqueous
-
Hyflo (filter aid)
-
Deionized water
-
Oxalic acid (for optional salt formation)
-
n-Propanol (for optional salt formation)
-
Methyl tert-butyl ether (MTBE) (for optional salt formation)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Cooling bath (ice-water or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add a pre-cooled solution of naloxone (1.0 eq) dissolved in anhydrous toluene containing a small amount of 2-methoxyethanol.
-
Addition of Reducing Agent: To the cooled solution (0-8 °C), slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LTBA) (approx. 1.3 eq) in toluene. Maintain the temperature between 0-8 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at a low temperature for a designated time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching the Reaction: Once the reaction is complete, quench the reaction by the slow addition of ethyl acetate at a low temperature.
-
Work-up: Add an aqueous solution of ammonium sulfate to the reaction mixture and stir. Filter the mixture through a pad of Hyflo to remove the aluminum salts.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude α-naloxol as a viscous oil or foam.
Purification:
The crude α-naloxol can be purified by several methods. One effective method to obtain a solid, easily handleable product is through the formation of an oxalate salt, which can then be recrystallized.[2][3]
-
Oxalate Salt Formation: Dissolve the crude α-naloxol in a suitable solvent such as n-propanol.
-
Add a solution of oxalic acid in a solvent like n-propanol or MTBE.
-
The α-naloxol oxalate salt will precipitate out of the solution.
-
The precipitate can be collected by filtration, washed with a non-polar solvent like MTBE, and dried under vacuum.
Alternatively, purification can be achieved through column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes the expected quantitative data based on the synthesis of the closely related 3-O-MEM α-naloxol.[1]
| Parameter | Value | Reference |
| Reducing Agent | Lithium tri-tert-butoxyaluminum hydride (LTBA) | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 0-8 °C | [1] |
| Diastereomeric Ratio (α:β) | ~99.4 : 0.6 | [1] |
| Crude Product Yield | ~100% | [1] |
| Purified Yield (Oxalate Salt) | Not explicitly reported for α-naloxol, but 82.7% for the 3-O-MEM derivative | [2] |
Characterization of α-Naloxol
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule. The disappearance of the ketone signal and the appearance of a new alcohol proton and carbon signal are key indicators of a successful reduction.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
-
HPLC: To determine the diastereomeric purity of the final product.
Logical Relationships in Stereoselective Reduction
The stereoselectivity of the reduction is governed by the steric hindrance around the C6-keto group of the naloxone molecule.
Caption: Rationale for the stereoselective formation of α-naloxol.
Conclusion
The described protocol provides a highly effective and stereoselective method for the synthesis of α-naloxol from naloxone. The use of lithium tri-tert-butoxyaluminum hydride as the reducing agent is key to achieving high diastereoselectivity. This application note serves as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology who require a reliable source of α-naloxol.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Naloxol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a representative High-Performance Liquid Chromatography (HPLC) method for the effective separation of the α- and β-isomers of Naloxol, which are diastereomers. The successful resolution of these isomers is critical for the accurate analysis and quality control of related pharmaceutical compounds. While a specific validated method for this compound isomers is not publicly available, this document outlines a robust protocol based on methods used for structurally similar opioid antagonists and their metabolites. The provided method is intended to serve as a strong starting point for method development and validation in a research or quality control setting. A reversed-phase HPLC approach is described, which is a common and effective technique for the separation of polar, diastereomeric compounds.
Introduction
This compound, a close structural analog of the opioid antagonist naloxone, exists as two diastereomeric isomers: α-naloxol and β-naloxol. These isomers are formed by the reduction of the ketone group in naloxone. Due to their different three-dimensional arrangements, these isomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a reliable analytical method for their separation and quantification is essential for researchers and professionals involved in drug development and analysis. This document provides a detailed protocol for a representative reversed-phase HPLC method, summarizes expected quantitative data in a tabular format, and includes a workflow diagram for clarity.
Experimental Protocols
This section outlines a representative experimental protocol for the separation of this compound isomers using reversed-phase HPLC.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability for similar compounds.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphate (B84403) buffer (e.g., potassium phosphate monobasic)
-
Phosphoric acid (for pH adjustment)
-
α-Naloxol and β-Naloxol reference standards
-
Chromatographic Conditions
A summary of the recommended starting chromatographic conditions is provided in the table below.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 20mM, pH 3.0) |
| Gradient | Isocratic or a shallow gradient elution can be explored |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the α-Naloxol and β-Naloxol reference standards in a suitable solvent, such as methanol or a mixture of water and methanol, to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to a final concentration suitable for UV detection (e.g., 10 µg/mL of each isomer).
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing the this compound isomers and dissolve it in a suitable solvent.
-
Dilute the sample solution with the mobile phase to a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution onto the column.
-
Record the chromatogram and determine the retention times for each isomer.
-
Inject the unknown sample solution.
-
Identify the isomers in the sample by comparing their retention times with those of the standards.
-
Quantify the isomers by comparing the peak areas in the sample chromatogram with those in the standard chromatogram.
Data Presentation
While specific retention times and resolution values for a validated method are not publicly available, a publication on an improved process for the preparation of Naloxegol Oxalate provides relative percentages of 3-O-MEM this compound-α-epimer and 3-O-MEM this compound-β-epimer after a synthesis step, which confirms the separability of these closely related isomers by HPLC.[1] Based on this, a representative data table is presented below.
| Isomer | Expected Retention Time (min) | Relative Abundance (%)[1] |
| β-Naloxol | Earlier Eluting Peak | ~0.3 |
| α-Naloxol | Later Eluting Peak | ~99.4 |
Note: The elution order and retention times are representative and will need to be experimentally determined and optimized for the specific column and mobile phase used.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC method for separating this compound isomers.
Caption: Workflow for the HPLC separation and analysis of this compound isomers.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the reversed-phase HPLC separation of this compound isomers.
Caption: Principle of this compound isomer separation by reversed-phase HPLC.
References
Application Note: High-Sensitivity LC-MS/MS Quantification of Naloxol in Human Plasma
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6β-naloxol (NLL), a major metabolite of naloxone (B1662785), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid 2.5-minute gradient elution. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated over a linear range of 0.400 to 200 ng/mL and demonstrated excellent precision, accuracy, and stability, making it suitable for pharmacokinetic and clinical research studies.
Introduction
Naloxone is a critical opioid receptor antagonist used to reverse the effects of opioid overdose. Its metabolism in the body leads to several metabolites, with 6β-naloxol being one of the most significant. Accurate quantification of naloxol in plasma is essential for understanding the pharmacokinetics and metabolism of its parent drug.[1][2] This document provides a detailed protocol for a validated LC-MS/MS assay designed for the reliable determination of this compound in human plasma samples, addressing the need for a rapid and sensitive bioanalytical method.
Experimental Workflow
A visual representation of the complete experimental process from sample handling to final data acquisition is provided below.
Caption: Workflow for this compound Quantification in Plasma.
Materials and Methods
Reagents and Materials
-
This compound and Naloxone-d5 (B560081) (Internal Standard, IS) reference standards.
-
LC-MS grade acetonitrile and methanol.
-
LC-MS grade formic acid.
-
Deionized water (18 MΩ·cm).
-
Human plasma with K2-EDTA as anticoagulant.
Equipment
-
UPLC System (e.g., Waters ACQUITY UPLC).
-
Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500 or Waters Xevo TQ-S).
-
Analytical balance, calibrated pipettes, and a centrifuge.
Detailed Protocols
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and naloxone-d5 in methanol.
-
Working Solutions: Prepare working standard solutions by serial dilution of the stock solution with a methanol:water (1:1, v/v) mixture.
-
Calibration Standards (CS) and Quality Controls (QC): Spike appropriate working standard solutions into blank human plasma to prepare CS and QC samples at desired concentrations.
Sample Preparation Protocol
-
Pipette 25 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the naloxone-d5 internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).
-
To precipitate proteins, add 100 µL of ice-cold acetonitrile.[1][3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 50 µL of the clear supernatant to a clean autosampler vial.
-
Dilute the supernatant with 50 µL of deionized water containing 0.1% formic acid.
-
Cap the vial and place it in the autosampler for analysis.
LC-MS/MS Method
The analytes are separated using reversed-phase chromatography and detected by electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[1]
Table 1: LC Parameters | Parameter | Value | | :--- | :--- | | Column | Aquasil C18 (50 mm × 2.1 mm, 5 µm)[1] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min[1] | | Injection Volume | 10 µL | | Column Temperature | 40 °C | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 1.5 | 95 | | | 2.0 | 95 | | | 2.1 | 5 | | | 2.5 | 5 | | Total Run Time | 2.5 minutes[1] |
Table 2: MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| 6β-Naloxol | 330.0 | 185.0 | 35 | 100 |
| Naloxone-d5 (IS) | 333.1 | 212.0 | 40 | 100 |
Note: MS parameters such as collision energy should be optimized for the specific instrument used.[4]
Results and Performance Characteristics
The method was validated according to established bioanalytical guidelines.[5] The performance characteristics are summarized below.
Table 3: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity Range | r² ≥ 0.99 | 0.400 - 200 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.400 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | ≤ 6.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | ≤ 6.5% |
| Intra-day Accuracy (%RE) | ± 15% (±20% at LLOQ) | -8.3% to -2.5% |
| Inter-day Accuracy (%RE) | ± 15% (±20% at LLOQ) | -8.3% to -2.5% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | Monitored and within acceptable limits | Minimal ion suppression/enhancement observed |
Data presented are representative and based on values reported for this compound analysis.[1][3]
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable means for quantifying 6β-naloxol in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. This validated method is well-suited for pharmacokinetic studies and clinical applications requiring the accurate measurement of this compound concentrations.
References
- 1. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Naloxone in human EDTA-k2 plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Method Development and Validation of Naloxone and 6α‐this compound from Male African Green Monkey Plasma. (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Naloxol in a Guinea Pig Ileum Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for characterizing the opioid antagonist Naloxol using the in vitro guinea pig ileum assay. This classic pharmacological preparation is a robust model for studying the effects of opioids and their antagonists on smooth muscle contraction by measuring the inhibition of electrically or agonist-induced contractions.
Introduction
The guinea pig ileum is richly innervated with cholinergic neurons of the myenteric plexus. Activation of presynaptic µ-opioid receptors on these neurons inhibits the release of acetylcholine (B1216132) (ACh), leading to a reduction in smooth muscle contraction. Opioid antagonists, such as this compound, competitively block these receptors, thereby preventing the inhibitory effect of opioid agonists and restoring normal contractile responses. This assay allows for the determination of the potency and mechanism of action of new opioid receptor antagonists.
This compound is an opioid antagonist that is structurally related to naloxone (B1662785). While specific quantitative data for this compound in the guinea pig ileum assay is not widely published, a study on its pegylated form, naloxegol, demonstrated that it acts as a selective and competitive µ-opioid receptor antagonist, similar to naloxone, though with a potency that is 3 to 10 times lower in vitro.[1] This protocol will, therefore, use naloxone as a reference compound to illustrate the expected competitive antagonism.
Data Presentation
The following tables summarize representative quantitative data for the reference antagonist, naloxone, in a guinea pig ileum assay. These values are provided as a benchmark for interpreting experimental results with this compound. The primary endpoint for a competitive antagonist in this assay is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.
Table 1: pA2 Value for Naloxone against Morphine in Guinea Pig Ileum
| Antagonist | Agonist | pA2 Value (Mean ± SEM) |
| Naloxone | Morphine | 8.56 ± 0.22[2] |
Table 2: Equieffective Concentrations of Various µ-Opioid Receptor Antagonists
This table shows concentrations of different antagonists that produce a similar degree of rightward shift (50-100 fold) in the concentration-response curve of the agonist morphine. This illustrates the concept of equieffective concentrations used in antagonist studies.
| Antagonist | Concentration for Equieffective Blockade |
| Naloxone | 0.3 µM[3] |
| MR2266 | 0.3 µM[3] |
| CTOP | 3 µM[3] |
| CTAP | 3 µM[3] |
Experimental Protocols
This section provides a detailed methodology for the guinea pig ileum assay to determine the antagonist properties of this compound.
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g)
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Gases: Carbogen (95% O2, 5% CO2)
-
Agonist: Morphine sulfate (B86663) (or other suitable µ-opioid agonist)
-
Antagonist: this compound hydrochloride, Naloxone hydrochloride (as a reference)
-
Equipment:
-
Organ bath with a capacity of 10-25 mL
-
Isotonic force transducer
-
Chart recorder or data acquisition system
-
Water bath with thermostat (set to 37°C)
-
Dissection instruments
-
Surgical thread
-
Tissue Preparation
-
Euthanasia: Humanely euthanize a guinea pig via cervical dislocation followed by exsanguination.
-
Dissection: Open the abdominal cavity and locate the ileocecal junction. Carefully dissect a 10-15 cm segment of the terminal ileum.
-
Cleaning: Place the excised ileum in a petri dish containing pre-warmed (37°C) and oxygenated Tyrode's solution. Gently flush the lumen with Tyrode's solution using a syringe to remove its contents.
-
Segmentation: Cut the cleaned ileum into 2-3 cm long segments.
-
Mounting: Tie a piece of surgical thread to each end of an ileum segment.
Organ Bath Setup
-
Mounting the Tissue: Mount the ileum segment in the organ bath chamber containing pre-warmed (37°C) and continuously aerated Tyrode's solution. Attach the lower thread to a fixed hook in the organ bath and the upper thread to the isotonic force transducer.
-
Applying Tension: Apply a resting tension of approximately 0.5-1.0 g to the tissue.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 10-15 minutes until a stable baseline is achieved.
Experimental Procedure: Determining the pA2 Value of this compound
-
Control Agonist Concentration-Response Curve (CRC):
-
Add increasing concentrations of the opioid agonist (e.g., morphine) to the organ bath in a cumulative manner.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile responses until a maximal response is achieved.
-
Thoroughly wash the tissue with fresh Tyrode's solution until the baseline is re-established.
-
-
Incubation with this compound:
-
Add a known, fixed concentration of this compound to the organ bath.
-
Allow the tissue to incubate with this compound for a predetermined period (e.g., 20-30 minutes).
-
-
Agonist CRC in the Presence of this compound:
-
While the tissue is still in the presence of this compound, repeat the cumulative addition of the agonist as described in step 1.
-
A rightward shift in the agonist CRC indicates competitive antagonism.
-
-
Repeat with Different this compound Concentrations:
-
After washing the tissue extensively, repeat steps 2 and 3 with at least two other concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the resulting linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the pA2 value of this compound.
References
- 1. Pharmacological characterization of naloxegol: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimation of the dissociation constant of naloxone in the naive and morphine-tolerant guinea-pig isolated ileum: analysis by the constrained Schild plot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Naloxol in Mu-Opioid Receptor Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxol, a derivative of the potent opioid antagonist naloxone (B1662785), serves as a valuable tool in the study of mu-opioid receptor (MOR) pharmacology. As a competitive antagonist, this compound vies with agonists and other ligands for the same binding site on the MOR, making it an ideal candidate for use in competitive binding assays. These assays are fundamental in determining the binding affinity (Ki) of novel compounds for the MOR, a critical step in the development of new analgesics and treatments for opioid use disorder. This document provides detailed application notes and protocols for the use of this compound in competitive binding assays with mu-opioid receptors.
Mechanism of Action
This compound, like its parent compound naloxone, functions as a competitive antagonist at the mu-opioid receptor.[1] This means it binds to the same site on the receptor as endogenous and exogenous opioids but fails to activate the receptor.[2] By occupying this binding site, this compound blocks agonists from binding and initiating the intracellular signaling cascade that leads to the physiological effects of opioids, such as analgesia and respiratory depression.[2] In a competitive binding assay, increasing concentrations of unlabeled this compound will progressively displace a radiolabeled ligand from the mu-opioid receptor, allowing for the determination of this compound's binding affinity and, in turn, the affinity of other test compounds.
Quantitative Data Summary
The binding affinity of opioid ligands is typically expressed as the inhibition constant (Ki). While specific Ki values for this compound are not as widely reported as for its parent compound naloxone or its derivative naloxegol, it is established as a neutral antagonist at the mu-opioid receptor.[3] The binding affinity of naloxone for the mu-opioid receptor is in the low nanomolar range. Given that this compound is a direct derivative, its binding affinity is expected to be of a similar order of magnitude.
| Compound | Receptor Subtype | Ki (Inhibition Constant) | Cell Line / Preparation | Reference |
| Naloxone | Human µ-opioid | ~1-4 nM | Various cell lines expressing MOR | [4] |
| Naloxegol | Human µ-opioid | 7.42 nM (geometric mean) | Cloned human µ-opioid receptors | [5] |
| Human δ-opioid | 203 nM (geometric mean) | Cloned human δ-opioid receptors | [5] | |
| Human κ-opioid | 8.65 nM (geometric mean) | Cloned human κ-opioid receptors | [5] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination of a Test Compound Using this compound
This protocol outlines the determination of the binding affinity (Ki) of an unlabeled test compound for the mu-opioid receptor using this compound as a reference competitor in a competitive radioligand binding assay.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist) or [³H]-Diprenorphine (a non-selective opioid antagonist).[6]
-
Competitor: this compound.
-
Test Compound: Unlabeled compound of interest.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For measuring radioactivity.
-
96-well microplates.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[6]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd, e.g., 1 nM for [³H]-DAMGO), and membrane suspension.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of naloxone (10 µM), and membrane suspension.
-
Competitive Binding (this compound): Add assay buffer, radioligand, varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M), and membrane suspension.
-
Competitive Binding (Test Compound): Add assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation:
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound or test compound) concentration. This should generate a sigmoidal curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Mu-opioid receptor signaling and this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
In Vivo Experimental Design for Studying Naloxol's Antagonist Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxol is a peripherally acting mu-opioid receptor antagonist (PAMORA). It is the primary active metabolite of naloxone, an opioid antagonist, but its structure is modified to limit its ability to cross the blood-brain barrier. This peripheral restriction allows this compound to counteract the side effects of opioid analgesics in the gastrointestinal tract, such as opioid-induced constipation (OIC), without diminishing the central analgesic effects of the opioid. These application notes provide a comprehensive guide to the in vivo experimental design for characterizing the antagonist effects of this compound, focusing on preclinical rodent models.
Mechanism of Action
Opioid agonists, such as morphine and fentanyl, exert their effects by binding to opioid receptors, primarily the mu-opioid receptor (MOR), which are G-protein coupled receptors (GPCRs). In the central nervous system (CNS), this binding leads to analgesia. However, in the periphery, particularly the gastrointestinal (GI) tract, MOR activation inhibits neurotransmitter release, leading to decreased peristalsis and constipation.[1][2] this compound acts as a competitive antagonist at these peripheral mu-opioid receptors. Due to its PEGylated structure, its penetration across the blood-brain barrier is significantly limited, making it a substrate for the P-glycoprotein (P-gp) efflux transporter.[3][4][5] This ensures that this compound's antagonist activity is primarily localized to the periphery, where it blocks the effects of opioid agonists on the gut, thereby restoring normal bowel function without compromising centrally mediated pain relief.[1][2]
Opioid Receptor Signaling Pathway and this compound's Antagonism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, distribution, metabolism, and excretion of [14C]-labeled naloxegol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Naloxol Stock Solutions for In Vitro Experiments
Introduction
Naloxol is an opioid antagonist and a primary human metabolite of naloxone.[1] It exists in two isomeric forms, α-naloxol and β-naloxol.[1] Like its parent compound, this compound functions as a competitive antagonist at opioid receptors, with a high affinity for the µ-opioid receptor.[2][3] This action blocks the downstream signaling cascades initiated by opioid agonists, making this compound a valuable tool for studying the pharmacology of opioid receptors and their role in various cellular processes. Accurate and reproducible in vitro experimental results depend on the correct preparation, handling, and storage of this compound stock solutions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound stock solutions for in vitro experiments.
Mechanism of Action
This compound, as a competitive opioid receptor antagonist, binds to opioid receptors (primarily µ-opioid receptors) without activating them.[2][4] In doing so, it prevents opioid agonists, such as morphine or endogenous endorphins, from binding to and activating the receptor. The binding of an opioid agonist to its G-protein coupled receptor (GPCR) typically initiates an inhibitory signaling cascade, which includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP), activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels.[5] By blocking the receptor, this compound prevents this cascade, thereby antagonizing the cellular effects of opioids.[5][6]
Quantitative Data and Properties
The following table summarizes key physicochemical properties and storage information for α-naloxol. It is crucial to consult the manufacturer's product data sheet for batch-specific information.
| Property | Value | Citations |
| Synonyms | 6-Alpha this compound, Alpha-Naloxol | [7] |
| Molecular Formula | C₁₉H₂₃NO₄ | [7] |
| Molecular Weight | 329.39 g/mol | [7] |
| CAS Number | 20410-95-1 | [7] |
| Appearance | Solid powder (Appearance may vary by supplier) | |
| Solubility | Soluble in DMSO. Note: Specific solubility (e.g., mg/mL or mM) should be confirmed with the supplier. | [7] |
| Storage (Solid Powder) | -20°C for up to 3 years. | [7] |
| Storage (In Solvent) | -80°C for up to 1 year. | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated primary stock solution in an organic solvent, which is a common practice for compounds that may have limited aqueous solubility.
Materials:
-
α-Naloxol powder (e.g., TargetMol, Cat. No. T5159)
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 329.39 g/mol × 1000 mg/g
-
Mass (mg) = 3.29 mg
-
-
Weigh Compound: On a calibrated analytical balance, carefully weigh 3.29 mg of α-Naloxol powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated micropipette, add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The resulting solution should be clear and free of particulates. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquot and Store:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to one year).[7]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the primary DMSO stock solution into an aqueous buffer or cell culture medium for direct application to cells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically <0.1% v/v ) to avoid solvent-induced cytotoxicity.
-
Prepare fresh working solutions for each experiment from a thawed aliquot of the primary stock to ensure potency and consistency. Aqueous solutions of many compounds are less stable than stocks in anhydrous organic solvents.[8]
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Perform Serial Dilutions: Prepare an intermediate dilution of the stock solution in sterile cell culture medium or an appropriate assay buffer (e.g., PBS, HBSS).
-
Example: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. Add 10 µL of the 10 mM stock to 990 µL of cell culture medium. Vortex gently to mix.
-
-
Prepare Final Concentrations: Use the intermediate working solution to prepare the final desired concentrations for your experiment.
-
Example: To treat cells in a well containing 1 mL of medium with a final concentration of 1 µM this compound, add 10 µL of the 100 µM intermediate working solution to the well.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the drug.
Visualizations
Workflow and Signaling Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the general signaling pathway of opioid receptor antagonism.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound competitively antagonizes µ-opioid receptor signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Chemical Properties and Mechanism of Action for Naloxone Molecule [edinformatics.com]
- 4. Naloxone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Naloxegol Oxalate? [synapse.patsnap.com]
- 7. 6-Alpha this compound | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Naloxol Analytical Standards
These application notes provide detailed information on the analytical standards and reference materials for Naloxol, targeting researchers, scientists, and drug development professionals. This document outlines the available standards, their specifications, and validated analytical methodologies for the quantitative determination of this compound in biological matrices.
This compound Analytical Standards and Reference Materials
This compound, an active metabolite of the opioid antagonist Naloxone, exists as two primary stereoisomers: 6α-Naloxol and 6β-Naloxol. High-purity analytical standards and certified reference materials (CRMs) are essential for accurate quantification and identification in research and forensic applications. Several reputable suppliers offer these standards, ensuring traceability and quality for analytical method development and validation.[1][2][3]
These standards are typically available as solutions in methanol (B129727) or as crystalline solids and are characterized by techniques such as mass spectrometry and NMR spectroscopy to confirm their identity and purity.[2][3]
Table 1: Commercially Available this compound Analytical Standards
| Compound | Supplier | Catalog Number (Example) | Purity | Formulation | CAS Number |
| 6α-Naloxol | Cayman Chemical | 22146 | ≥98% | Crystalline Solid | 20410-95-1 |
| 6β-Naloxol (CRM) | Cayman Chemical | 22717 | - | 1 mg/mL in Methanol | 53154-12-4 |
| 6α-Naloxol | Cerilliant | N-103 | - | 1.0 mg/mL in Methanol | 20410-95-1 |
| 6β-Naloxol | - | - | - | - | 53154-12-4 |
Note: CRM denotes a Certified Reference Material, which is manufactured and tested under ISO/IEC 17025 and ISO 17034 standards, providing a certified property value, associated uncertainty, and a statement of metrological traceability.[2]
Analytical Methodologies for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound in biological matrices such as plasma and urine.[4] Gas chromatography-mass spectrometry (GC-MS) can also be employed. These methods are crucial for pharmacokinetic studies, drug metabolism research, and forensic toxicology.
LC-MS/MS Method for this compound in Plasma
This protocol provides a general framework for the analysis of this compound in a plasma matrix.
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
A validated method for the extraction of Naloxone and its metabolites, including this compound, from human plasma utilizes solid-phase extraction.[5]
-
Protocol:
-
To 1.0 mL of plasma sample, add an appropriate internal standard (e.g., Naloxone-d5).
-
Add 3 mL of 0.1 M phosphate (B84403) buffer (pH 5.9).
-
Condition a mixed-mode SPE column (e.g., Clean-Screen DAU) with 3 mL of methanol, followed by 3 mL of water, and 3 mL of 0.1 M phosphate buffer (pH 5.9).
-
Load the plasma sample onto the conditioned SPE column.
-
Wash the column with deionized water, followed by 1 M acetic acid, and then methanol.
-
Dry the column thoroughly.
-
Elute the analytes with a freshly prepared mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2.1.2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity HPLC or equivalent.[6]
-
Analytical Column: Halo C18, 2.1 × 50 mm, 2.7 µm or equivalent.
-
Mobile Phase: A gradient of methanol, water, and formic acid.
-
Flow Rate: 0.2 mL/min.[5]
-
Column Temperature: 22°C.[5]
-
Injection Volume: 15 µL.[5]
2.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: SCIEX QTRAP 6500 or equivalent triple-stage quadrupole mass spectrometer.[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Naloxone: m/z 328.0 → 212.0
-
6α-Naloxol: m/z 330.0 → 185.0
-
Naloxone-d5 (Internal Standard): m/z 333.1 → 212.0
-
Table 2: Summary of LC-MS/MS Method Validation Data for 6α-Naloxol in Plasma
| Validation Parameter | Result |
| Linearity Range | 1.5–100 ng/mL |
| Coefficient of Determination (R²) | >0.9950 |
| Inter-day Precision | ≤15% |
| Intra-day Precision | ≤15% |
| Inter-day Accuracy | Within ±15% |
| Intra-day Accuracy | Within ±15% |
Data synthesized from a study on the quantitative method development and validation of Naloxone and 6α-Naloxol in male African Green Monkey plasma.
Metabolic Pathway of Naloxone to this compound
Naloxone undergoes metabolism in the liver, primarily through glucuronidation. A minor metabolic pathway involves the reduction of the 6-keto group to form the active metabolites 6α-Naloxol and 6β-Naloxol.[5][7]
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A Randomized Cross-Over Trial Comparing the Effect of Intramuscular Versus Intranasal Naloxone Reversal of Intravenous Fentanyl on Odor Detection in Working Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Application Notes and Protocols for the Purification of Naloxol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Naloxol, a primary metabolite of the opioid antagonist Naloxone (B1662785), following its chemical synthesis. The described techniques are designed to address common impurities and separate the 6α and 6β stereoisomers of this compound, ensuring high purity for research and development applications.
Introduction
This compound is the direct reduction product of Naloxone and a key compound in the study of opioid receptor antagonists. Synthetic routes to this compound often result in a mixture of its 6α and 6β stereoisomers, alongside unreacted starting material and various byproducts. The presence of these impurities can significantly impact the accuracy of in vitro and in vivo studies. Therefore, robust purification methods are essential to obtain this compound of high purity.
This document outlines two primary methods for the purification of this compound: Silica (B1680970) Gel Column Chromatography for the separation of stereoisomers and Crystallization for the removal of a broad range of impurities and isolation of a specific salt form.
Potential Impurities in this compound Synthesis
Common impurities that may be present in a crude this compound synthesis product include:
-
Unreacted Naloxone: The starting material for the reduction reaction.
-
Oxidation Products: Degradation products of Naloxone or this compound.[1]
-
Other Stereoisomers: The presence of both 6α-Naloxol and 6β-Naloxol is common.[2]
-
Reagents and Byproducts: Residual reagents from the synthesis and their byproducts.
Purification Techniques
Silica Gel Column Chromatography
Silica gel column chromatography is a highly effective method for the separation of the 6α and 6β stereoisomers of this compound due to their differing polarities.
Experimental Protocol:
Materials:
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Ethyl Acetate (B1210297)/Hexane (B92381) or Methanol (B129727)/Dichloromethane)
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane or dichloromethane). The amount of silica gel should be approximately 50-100 times the weight of the crude this compound mixture for effective separation.
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring even packing without air bubbles. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin elution with the selected solvent system. A common starting point is a mixture of a non-polar solvent and a more polar solvent, with the polarity gradually increased (gradient elution) to facilitate the separation of compounds. For this compound isomers, a gradient of ethyl acetate in hexane or methanol in dichloromethane (B109758) is often effective.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot aliquots from each fraction on a TLC plate and develop it in the same solvent system used for the column. Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure desired isomer (either 6α-Naloxol or 6β-Naloxol). Remove the solvent under reduced pressure to obtain the purified this compound isomer.
Quantitative Data Summary (Illustrative):
| Parameter | Before Purification | After Purification (6α-Naloxol) | After Purification (6β-Naloxol) |
| Purity (by HPLC) | Mixture of isomers and impurities | >98% | >98% |
| Yield | - | Variable (e.g., 69% for major isomer)[1] | Variable (e.g., 15% for minor isomer)[1] |
Logical Workflow for Column Chromatography:
References
Application Notes and Protocols for Cell-Based Functional Assays to Measure Naloxol Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxol, specifically the 6α-naloxol isomer, is an active metabolite of the widely used opioid antagonist, naloxone (B1662785). Understanding the potency and functional characteristics of this compound is crucial for a comprehensive assessment of naloxone's overall pharmacological profile. Cell-based functional assays are indispensable tools for quantifying the antagonist potency of compounds like this compound at opioid receptors. These assays provide critical data on binding affinity, G-protein coupling, and downstream signaling pathways, offering insights into the compound's mechanism of action.
This document provides detailed application notes and protocols for three key cell-based functional assays to measure the potency of this compound: the Radioligand Binding Assay, the GTPγS Binding Assay, and the cAMP Accumulation Assay. Additionally, a protocol for a β-arrestin recruitment assay is included to enable the investigation of potential biased signaling. While direct in vitro potency data for this compound is limited in publicly available literature, it has been reported to have a binding affinity for µ- and δ-opioid receptors that is comparable to naloxone[1]. In vivo studies suggest that 6-alpha-naloxol exhibits a delayed onset of action and reduced potency compared to naloxone[2][3].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathways of the mu-opioid receptor and the workflows of the described experimental assays.
Data Presentation: Potency of this compound and Related Compounds
The following tables summarize the potency of naloxone and its derivatives from various in vitro cell-based assays. It is important to note that direct, comprehensive in vitro data for this compound is not as widely published as for its parent compound, naloxone, or the peripherally acting antagonist, naloxegol. However, the available information suggests a comparable binding affinity of this compound to naloxone at mu- and delta-opioid receptors.
Table 1: Radioligand Binding Affinity (Ki) at Opioid Receptors
| Compound | Receptor Subtype | Ki (nM) | Cell Line | Radioligand |
| This compound (6α-Naloxol) | µ-opioid | ~ Similar to Naloxone[1] | - | - |
| δ-opioid | ~ Similar to Naloxone[1] | - | - | |
| Naloxone | µ-opioid | 3.9[4] | Mammalian expressed | [3H]-Naloxone |
| κ-opioid | 16[4] | Mammalian expressed | [3H]-Naloxone | |
| δ-opioid | 95[4] | Mammalian expressed | [3H]-Naloxone | |
| Naloxegol | µ-opioid | 7.42 (geometric mean)[5][6] | Cloned human µ-opioid receptors | [3H]-Diprenorphine |
| δ-opioid | 203 (geometric mean)[6] | Cloned human δ-opioid receptors | - | |
| κ-opioid | 8.65[6] | Cloned human κ-opioid receptors | - |
Table 2: Functional Antagonist Potency (IC50/pA2) in Cell-Based Assays
| Compound | Assay Type | Parameter | Value | Cell Line | Agonist |
| This compound (6α-Naloxol) | - | - | Data not readily available | - | - |
| Naloxone | cAMP Accumulation | IC50 | 0.12 - 4.61 µM (derivatives)[7] | HEK-MOR | Morphine |
| Naloxegol | GTPγS Binding | pA2 | 7.95[5] | HEK-293s cells | Morphine |
| GTPγS Binding | IC50 | 866 nM (δ-opioid)[5] | - | - | |
| GTPγS Binding | IC50 | 37 nM (κ-opioid)[5] | - | U69593 | |
| BRET (β-arrestin 2) | Potency vs. Naloxone | 3-10 fold less potent[8] | - | Fentanyl |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).
-
Radioligand: [3H]-DAMGO or [3H]-Diprenorphine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a standard opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B).
-
Scintillation Cocktail.
-
Plate Scintillation Counter.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of 10 µM naloxone, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a plate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].
-
[35S]GTPγS Binding Assay
Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins.
Materials:
-
Cell Membranes: Membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293-hMOR).
-
Radioligand: [35S]GTPγS.
-
Agonist: A potent mu-opioid agonist (e.g., DAMGO).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Filtration apparatus and scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup (in a 96-well plate):
-
Add membrane suspension to each well.
-
Add assay buffer containing GDP.
-
Add a fixed concentration of the agonist (e.g., DAMGO at its EC80-EC90).
-
Add varying concentrations of this compound.
-
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [35S]GTPγS as described in the radioligand binding assay.
-
Data Analysis:
-
Generate agonist (DAMGO) dose-response curves in the absence and presence of different concentrations of this compound.
-
Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of this compound to determine the IC50 value.
-
A Schild analysis can also be performed to determine the pA2 value, a measure of antagonist potency[5].
-
cAMP Accumulation Assay
Objective: To measure the ability of this compound to antagonize the agonist-mediated inhibition of adenylyl cyclase and subsequent cAMP production.
Materials:
-
Cells: A cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).
-
Agonist: A mu-opioid agonist (e.g., DAMGO).
-
Test Compound: this compound.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial kit for detecting cAMP levels (e.g., HTRF, ELISA).
Protocol:
-
Cell Plating: Seed the MOR-expressing cells into a 96- or 384-well plate and incubate overnight.
-
Compound Pre-incubation:
-
Remove the culture medium.
-
Add assay buffer containing a PDE inhibitor and varying concentrations of this compound to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a mixture of the agonist (at a sub-maximal concentration, e.g., EC80) and forskolin to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
The signal from the assay is typically inversely proportional to the intracellular cAMP concentration.
-
Plot the signal against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced effect on cAMP levels.
-
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to block agonist-induced recruitment of β-arrestin to the mu-opioid receptor.
Materials:
-
Engineered Cell Line: A cell line co-expressing the mu-opioid receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
Agonist: A known MOR agonist (e.g., DAMGO).
-
Test Compound: this compound.
-
Detection Reagents: Provided with the specific assay kit.
-
Luminometer or Fluorometer.
Protocol:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well assay plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80) to all wells (except for the basal control).
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
Signal Development and Measurement: Add the detection reagents according to the manufacturer's protocol and measure the resulting luminescent or fluorescent signal.
-
Data Analysis:
-
The signal is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced β-arrestin recruitment.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of naloxegol: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Opioid-Induced Constipation in Animal Models with Naloxol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opioids are highly effective analgesics, but their use is frequently complicated by opioid-induced constipation (OIC), a condition that can lead to patient non-compliance and a reduction in quality of life. OIC arises from the activation of mu-opioid receptors in the enteric nervous system, which decreases gastrointestinal motility, increases fluid absorption, and reduces intestinal secretions. Animal models, particularly in rodents, are crucial for studying the pathophysiology of OIC and for the preclinical evaluation of novel therapeutics.
Naloxol, a peripherally acting mu-opioid receptor antagonist (PAMORA), is designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This is achieved through its chemical structure, which limits its ability to cross the blood-brain barrier. These application notes provide detailed protocols for inducing OIC in rodent models and assessing the efficacy of this compound.
Signaling Pathway of Opioid-Induced Constipation and this compound's Mechanism of Action
Opioids bind to mu-opioid receptors on neurons in the submucosal and myenteric plexuses of the gut wall. This activation inhibits the release of excitatory and inhibitory neurotransmitters, leading to decreased peristalsis and intestinal secretion. This compound acts as a competitive antagonist at these peripheral mu-opioid receptors, thereby blocking the effects of opioids and restoring normal gastrointestinal function.
Application Notes and Protocols for the Detection of Naloxol in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naloxol is a primary metabolite of naloxone (B1662785), a potent opioid receptor antagonist used to counter the effects of opioid overdose. The detection and quantification of this compound in urine is crucial for pharmacokinetic studies, clinical toxicology, and monitoring patient adherence to naloxone-based treatments. These application notes provide detailed protocols for the sensitive and specific detection of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard in bioanalytical testing. The protocol includes procedures for enzymatic hydrolysis of this compound glucuronide, solid-phase extraction (SPE) for sample cleanup, and GC-MS as an alternative analytical technique.
Metabolic Pathway of Naloxone
Naloxone is primarily metabolized in the liver. The main metabolic pathway involves the reduction of the 6-keto group to form 6-α-naloxol and 6-β-naloxol, and conjugation with glucuronic acid to form naloxone-3-glucuronide.[1][2] Minor metabolic routes include N-dealkylation.[2] The detection of this compound and its conjugates is essential for a complete metabolic profile.
Caption: Figure 1. Metabolic Pathway of Naloxone
Experimental Protocols
Method 1: LC-MS/MS Analysis of this compound in Urine
This protocol details a robust method for the quantification of this compound in urine, incorporating enzymatic hydrolysis and solid-phase extraction.
1. Materials and Reagents
-
This compound and Naloxone-d5 (internal standard) certified reference materials
-
Phosphate (B84403) buffer (pH 6.8)
-
Formic acid
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation
2.1. Enzymatic Hydrolysis Since a significant portion of this compound is excreted as a glucuronide conjugate, enzymatic hydrolysis is necessary to cleave the glucuronic acid moiety, allowing for the quantification of total this compound.
-
Pipette 1.0 mL of urine sample into a labeled glass tube.
-
Add 50 µL of internal standard working solution (Naloxone-d5).
-
Add 500 µL of phosphate buffer (pH 6.8).
-
Add a sufficient amount of β-glucuronidase (activity to be optimized based on the enzyme source, typically ≥ 5000 units).[3]
-
Vortex the mixture gently.
2.2. Solid-Phase Extraction (SPE) SPE is employed to remove matrix interferences and concentrate the analyte of interest.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elute this compound with 2 mL of a freshly prepared elution solvent (e.g., 80:20 dichloromethane/isopropanol with 2% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Instrumental Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or Phenyl-Hexyl column is suitable for the separation of opioids.[7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is commonly used.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for this compound and the internal standard must be optimized.
4. Data Presentation
The following table summarizes representative quantitative data for the analysis of naloxone and related opioids in urine using LC-MS/MS. This data can be used as a reference for the expected performance of a this compound assay.
| Parameter | Naloxone | Other Opioids (Representative) | Reference |
| Limit of Quantification (LOQ) | 0.5 µg/L | 3 - 25 ng/mL | [5][8] |
| Recovery | ~70% (after SPE) | >69% | [5] |
| Intra-day Precision (%RSD) | <15% | <15% | [5] |
| Inter-day Precision (%RSD) | <15% | <15% | [5] |
| Linearity (r²) | >0.99 | >0.99 | [9] |
Method 2: GC-MS Analysis of this compound in Urine (Alternative Method)
Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the detection of this compound, typically requiring a derivatization step to increase the volatility of the analyte.
1. Sample Preparation (including Derivatization)
-
Perform enzymatic hydrolysis and solid-phase extraction as described in the LC-MS/MS protocol (Sections 2.1 and 2.2).
-
After evaporating the eluate to dryness, add a derivatizing agent (e.g., 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).[10]
-
Cap the tube and heat at 70-90°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
Cool the sample to room temperature before injection into the GC-MS system.
2. GC-MS Instrumental Analysis
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5MS).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound is used for quantification.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the detection of this compound in urine using LC-MS/MS.
Caption: Figure 2. Experimental Workflow for this compound Detection in Urine
References
- 1. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine [sigmaaldrich.com]
- 4. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4473640A - Detection of morphine and its analogues using enzymatic hydrolysis - Google Patents [patents.google.com]
- 7. SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of buprenorphine, norbuprenorphine, naloxone, and their glucuronides in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of naloxegol in human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: α-Naloxol Synthesis
Welcome to the technical support center for α-naloxol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing α-naloxol?
A1: α-Naloxol is typically synthesized from naloxone (B1662785).[1] The common strategy involves the stereoselective reduction of the C6-ketone group of a protected naloxone derivative. A common intermediate is 3-O-MEM (2-methoxyethoxymethyl) protected naloxone, which is then reduced to form 3-O-MEM-α-naloxol. This intermediate is often converted to a solid salt, like an oxalate (B1200264) salt, to improve handling, purity, and stability before proceeding to subsequent steps.[2][3]
Q2: Why is stereoselectivity important in this synthesis?
A2: The reduction of the ketone on the naloxone backbone can produce two different stereoisomers (diastereomers): α-naloxol and β-naloxol.[1] For most applications, particularly as an intermediate for drugs like naloxegol, the α-isomer is the desired product. Achieving high stereoselectivity is crucial as it minimizes the formation of the unwanted β-isomer, which simplifies purification and increases the overall yield of the target molecule.[2]
Q3: My final product is a viscous oil and is difficult to handle and purify. What can I do?
A3: It is a known issue that intermediates like 3-O-MEM α-naloxol are often isolated as thick, viscous oils, which can contain unreacted reagents and impurities.[2] To overcome this, you can convert the oily product into a solid, stable salt. Forming an oxalate salt has been shown to be effective, as it precipitates as a solid that is easier to filter, handle, and has a better purity profile.[2][3]
Troubleshooting Guide
Problem 1: Low Yield of α-Naloxol
Q: My overall yield is significantly lower than expected. What are the potential causes?
A: Low yields can stem from several factors throughout the experimental process. A systematic check of each stage is recommended.
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Reagent Quality: Ensure the reducing agent (e.g., Lithium Tri-tert-butoxyaluminum Hydride - LTBA) is fresh and has been stored under appropriate anhydrous conditions.
-
Stoichiometry: Verify the molar equivalents of the reducing agent. An insufficient amount will result in unreacted starting material. Using around 1.3 equivalents of LTBA has been reported to be effective.[2]
-
Reaction Time & Temperature: The reaction may require more time or precise temperature control. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]
-
-
Side Reactions: The formation of undesired side-products can consume starting material and lower the yield of the desired product. Impurities in the starting naloxone derivative, such as 3,14-di-O-MEM-naloxone, can be carried through the reaction.[2]
-
Product Loss During Work-up: Significant product loss can occur during extraction and purification steps.
Problem 2: Poor Stereoselectivity (High β-Naloxol Formation)
Q: I am getting a significant amount of the β-naloxol isomer. How can I improve the stereoselectivity for the α-isomer?
A: Achieving high α-isomer purity is critical and depends heavily on the reaction conditions.
-
Choice of Reducing Agent: The choice of reducing agent is paramount for stereoselectivity. Bulky hydride reagents are preferred as they favor hydride attack from the less hindered face to produce the α-alcohol. Lithium Tri-tert-butoxyaluminum Hydride (LTBA) has been shown to be a superior reagent compared to sodium borohydride (B1222165) for achieving high diastereoselectivity.[2] Potassium tri-sec-butylborohydride is another effective stereoselective reagent.[7]
-
Temperature Control: The reduction is highly sensitive to temperature. Running the reaction at lower temperatures (e.g., 0–8 °C) significantly enhances the stereoselectivity in favor of the α-isomer.[2]
-
Solvent and Additives: The solvent system can influence the outcome. Toluene (B28343) is an effective solvent for this reduction.[2] Furthermore, the use of an additive like 2-methoxyethanol (B45455) has been found to unexpectedly improve the α/β ratio to greater than 99:1.[3][8]
Problem 3: Purification Challenges
Q: I am struggling to purify the α-naloxol product. Column chromatography is inefficient. Are there better methods?
A: Yes, column chromatography can be tedious and lead to yield loss, especially at a larger scale.[2]
-
Acid-Base Purification: An efficient alternative is an acid-base purification technique. This involves converting the amine-containing product into a salt to wash away neutral organic impurities, followed by basification to release the free base, which can then be extracted.[2][6]
-
Crystallization via Salt Formation: As mentioned in the FAQs, converting the oily 3-O-MEM α-naloxol into a solid salt is a highly effective purification strategy. The oxalate salt can be precipitated from a solvent system like n-propanol and methyl tert-butyl ether (MTBE), filtered, and washed to yield a pure, solid product.[2][3] This process effectively reduces the β-epimer content and other impurities.[3]
Data Presentation: Stereoselective Reduction Conditions
The selection of the reducing agent and reaction conditions is critical for maximizing the α-epimer to β-epimer ratio. The following table summarizes experimental results for the reduction of 3-O-MEM naloxone.
| Reducing Agent | Equivalents | Solvent | Additive | Temperature (°C) | α/β Epimer Ratio |
| Sodium Borohydride | 1.5 | Methanol | None | 20–30 | 65:35 |
| Sodium Borohydride | 1.5 | Toluene/Methanol | None | 20–30 | 75:25 |
| L-Selectride | 1.3 | THF | None | -70 to -80 | 95:5 |
| K-Selectride | 1.3 | THF | None | -70 to -80 | 98:2 |
| LTBA | 1.3 | Toluene | 2-Methoxyethanol | 0–8 | 99.6:0.4 |
Data adapted from an improved process for Naloxegol Oxalate synthesis.[2]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of 3-O-MEM α-Naloxol
This protocol describes the reduction of 3-O-MEM naloxone using LTBA.
Materials:
-
3-O-MEM naloxone
-
Lithium Tri-tert-butoxyaluminum Hydride (LTBA)
-
Toluene
-
2-Methoxyethanol
-
Ethyl acetate
-
Aqueous Sodium Bicarbonate solution
-
Water
-
Sodium Sulfate
Procedure:
-
Under a nitrogen atmosphere, add LTBA (1.3 equivalents) to pre-cooled toluene at 0–10 °C.
-
In a separate flask, prepare a solution of 3-O-MEM naloxone (1 equivalent) in toluene, containing a small amount of 2-methoxyethanol (e.g., ~1g per 25g of naloxone derivative).[6]
-
Slowly add the 3-O-MEM naloxone solution drop-wise to the cooled LTBA suspension, maintaining the temperature between 0–10 °C.[6]
-
After the addition is complete, allow the reaction mass to warm to 20–30 °C and stir for approximately 1 hour.
-
Monitor the reaction to completion by TLC or HPLC.
-
Once complete, cool the reaction mixture to 5–10 °C and quench the reaction by the careful addition of ethyl acetate.[6]
-
Perform an aqueous work-up by washing the mixture with an aqueous sodium bicarbonate solution, followed by water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 3-O-MEM α-naloxol as a viscous liquid. HPLC analysis should indicate an α-epimer purity of approximately 99.4% or higher.[2][3]
Protocol 2: Purification via Oxalate Salt Formation
This protocol describes the conversion of the oily 3-O-MEM α-naloxol into a stable, solid oxalate salt.
Materials:
-
3-O-MEM α-naloxol (from Protocol 1)
-
n-Propanol
-
Anhydrous Oxalic Acid
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the crude 3-O-MEM α-naloxol in n-propanol at 20–30 °C under a nitrogen atmosphere.[2]
-
In a separate flask, dissolve anhydrous oxalic acid (~0.99 equivalents) in n-propanol.
-
Slowly add the oxalic acid solution drop-wise to the 3-O-MEM α-naloxol solution at 20–30 °C and stir for 30 minutes.[2]
-
To induce precipitation, slowly add MTBE to the reaction mixture. The oxalate salt will precipitate out.
-
Stir the resulting slurry for an additional 90 minutes at 20–30 °C.[2]
-
Filter the solid product under a nitrogen atmosphere, wash it with MTBE, and dry it under vacuum at 20–25 °C.[2]
-
This procedure affords 3-O-MEM α-naloxol oxalate salt as a white, filterable solid with high purity (e.g., >99.5%).[2][8]
Visual Guides
Caption: Synthesis pathway from naloxone to purified 3-O-MEM α-naloxol oxalate salt.
Caption: A logical workflow for troubleshooting low yield or purity in α-naloxol synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20210338660A1 - Naloxegol Oxalate and Solid Dispersion thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Process for the Preparation of Naloxegol Oxalate, an Opiod Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US11077103B2 - Naloxegol oxalate and solid dispersion thereof - Google Patents [patents.google.com]
Technical Support Center: Separation of α- and β-Naloxol Isomers
Welcome to the technical support center for the analysis and separation of α- and β-naloxol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the separation of these epimers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of α- and β-naloxol challenging?
A1: The separation of α- and β-naloxol is challenging because they are epimers, a type of stereoisomer that differs in configuration at only one chiral center (C-6).[1][2] This structural similarity results in very close physicochemical properties, such as polarity and hydrophobicity, making their separation by standard chromatographic techniques difficult. Effective separation requires methods with high selectivity to discriminate between these subtle structural differences.
Q2: What are the primary analytical techniques for separating α- and β-naloxol?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of α- and β-naloxol. Specifically, chiral chromatography, which utilizes a chiral stationary phase (CSP), is often necessary to achieve baseline resolution of these epimers.[3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed for sensitive and selective quantification of the separated isomers, particularly in biological matrices.[5][6]
Q3: What type of HPLC column is recommended for separating α- and β-naloxol?
A3: For the separation of epimers like α- and β-naloxol, a chiral stationary phase (CSP) is highly recommended.[3] Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often a good starting point for screening.[2][3] In some cases, specialized reversed-phase columns, such as those with phenyl-hexyl or biphenyl (B1667301) stationary phases, may offer sufficient selectivity, especially when combined with mobile phase optimization.[7]
Q4: How can I improve the resolution between the α- and β-naloxol peaks?
A4: To improve resolution, a systematic approach to method development is crucial. This involves optimizing both the stationary and mobile phases.[8] Key strategies include:
-
Column Selection: Screen different chiral stationary phases to find one that provides the best selectivity for the naloxol epimers.
-
Mobile Phase Composition: Adjust the type and ratio of organic modifiers (e.g., acetonitrile (B52724), methanol) and aqueous phase. The choice of organic modifier can significantly impact selectivity.[8]
-
Additives: For ionizable compounds, adjusting the pH of the mobile phase with buffers or adding ion-pairing agents can alter retention and improve separation.[8]
-
Temperature: Optimizing the column temperature can influence the thermodynamics of the separation and improve resolution. Lower temperatures often enhance chiral selectivity.[8]
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, although this will increase the run time.[9]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the separation of α- and β-naloxol.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or no resolution (co-eluting peaks) | Inadequate selectivity of the stationary phase. | - Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns are a good starting point.[3] - If using reversed-phase HPLC, try columns with different chemistries (e.g., C18, phenyl-hexyl, biphenyl) to exploit different separation mechanisms like π-π interactions.[10] |
| Suboptimal mobile phase composition. | - Vary the organic modifier (e.g., switch between acetonitrile and methanol) as they offer different selectivities.[8] - Adjust the ratio of the organic modifier to the aqueous phase. A shallower gradient can improve the separation of closely eluting peaks.[9] - Optimize the mobile phase pH, as small changes can significantly affect the retention of ionizable compounds.[8] | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a competing agent to the mobile phase, such as a small amount of a basic compound like triethylamine (B128534) (TEA), to block active sites on the silica (B1680970) support. - Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analytes. |
| Column overload. | - Reduce the sample concentration or injection volume.[11] | |
| Column contamination. | - Flush the column with a strong solvent to remove any contaminants from previous injections.[9] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7] |
| Unstable column temperature. | - Use a column oven to maintain a consistent temperature. Fluctuations in temperature can cause retention times to shift.[7] | |
| Inadequate column equilibration. | - Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.[7] | |
| Low Signal Intensity | Sample degradation. | - Ensure proper sample handling and storage. Naloxone and its derivatives can be susceptible to oxidation.[12] |
| Poor ionization in the mass spectrometer (if using LC-MS). | - Optimize the MS source parameters, such as spray voltage and gas flows. - Adjust the mobile phase pH or add modifiers (e.g., formic acid or ammonium (B1175870) formate) to enhance ionization. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for α- and β-Naloxol Separation
This protocol is a general starting point for developing a chiral separation method.
-
Column: Chiralpak® IA or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. The ratio will need to be optimized. For example, start with a ratio of 90:10 (n-hexane:polar modifier).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Reversed-Phase HPLC-MS/MS for Quantification
This protocol is suitable for the quantification of this compound isomers in biological samples.
-
Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 2.7 µm).[13]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Methanol with 0.1% formic acid.
-
-
Gradient: A linear gradient from 10% to 90% B over 14 minutes.[14]
-
Flow Rate: 0.3 mL/min.[14]
-
Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[13]
-
Sample Preparation: For plasma samples, solid-phase extraction (SPE) is typically used for sample clean-up and concentration.[13]
Data Presentation
Table 1: Example HPLC Purity Analysis of a 3-O-MEM α-Naloxol Sample
| Epimer | Purity (%) |
| 3-O-MEM α-Naloxol | 99.4 |
| 3-O-MEM β-Naloxol | 0.3 |
Data adapted from a study on the preparation of Naloxegol (B613840).[15]
Table 2: Comparison of Stereoselective Reduction Methods for Naloxone Derivatives
| Reducing Agent | Solvent System | α:β Ratio |
| Sodium borohydride | Ethanol | 70:30 |
| N-selectride | THF | 100:0 |
| K-selectride | THF | 100:0 |
| Sodium triacetoxyborohydride | Toluene/Acetic Acid | 97.34:2.66 |
| Lithium tri-tert-butoxy aluminium hydride (LTBA) | Toluene/2-methoxyethanol | 99.91:0.09 |
This table summarizes the diastereoselectivity of different reducing agents in the synthesis of a this compound precursor, highlighting methods to enrich the α-epimer.[15]
Visualizations
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
Caption: A decision tree for selecting the appropriate analytical method.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Determination of naloxegol in human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nacalai.com [nacalai.com]
- 11. benchchem.com [benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Prevention of Naloxol Degradation in Aqueous Solutions
Disclaimer: Scientific literature extensively covers the degradation and stabilization of naloxone (B1662785). Due to the limited availability of specific data for naloxol, this guide leverages the wealth of information on the structurally similar naloxone. The degradation pathways and stabilization strategies outlined here are expected to be highly relevant for this compound.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure the stability and integrity of your this compound solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | Oxidation, photodegradation, or pH instability. | Prepare solutions fresh. If storage is necessary, protect from light, store at low temperatures (2-8°C or frozen), and use a slightly acidic buffer (pH 3.0-5.0).[1][2] Consider adding a chelating agent like EDTA and purging with an inert gas.[1] |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS/MS and NMR.[3][4] The primary degradation pathway is likely oxidation.[5][6][7] Implement preventative measures against oxidation. |
| Inconsistent experimental results with the same stock solution. | Ongoing degradation of this compound in the stock solution. | Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[8] Prepare fresh working solutions from frozen stock for each experiment. |
| Precipitation or discoloration of the solution. | pH shifts leading to insolubility or degradation. | Ensure the buffer capacity is sufficient to maintain the target pH. Naloxone is more stable at a lower pH.[2] Avoid alkaline conditions.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on studies of the closely related compound naloxone, the primary degradation pathways for this compound in aqueous solutions are oxidation, photodegradation, and pH-dependent hydrolysis.[3][10][11] Oxidation is a major concern, leading to the formation of various byproducts, including alcohols, ketones, and N-oxides.[4][5][6][7]
Q2: What is the optimal pH for maintaining this compound stability in an aqueous solution?
A2: For naloxone, a pH range of 3.0 to 5.0 has been shown to provide optimal stability.[1][2] Alkaline pH should be avoided as it can accelerate degradation.[9][12]
Q3: How can I prevent oxidative degradation of my this compound solution?
A3: To prevent oxidation, you can employ several strategies:
-
Use of Antioxidants and Chelating Agents: The addition of a chelating agent like sodium edetate (EDTA) can effectively prevent degradation.[1] Other potential stabilizers include ascorbic acid and sulfites.[13]
-
Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen can significantly reduce oxidative degradation.[1]
-
pH Control: Maintaining a slightly acidic pH can also help in minimizing oxidation.
Q4: What are the recommended storage conditions for aqueous this compound solutions?
A4: To maximize stability, aqueous this compound solutions should be:
-
Protected from light: Store in amber vials or cover containers with aluminum foil to prevent photodegradation.[10][11][14]
-
Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C to -80°C) is recommended for long-term storage.[8][15]
-
Buffered at an optimal pH: Maintain a pH between 3.0 and 5.0.[1][2]
-
Stored in aliquots: To avoid repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[8]
Q5: Are there any specific reagents that should be avoided when working with this compound solutions?
A5: Yes, you should avoid preparations containing bisulfites, metabisulfites, and solutions with an alkaline pH, as these can promote the degradation of naloxone.[9][12]
Data on this compound (Naloxone) Stability
The following tables summarize quantitative data on the stability of naloxone under various conditions.
Table 1: Effect of pH on Naloxone Stability
| pH | Storage Condition | Observation | Reference |
| 3.0 - 3.5 | Autoclaved | Stable formulation | [1] |
| < 5.0 | Room Temperature | Optimal stability | [2] |
| Alkaline | Not specified | Should be avoided | [9][12] |
Table 2: Effect of Stabilizers on Naloxone Stability at 60°C
| Stabilizer (Sodium Edetate) | Atmosphere | Observation | Reference |
| 0.001% | Not specified | Effectively protected from heat degradation | [1] |
| 0.0001% | Nitrogen Purged | Stable over a six-week period | [1] |
| 0.0001% | Not Purged | Increase in noroxymorphone | [1] |
| ≤ 0.00005% | Not specified | No stabilization effect | [1] |
Table 3: Photodegradation of Naloxone Hydrochloride (0.2 mg/mL) at Room Temperature for 192 hours
| Light Condition | Degradation (%) | Reference |
| Artificial Light | Up to 9.79% | [10] |
| Sunlight | Up to 15.08% | [11] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Buffer solutions (pH 3, 5, 7, 9)
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Incubate a this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.
-
Photodegradation: Expose a this compound solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent drug from its degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm) or Mass Spectrometry.[16]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare samples from the forced degradation study, neutralizing acidic and basic samples before injection.
-
Inject standards and samples into the HPLC system.
-
Identify and quantify the this compound peak and any degradation product peaks based on retention times and peak areas.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. US5866154A - Stabilized naloxone formulations - Google Patents [patents.google.com]
- 2. Effect of Formulation Variables on the Nasal Permeability and Stability of Naloxone Intranasal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. Item - The Identification of Naloxone-Related Drug Product Degradants - figshare - Figshare [figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. globalrph.com [globalrph.com]
- 10. An LC-MS Method for Evaluating Photostability of Naloxone Hydrochloride I.V. Infusion | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. publications.ashp.org [publications.ashp.org]
- 13. CZ297951B6 - Stabilization process of naloxone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
Troubleshooting low solubility of Naloxol in research buffers.
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Naloxol in their experimental buffers. The following information provides troubleshooting strategies and detailed protocols to help you achieve the desired concentrations for your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous research buffer. What are the first steps I should take?
Low aqueous solubility is a common issue for many organic compounds. The initial steps to troubleshoot this problem involve preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer.
-
Prepare a Stock Solution: this compound, like many similar compounds, is often more soluble in organic solvents. It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2]
-
Dilute into Aqueous Buffer: Once you have a clear stock solution, you can dilute it into your research buffer (e.g., PBS, TRIS). It is crucial to ensure that the final concentration of the organic solvent is low enough (typically <1% v/v) to not interfere with your experiment.[1]
-
Vortexing and Gentle Warming: When diluting the stock solution, vortex the mixture thoroughly. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) may help to redissolve the compound.[3]
Q2: What are some common organic solvents I can use to prepare a stock solution of this compound?
For naloxegol (B613840) oxalate, the reported solubilities are:
It is recommended to experimentally determine the optimal solvent and maximum concentration for your specific lot of this compound.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution into an aqueous buffer is a strong indication that the aqueous solubility limit has been exceeded. Here are several strategies to overcome this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][4] Experimenting with different pH values for your buffer may increase the solubility of this compound.
-
Use Co-solvents: In addition to the small amount of organic solvent from your stock solution, you can sometimes include a higher percentage of a co-solvent in your final buffer, if your experimental system allows. Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[4][5]
-
Employ Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help to keep hydrophobic compounds in solution by forming micelles.[6][7] This is more common in enzyme assays than in cell-based assays, where detergents can be toxic.[7]
-
Consider Complexation Agents: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, which can enhance their aqueous solubility.[8]
Q4: How stable are this compound solutions?
Aqueous solutions of naloxone, a closely related compound, are known to be sensitive to light and prolonged storage at room temperature can lead to degradation.[9][10] Therefore, it is recommended to:
-
Prepare fresh aqueous solutions of this compound for each experiment.[1]
-
Store stock solutions in anhydrous organic solvents at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[10][11]
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the literature, the following table summarizes the reported solubility of the related compound, Naloxegol Oxalate , which can serve as a useful reference point.
| Solvent/Buffer | Reported Solubility | Reference(s) |
| Ethanol | ~33 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ~16 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the steps to prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO or Ethanol
-
Calibrated analytical balance
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the calculated volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.[3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in separate, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[11]
Protocol 2: Aqueous Solubility Assessment
This protocol outlines a method to determine the approximate kinetic solubility of this compound in your research buffer.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Research buffer of interest
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of dilutions of your this compound stock solution into your research buffer in microcentrifuge tubes. Aim for a range of final concentrations.
-
Ensure the final concentration of the organic solvent is consistent across all dilutions and is at a level acceptable for your downstream experiments (e.g., 1%).
-
Vortex each tube vigorously for 2 minutes.
-
Allow the solutions to equilibrate at room temperature for at least 1-2 hours.
-
Visually inspect each tube for any signs of precipitation. The highest concentration that remains a clear solution is your approximate kinetic solubility.
-
For a more quantitative assessment, you can centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes. Then, carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Signaling Pathways and Workflows
Caption: A flowchart for troubleshooting low this compound solubility.
Caption: Impact of pH on the solubility of a basic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijsdr.org [ijsdr.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 6-Alpha this compound | TargetMol [targetmol.com]
Identifying and characterizing impurities in Naloxol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Naloxol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in this compound synthesis?
A1: Impurities in this compound synthesis can be broadly categorized into two main groups:
-
Process-Related Impurities: These arise from the manufacturing process and include:
-
Unreacted Starting Materials: Residual Naloxone is a common impurity.
-
Intermediates: In multi-step syntheses, intermediates may be carried over to the final product.
-
Reagents and Solvents: Traces of reagents, catalysts, and solvents used in the synthesis.
-
By-products: Products from side reactions, such as the formation of the 6-β-naloxol epimer during the reduction of Naloxone.[1][2]
-
-
Degradation Products: These form due to the degradation of this compound under various conditions and are often oxidative in nature.[3][4] Common degradation pathways for the closely related Naloxone molecule include the formation of alcohols, carboxylic acids, lactones, and alpha-hydroxy ketones.[3][4]
Q2: An unexpected peak has appeared in my HPLC chromatogram. How do I identify it?
A2: The appearance of an unexpected peak warrants a systematic investigation to identify the unknown impurity. A general workflow for this process is outlined below. The initial step involves comparing the retention time of the unknown peak with known reference standards of potential impurities. If a standard is not available, techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.[5][6][7]
Q3: What are typical analytical methods for purity assessment of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for assessing the purity of this compound and quantifying impurities.[1][2] For identification and structural characterization of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5] NMR spectroscopy is also a powerful tool for the definitive structural elucidation of isolated impurities.[5][7]
Troubleshooting Guides
Problem 1: High levels of residual Naloxone detected in the final product.
-
Possible Cause: Incomplete reduction of Naloxone to this compound.
-
Troubleshooting Steps:
-
Reaction Time: Increase the reaction time to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Reducing Agent: Increase the molar equivalents of the reducing agent. Ensure the reducing agent is of high quality and has not degraded.
-
Temperature: Optimize the reaction temperature. Some reductions may require specific temperature control to proceed efficiently.
-
Purification: If the reaction cannot be driven to completion, an additional purification step, such as column chromatography or recrystallization, may be necessary to remove residual Naloxone.
-
Problem 2: Presence of the 6-β-naloxol diastereomer.
-
Possible Cause: Lack of stereoselectivity in the reduction of the C6-carbonyl group of Naloxone.
-
Troubleshooting Steps:
-
Stereoselective Reducing Agents: Employ a more stereoselective reducing agent. For the synthesis of a related compound, lithium tri-tert-butoxyaluminum hydride (LTBA) was found to be highly selective for the formation of the alpha-epimer.[1]
-
Temperature Control: The stereoselectivity of a reduction can be highly dependent on the reaction temperature. Running the reaction at lower temperatures often improves selectivity.
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome of the reaction. Screen different solvents to optimize the diastereomeric ratio.
-
Problem 3: Observation of new impurities upon storage or under stress conditions.
-
Possible Cause: Degradation of this compound. The hydroxyl group at the C6 position and the phenolic hydroxyl group can be susceptible to oxidation.
-
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to understand the degradation pathways of this compound.[5] This will help in identifying potential degradation products.
-
Storage Conditions: Store this compound under inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature to minimize degradation.
-
Antioxidants: For formulated products, the inclusion of antioxidants can help to prevent oxidative degradation.
-
Data Presentation
Table 1: Typical HPLC Parameters for Impurity Profiling of Naloxone and Related Compounds
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute impurities with different polarities.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 230 nm[5] |
Table 2: Common Impurities and their Characterization Data (Hypothetical for this compound based on Naloxone data)
| Impurity Name | Potential m/z [M+H]⁺ | Key Diagnostic NMR Signals |
| Naloxone | 328.1 | Presence of C6-ketone signal in ¹³C NMR |
| 6-β-Naloxol | 330.1 | Different chemical shift for H-6 compared to 6-α-Naloxol in ¹H NMR |
| Oxidized this compound | 344.1 | Additional signals in the aromatic region or loss of specific proton signals |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of this compound Purity
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.
-
Chromatographic System: Use a calibrated HPLC system equipped with a UV detector.
-
Chromatographic Conditions: Refer to the parameters outlined in Table 1. The gradient program should be optimized to achieve good separation between the main peak (this compound) and all potential impurities.
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the percentage purity and the levels of individual impurities based on their peak areas relative to the total peak area.
Protocol 2: General Workflow for Identification of an Unknown Impurity
-
Isolation: If the impurity is present at a sufficient level, isolate it from the main component using preparative HPLC.
-
Mass Spectrometry: Infuse the isolated impurity or analyze it via LC-MS to determine its accurate mass and fragmentation pattern. This provides information about the molecular formula and structural fragments.
-
NMR Spectroscopy: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra of the isolated impurity. These experiments will allow for the complete structural elucidation of the molecule.[5]
-
Reference Standard Synthesis: If possible, synthesize the proposed structure of the impurity to confirm its identity by comparing its chromatographic and spectroscopic data with that of the isolated impurity.
Mandatory Visualizations
Caption: Workflow for the Identification of an Unknown Impurity.
Caption: Formation Pathway of 6-β-Naloxol Impurity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20210338660A1 - Naloxegol Oxalate and Solid Dispersion thereof - Google Patents [patents.google.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of a Naloxone-Related Oxidative Drug Product Degradant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Sensitive Naloxol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the sensitive detection of Naloxol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using LC-MS/MS.
Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Poor peak shape for this compound can arise from several factors related to the chromatography or sample preparation.
-
Chromatographic Conditions:
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound, affecting its interaction with the stationary phase. For basic compounds like this compound, a mobile phase with a pH that ensures it is in a consistent, appropriate ionization state is crucial for symmetrical peak shapes. An acidic mobile phase, often containing 0.1% formic acid, is commonly used.[1][2]
-
Column Choice and Condition: A C18 column is frequently used for this compound separation.[3][4] Peak tailing can occur due to secondary interactions with the column material or if the column is contaminated or degraded.[5][6] If all peaks in your chromatogram are tailing, it might indicate a blockage at the column inlet frit.[5]
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting and fronting.[6] It is recommended to reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
-
Sample-Related Issues:
-
Overloading: Injecting too much sample onto the column can lead to peak fronting. Try diluting your sample to see if the peak shape improves.
-
Matrix Effects: Co-eluting matrix components from complex biological samples can interfere with the chromatography and cause peak distortion.[7] Enhanced sample cleanup may be necessary to mitigate this.
-
Question: I am experiencing low sensitivity or cannot detect this compound at the expected concentrations. What are the possible causes and solutions?
Answer: Low sensitivity in this compound analysis can be attributed to issues with the mass spectrometer settings, sample preparation, or chromatographic conditions.
-
Mass Spectrometry Optimization:
-
Ionization Mode: this compound is typically analyzed in positive ion electrospray ionization (ESI+) mode.[4] Ensure your instrument is set to the correct polarity.
-
Source Parameters: The ion source temperature and ion spray voltage can significantly impact ionization efficiency. These parameters should be optimized for this compound. A typical starting point for ion source temperature could be around 650°C and for ion spray voltage around 4500 V, but these will vary by instrument.[1][2]
-
MRM Transitions and Collision Energy: The choice of Multiple Reaction Monitoring (MRM) transitions and the optimization of collision energy (CE) are critical for sensitivity.[8] The CE should be optimized to produce the most abundant and stable fragment ions.[9] You can perform a CE ramp experiment to determine the optimal value for each transition.
-
-
Sample Preparation and Matrix Effects:
-
Extraction Efficiency: Inefficient extraction of this compound from the sample matrix will result in low signal. Compare different extraction techniques like protein precipitation (PPT) and solid-phase extraction (SPE) to determine the most effective method for your sample type.[10][11]
-
Ion Suppression: Matrix components co-eluting with this compound can suppress its ionization in the MS source, leading to a significant drop in signal intensity.[7][12] To address this, you can:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as SPE, to remove interfering substances.[10][13]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the interfering matrix components.[7]
-
Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[14]
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects.[7]
-
-
-
Analyte Stability:
Frequently Asked Questions (FAQs)
Q1: What are the recommended LC and MS parameters for this compound detection?
A1: The optimal parameters can vary depending on the specific instrumentation and sample matrix. However, a good starting point based on published methods is provided in the tables below.
Table 1: Recommended Liquid Chromatography Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 5 µm)[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol[1][17] |
| Flow Rate | 0.5 - 1.0 mL/min[1][3][4] |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure separation from matrix components.[3][4] |
| Injection Volume | 5 - 10 µL |
Table 2: Recommended Mass Spectrometry Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[4] |
| MRM Transitions | See Table 3 for examples |
| Collision Energy | To be optimized for each transition (see Table 3 for examples) |
| Ion Source Temperature | ~500-650°C (instrument dependent)[1] |
| IonSpray Voltage | ~4500-5500 V (instrument dependent)[1] |
Table 3: Example MRM Transitions and Collision Energies for this compound and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (6β-naloxol) | 330.2 | 312.2 | 25 |
| Naloxone (B1662785) | 328.2 | 310.2 | 25 |
| Naloxone-d5 (IS) | 333.2 | 315.2 | 25 |
| Naloxone-3-glucuronide | 504.2 | 328.2 | 20 |
| Note: These values are examples and should be optimized on your specific instrument.[3][4] |
Q2: What is the best sample preparation method for this compound analysis in plasma?
A2: The choice of sample preparation method depends on the required sensitivity and the complexity of the sample matrix.
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile is added to the plasma to precipitate proteins.[3][4][11] It is often sufficient for many applications but may result in less clean extracts and potentially higher matrix effects compared to SPE.[10]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interfering matrix components.[10][13] Mixed-mode cation exchange (MCX) cartridges are a good option for basic compounds like this compound.[18] SPE is generally preferred for achieving the highest sensitivity and minimizing matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is another option for sample cleanup and concentration.[3]
Q3: How do I choose an appropriate internal standard for this compound quantification?
A3: A stable isotope-labeled (SIL) internal standard, such as naloxone-d5, is the ideal choice for quantitative LC-MS/MS analysis of this compound.[3] SIL internal standards have very similar chemical and physical properties to the analyte, meaning they co-elute and experience similar extraction efficiencies and matrix effects. This allows for accurate correction of any variations during sample preparation and analysis. If a SIL-IS for this compound is not available, a structural analog can be considered, but it may not compensate for all sources of variability as effectively.
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., naloxone-d5).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase conditions (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Inject the supernatant onto the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method Development Workflow
-
Compound Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and identify the most abundant and stable product ions. Optimize the collision energy for each product ion to maximize signal intensity.
-
Chromatography Development:
-
Select a suitable column, typically a C18.
-
Develop a gradient elution method starting with a low percentage of organic mobile phase (e.g., 5-10% acetonitrile/methanol with 0.1% formic acid) and ramping up to a high percentage (e.g., 95%). This "scouting" gradient will help determine the approximate retention time of this compound.
-
Optimize the gradient to ensure this compound is well-resolved from any matrix interferences and has a symmetrical peak shape.
-
-
Sample Preparation Evaluation:
-
Process blank matrix samples spiked with this compound using different techniques (e.g., PPT and SPE).
-
Analyze the extracts and compare the signal-to-noise ratio, peak shape, and matrix effects to select the most suitable method.
-
-
Method Validation: Once the method is optimized, perform a full validation according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ojp.gov [ojp.gov]
- 12. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of naloxegol in human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An LC-MS Method for Evaluating Photostability of Naloxone Hydrochloride I.V. Infusion | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. ascld.org [ascld.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Navigating Variability in Naloxol In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naloxol in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from naloxone (B1662785)?
This compound refers to the reduced metabolites of naloxone, primarily 6α-naloxol and 6β-naloxol. These are formed in the body through the metabolic reduction of the 6-keto group of naloxone. While naloxone is a potent opioid receptor antagonist with some inverse agonist properties, naloxols are considered neutral antagonists. This means they block the effects of opioid agonists without affecting the basal signaling activity of the opioid receptors. This difference in pharmacological activity can be a significant source of variability in studies comparing the effects of naloxone and its metabolites.
Q2: What are the primary sources of variability in the pharmacokinetics of this compound in vivo?
The pharmacokinetics of this compound can be influenced by a multitude of factors, leading to significant variability in experimental outcomes. Key sources include:
-
Animal Species and Strain: Different species (e.g., rats, mice, dogs) and even different strains within the same species can exhibit substantial differences in drug metabolism and disposition.[1][2][3] These variations are often due to differences in the expression and activity of metabolic enzymes.
-
Genetic Polymorphisms: Variations in the genes encoding for drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes, can lead to significant inter-individual differences in the rate of this compound metabolism and clearance.
-
Route of Administration: The method of administration (e.g., intravenous, oral, subcutaneous) significantly impacts the bioavailability and pharmacokinetic profile of this compound. Oral administration generally leads to lower bioavailability due to first-pass metabolism in the liver.
-
Physiological State of the Animal: Factors such as the fed or fasted state of the animal can influence drug absorption from the gastrointestinal tract.[4][5] The fed state can alter gastric emptying time and pH, potentially affecting the dissolution and absorption of orally administered compounds.[4][5]
-
Drug Formulation: The vehicle and formulation used to dissolve and administer this compound can affect its absorption and distribution.
Q3: How does the route of administration impact this compound's effects in vivo?
The route of administration is a critical determinant of the onset, intensity, and duration of this compound's action.
-
Intravenous (IV) administration delivers the drug directly into the systemic circulation, resulting in 100% bioavailability and a rapid onset of action.
-
Subcutaneous (SC) and Intramuscular (IM) administration generally lead to slower absorption and a more sustained release compared to IV administration.
-
Oral (PO) administration subjects this compound to first-pass metabolism in the gut wall and liver, which can significantly reduce its bioavailability.
The choice of administration route should be carefully considered based on the experimental objectives. For studies requiring precise control over plasma concentrations and rapid effects, IV administration is preferred. For studies aiming to mimic clinical use or requiring prolonged exposure, other routes may be more appropriate.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Possible Causes:
-
Inconsistent Drug Administration: Improper oral gavage technique, leakage from the injection site (for SC or IM), or incorrect IV catheter placement can lead to variable dosing.
-
Metabolic Differences: As mentioned in the FAQs, species, strain, and individual genetic variations can cause significant differences in metabolism.
-
Food Effects: If animals are not consistently fasted or fed before oral administration, variability in absorption can occur.[4][5]
-
Analytical Method Variability: Issues with sample collection, processing, storage, or the analytical assay itself can introduce variability.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained and follow a standardized protocol for the chosen route of administration. For oral gavage, verify the correct placement of the gavage needle.
-
Control for Genetic Background: Use a single, well-characterized strain of animals for your studies to minimize genetic variability.
-
Standardize Feeding Schedule: Implement a consistent fasting or feeding schedule for all animals in the study, especially for oral administration experiments.
-
Validate Analytical Method: Thoroughly validate the bioanalytical method for quantifying this compound in plasma, including assessments of precision, accuracy, and stability.
Issue 2: Unexpected Pharmacodynamic Effects or Lack of Efficacy
Possible Causes:
-
Incorrect Dose Selection: The effective dose of this compound can vary significantly between species and experimental models.
-
Rapid Metabolism and Clearance: this compound, like naloxone, has a relatively short half-life, which may lead to a shorter duration of action than anticipated.[6][7][8]
-
Differential Potency of Metabolites: 6α-naloxol and 6β-naloxol may have different potencies and pharmacokinetic profiles. The relative contribution of each to the overall effect can be a source of variability.
-
Blood-Brain Barrier Penetration: The extent to which this compound and its metabolites cross the blood-brain barrier can influence their central effects.
Troubleshooting Steps:
-
Conduct Dose-Ranging Studies: Perform pilot studies to determine the optimal dose range for your specific animal model and desired effect.
-
Characterize the Pharmacokinetic Profile: Conduct a pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your model. This will help in designing an appropriate dosing regimen.
-
Analyze for Both Metabolites: If possible, develop an analytical method to quantify both 6α-naloxol and 6β-naloxol to understand their relative contributions.
-
Consider the Time Course of Effects: The relative potency of naloxone to 6-alpha-naloxol has been shown to vary with time after administration.[9][10] Ensure your pharmacodynamic assessments are timed appropriately based on the pharmacokinetic profile.
Issue 3: Challenges in Bioanalysis of this compound and its Glucuronides
Possible Causes:
-
Poor Chromatographic Peak Shape: Polar analytes like this compound and its glucuronide conjugates can exhibit peak fronting or splitting in reversed-phase liquid chromatography.[11]
-
Matrix Effects in Mass Spectrometry: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analytes, leading to ion suppression or enhancement.
-
Instability of Glucuronide Metabolites: Glucuronides can be susceptible to degradation, especially during sample storage and processing.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: For polar opiates and their metabolites, ensure the column is adequately equilibrated with a highly aqueous mobile phase at the start of the gradient.[11] Introducing an air gap between the sample and the wash solvent in the autosampler can also help prevent peak distortion.[11]
-
Implement Effective Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for each analyte is crucial to compensate for matrix effects and variability in extraction recovery.
-
Assess Analyte Stability: Conduct thorough stability assessments of this compound and its glucuronide metabolites under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Quantitative Data
Table 1: Comparative Pharmacokinetic Parameters of Naloxone and its Metabolites in Dogs
| Parameter | Naloxone (IV) | 6β-Naltrexol (IM) | Naloxone (IN) |
| Dose | 0.04 mg/kg | 0.2 mg/kg | 0.17 ± 0.02 mg/kg |
| Cmax (ng/mL) | 18.8 ± 3.9 | 81.65 ± 5.61 | 9.3 ± 2.5 |
| Tmax (min) | N/A | 16.2 ± 4.2 | 22.5 ± 8.2 |
| Terminal Half-life (min) | 37.0 ± 6.7 | 286.2 ± 99 | 47.4 ± 6.7 |
| Bioavailability (%) | 100 | N/A | 32 ± 13 |
Note: Data for 6β-naltrexol, a close analog of 6β-naloxol, is provided as a reference. Data is presented as mean ± SD where available. Sources:[12][13][14][15]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Animal Preparation: Fast the animals overnight (approximately 12-16 hours) with free access to water to ensure an empty stomach and reduce variability in absorption.
-
Drug Formulation: Prepare the this compound formulation in a suitable vehicle (e.g., water, 0.5% methylcellulose). Ensure the formulation is a homogenous solution or suspension.
-
Dose Calculation: Calculate the required dose volume based on the most recent body weight of each animal. The typical gavage volume for mice is 5-10 mL/kg and for rats is 5-20 mL/kg.
-
Gavage Procedure:
-
Gently restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Observe the animal for any signs of distress after administration.
-
Protocol 2: Intravenous Administration in Rodents (Tail Vein)
-
Animal Preparation: Place the animal in a restraining device that allows access to the tail. Warming the tail with a heat lamp or warm water can help dilate the tail veins.
-
Drug Formulation: Prepare the this compound solution in a sterile, isotonic vehicle suitable for intravenous injection (e.g., sterile saline).
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight.
-
Injection Procedure:
-
Disinfect the injection site on the lateral tail vein with an alcohol swab.
-
Insert a small gauge needle (e.g., 27-30G) into the vein.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Protocol 3: Plasma Sample Collection for Pharmacokinetic Analysis
-
Blood Collection: At predetermined time points after drug administration, collect blood samples (typically 50-100 µL) from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).
-
Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Visualizations
References
- 1. Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-dependent effects of naloxone on discrimination learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxone-precipitated morphine withdrawal behavior and brain IL-1β expression: comparison of different mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast-Fed Variability: Insights into Drug Delivery, Molecular Manifestations, and Regulatory Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolving the physiological conditions in bioavailability and bioequivalence studies: Comparison of fasted and fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of naloxone in rats and in man: basis for its potency and short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. [Pharmacokinetics of 6beta-naltrexol after single and multiple intramuscular injections in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of morphine and its surrogates. VIII: Naloxone and naloxone conjugate pharmacokinetics in dogs as a function of dose and as affected by simultaneously administered morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 15. Pharmacokinetics and pharmacodynamics of intranasal and intravenous naloxone hydrochloride administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Naloxone and its Derivatives in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the opioid antagonist Naloxone (B1662785) and its derivatives, such as the peripherally acting Naloxegol (B613840). While the term "Naloxol" is less common, it is often used interchangeably with Naloxone or refers to its related compounds. This guide will help you minimize off-target effects and ensure the reliability and reproducibility of your cellular assay results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Naloxone and Naloxegol?
Naloxone is a non-selective and competitive opioid receptor antagonist with the highest affinity for the µ-opioid receptor (MOR).[1][2][3] It functions by competing with and displacing opioid agonists from their receptor binding sites, thereby reversing their effects.[1][3] Naloxegol is a PEGylated derivative of Naloxone, a modification that makes it a substrate for the P-glycoprotein (P-gp) efflux transporter.[4][5] This characteristic limits its ability to cross the blood-brain barrier, restricting its antagonist activity primarily to peripheral tissues.[4]
Q2: What are the primary off-target effects to consider when using Naloxone in cellular assays?
At higher concentrations, Naloxone can interact with other opioid receptors, namely the kappa-opioid receptor (KOR) and the delta-opioid receptor (DOR).[6] Additionally, non-opioid receptor targets have been identified, including Toll-like receptor 4 (TLR4) and the scaffolding protein Filamin A (FLNA).[7][8] Interaction with these targets can lead to unexpected cellular responses.
Q3: What is the main off-target consideration for Naloxegol in vitro?
The primary concern when using Naloxegol in cellular assays is its interaction with the P-glycoprotein (P-gp) transporter.[4][5] If your cell line expresses P-gp, high concentrations of Naloxegol may saturate the transporter, leading to competitive inhibition of other P-gp substrates. This could be misinterpreted as a direct effect of the compound on your primary target.[5]
Q4: Can Naloxone exhibit receptor-independent effects?
Yes, studies have shown that Naloxone can promote neurogenesis in a receptor-independent manner, particularly in neural stem cells where opioid receptor expression is low.[9] This highlights the importance of using appropriate controls to distinguish between receptor-mediated and non-specific cellular effects.
Troubleshooting Guide
Issue 1: High cytotoxicity observed even at low concentrations of the compound.
-
Possible Cause: Compound Precipitation: The compound may be precipitating in the cell culture medium, causing non-specific cell death.
-
Troubleshooting Step: Visually inspect the media for any signs of precipitation. Determine the solubility of your compound in the specific culture medium and work with concentrations below this limit.
-
-
Possible Cause: Off-Target Toxicity: The compound may be interacting with essential cellular targets other than the intended opioid receptors.
-
Troubleshooting Step: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which 50% of cell viability is inhibited (IC50). This will help you establish a non-toxic working concentration range for your functional assays.[10]
-
Issue 2: Inconsistent results in functional assays (e.g., cAMP assays).
-
Possible Cause: Assay Conditions: Inconsistent incubation times, cell densities, or reagent concentrations can lead to variability.
-
Troubleshooting Step: Standardize all assay parameters, including cell passage number, seeding density, and incubation times. Ensure that agonist concentrations are at or near the EC80 to provide an adequate window for observing antagonism.[11]
-
-
Possible Cause: Non-specific Effects on cAMP Levels: At very high concentrations (in the millimolar range), Naloxone has been observed to have non-specific effects in cAMP assays.[12][13]
-
Troubleshooting Step: Perform a dose-response curve with Naloxone alone to identify concentrations that may directly affect cAMP levels in your cell system, independent of opioid receptor antagonism.
-
Issue 3: Unexpected signaling events not mediated by the µ-opioid receptor.
-
Possible Cause: Engagement of other Opioid Receptors: At higher concentrations, Naloxone may be antagonizing kappa or delta opioid receptors.[6]
-
Troubleshooting Step: Use more selective antagonists for KOR (e.g., nor-Binaltorphimine) and DOR (e.g., Naltrindole) as controls to determine if the observed effects are mediated by these receptors.
-
-
Possible Cause: Activation of TLR4 Signaling: Naloxone can act as an antagonist at TLR4, which can modulate inflammatory signaling pathways.[8][14]
-
Troubleshooting Step: If your experimental system involves inflammatory responses, consider using a cell line that does not express TLR4 or use a known TLR4 agonist (like LPS) to investigate potential interactions.
-
-
Possible Cause (for Naloxegol): P-glycoprotein Inhibition: In cells expressing P-gp, high concentrations of Naloxegol can inhibit the efflux of other P-gp substrates in your assay.
Data Presentation
Table 1: Binding Affinity of Naloxone for Opioid Receptors
| Receptor Subtype | Binding Affinity (Kd in nM) |
| µ-Opioid Receptor | ~1-4 |
| κ-Opioid Receptor | ~16 |
| δ-Opioid Receptor | ~95 |
(Data compiled from various sources, specific values may vary based on experimental conditions)[1][6]
Table 2: Functional Parameters of Naloxegol in P-gp Transport Assays
| Condition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Naloxegol Alone | ||
| Apical to Basolateral (A-B) | 0.14 | 7.9 |
| Basolateral to Apical (B-A) | 1.1 | |
| + P-gp Inhibitor (Cyclosporin A) | ||
| Apical to Basolateral (A-B) | 0.44 | 1.3 |
| Basolateral to Apical (B-A) | 0.58 |
(Data from Caco-2 cell bidirectional transport assays)[5]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the cytotoxic potential of Naloxone or its derivatives and establish a non-toxic working concentration range.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Naloxone/Naloxegol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)
Objective: To assess the potential of Naloxegol to inhibit P-gp function.
Materials:
-
P-gp overexpressing cell line (e.g., Caco-2, MCF7/ADR) and its parental cell line
-
Complete culture medium
-
Phosphate Buffered Saline (PBS)
-
Naloxegol
-
Rhodamine 123 (stock solution in DMSO)
-
Known P-gp inhibitor as a positive control (e.g., Verapamil)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and resuspend cells in culture medium at a concentration of 1 x 106 cells/mL.
-
Aliquot cell suspension into flow cytometry tubes or a 96-well plate.
-
Add Naloxegol at various concentrations. Include a vehicle control and a positive control.
-
Add Rhodamine 123 to a final concentration of 50-200 ng/mL.[15][18]
-
Incubate for 30-60 minutes at 37°C, protected from light.[15]
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the final cell pellet in ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer or fluorescence plate reader. An increase in fluorescence compared to the vehicle control indicates P-gp inhibition.
Protocol 3: cAMP Functional Antagonism Assay
Objective: To measure the ability of Naloxone or its derivatives to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
A µ-opioid receptor agonist (e.g., DAMGO)
-
cAMP detection kit (e.g., HTRF or ELISA-based)
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the antagonist (Naloxone/Naloxegol).
-
Pre-incubate the cells with the antagonist or vehicle for 15-30 minutes.[11]
-
Add the agonist (at its EC80 concentration) along with forskolin to all wells except the negative control.
-
Incubate for the time specified by the cAMP detection kit manufacturer.
-
Lyse the cells and measure the cAMP levels according to the kit's instructions.
-
Plot the cAMP levels against the log concentration of the antagonist to determine the IC50.
Visualizations
Caption: A logical workflow for identifying and mitigating potential off-target effects.
Caption: Naloxone competitively antagonizes the µ-opioid receptor signaling cascade.
Caption: Naloxone can act as an antagonist at Toll-like receptor 4 (TLR4).
Caption: Naloxegol is a substrate for the P-gp efflux pump, limiting its intracellular accumulation.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal naloxone rapidly occupies brain mu-opioid receptors in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MedlinePlus: How Naloxone Saves Lives in Opioid Overdose [medlineplus.gov]
- 4. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-affinity naloxone binding to filamin a prevents mu opioid receptor-Gs coupling underlying opioid tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-Like Receptor 4 (TLR4)/Opioid Receptor Pathway Crosstalk and Impact on Opioid Analgesia, Immune Function, and Gastrointestinal Motility [frontiersin.org]
- 9. Naloxone regulates the differentiation of neural stem cells via a receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. (+)-Naloxone blocks Toll-like receptor 4 to ameliorate deleterious effects of stress on male mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of Naloxone and its Derivatives in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability of Naloxone and its derivatives (such as its metabolite Naloxol) in animal studies.
Troubleshooting Guides
Issue: Observed oral bioavailability of your Naloxone-based compound is significantly lower than expected.
1. Confirm Extensive First-Pass Metabolism:
Naloxone is notorious for its extensive first-pass metabolism in the liver, with an oral bioavailability of less than 2%. The primary metabolic pathway is glucuronidation to naloxone-3-glucuronide (B1512897) (inactive) and reduction to 6β-naloxol (active metabolite).
Troubleshooting Steps:
-
Analyze for Metabolites: Ensure your analytical method can detect and quantify major metabolites (e.g., naloxone-3-glucuronide, 6β-naloxol) in plasma and liver microsomes. High levels of metabolites with correspondingly low levels of the parent compound are indicative of extensive first-pass metabolism.
-
In Vitro Metabolism Assays: Conduct experiments with liver microsomes or hepatocytes from the animal species being studied to confirm the metabolic profile and rate of metabolism.
2. Evaluate Formulation Strategy:
The formulation of your compound can dramatically impact its dissolution and absorption.
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of your compound. Poor solubility can be a limiting factor for absorption.
-
Formulation Optimization: Consider and test alternative formulation strategies.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These can improve the solubility and absorption of lipophilic drugs.
-
Prodrugs: Modifying the chemical structure to create a prodrug can enhance absorption and protect against first-pass metabolism.
-
Sustained-Release Formulations: These can help to saturate metabolic enzymes and improve bioavailability.
-
Quantitative Data Summary: Pharmacokinetics of Naloxone via Different Routes
| Species | Route of Administration | Dose | Bioavailability (%) | Cmax (ng/mL) | Tmax (min) | Terminal Half-life (min) | Reference |
| Human | Oral (prolonged release) | 5 mg | 0.9 | - | - | - | |
| Human | Oral (prolonged release) | 40, 80, 120 mg | 2 | - | - | - | |
| Human | Intravenous | 0.4 mg | 100 | 0.01 µg/mL (at 2 min) | - | 64 | |
| Dog | Intravenous | 5 mg/kg | 100 | - | - | 71.2 | |
| Dog | Intranasal | 0.17 mg/kg (mean) | 32 | 9.3 | 22.5 | 47.4 | |
| Rat | Intravenous | 5 mg/kg | 100 | 1.45 µg/mL (at 5 min) | - | 30-40 |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Naloxone so low?
A1: The oral bioavailability of Naloxone is extremely low (less than 2%) primarily due to extensive first-pass metabolism in the liver. After oral administration, Naloxone is absorbed from the gastrointestinal tract and transported via the portal vein directly to the liver. In the liver, it is rapidly and extensively metabolized, mainly through glucuronidation, into inactive metabolites before it can reach systemic circulation.
Q2: What are the main metabolites of Naloxone?
A2: The main metabolite of Naloxone is naloxone-3-glucuronide, which is inactive. Another metabolite is 6β-naloxol, which has some activity.
Q3: Can the poor oral bioavailability of Naloxone be overcome?
A3: Yes, several strategies are being explored to overcome the poor oral bioavailability of Naloxone and similar compounds. These include:
-
Alternative Routes of Administration: Bypassing the liver's first-pass metabolism through routes like buccal, intranasal, or transdermal delivery has shown promise.
-
Prodrugs: Chemical modification of the Naloxone molecule to create a prodrug can improve its absorption and protect it from premature metabolism.
-
Formulation Technologies: Advanced formulations such as sustained-release preparations and self-emulsifying drug delivery systems (SEDDS) can enhance absorption and bioavailability.
-
PEGylation: The development of Naloxegol, a PEGylated version of Naloxone, was a successful strategy to limit its ability to cross the blood-brain barrier and improve its pharmacokinetic profile for treating opioid-induced constipation.
Q4: How do I design an animal study to accurately assess the oral bioavailability of a Naloxone derivative?
A4: A robust oral bioavailability study should include the following:
-
Intravenous (IV) Reference Group: An IV administration group is essential to determine the absolute bioavailability.
-
Multiple Oral Dose Groups: Testing a range of oral doses can help identify any dose-dependent absorption or saturation of metabolism.
-
Serial Blood Sampling: A well-defined blood sampling schedule is crucial to accurately capture the absorption, distribution, metabolism, and elimination phases (ADME).
-
Validated Bioanalytical Method: A sensitive and specific analytical method (e.g., LC-MS/MS) is required to quantify the parent drug and its major metabolites in plasma.
-
Pharmacokinetic Modeling: Appropriate pharmacokinetic models should be used to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life.
Q5: Are there species differences in Naloxone metabolism that I should be aware of?
A5: While extensive first-pass metabolism is a common feature across species, the specific rates and metabolite profiles can vary. For example, pharmacokinetic studies have been conducted in rats, dogs, and monkeys to support human clinical trials. It is crucial to characterize the metabolism in the chosen animal model and not assume it will be identical to humans. There is generally a poor correlation between animal and human oral bioavailability data, highlighting that animal studies are more for qualitative understanding rather than direct quantitative prediction.
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Stereochemical Confirmation of Synthesized Naloxol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the stereochemistry of synthesized naloxol.
Frequently Asked Questions (FAQs)
Q1: What are the common stereoisomers of this compound I need to be aware of during synthesis?
This compound, a metabolite of naloxone, primarily exists as two stereoisomers, which are epimers at the C-6 position: α-naloxol and β-naloxol.[1] The orientation of the hydroxyl group at this position defines the isomer. It is crucial to confirm the stereochemistry of your synthesized product to ensure the desired biological activity and purity.
Q2: Which analytical techniques are most suitable for confirming the stereochemistry of this compound?
The most definitive methods for confirming the stereochemistry of this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 2D NMR techniques like NOESY or ROESY can elucidate through-space proton-proton interactions, which differ between the α and β isomers.
-
X-ray Crystallography: This technique provides the absolute three-dimensional structure of a molecule in its crystalline form, offering unambiguous stereochemical assignment.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can separate the α and β isomers, allowing for their identification and quantification based on their retention times.
-
Polarimetry: Measurement of the specific rotation of plane-polarized light can help differentiate between enantiomers, though it is less definitive for epimers without established reference values.
Q3: I am observing unexpected peaks in my NMR spectrum. What could be the cause?
Unexpected peaks in the NMR spectrum of your synthesized this compound could arise from several sources:
-
Residual Solvents: Ensure your sample is thoroughly dried to remove any remaining solvents from the synthesis or purification steps.
-
Impurities: Starting materials or by-products from the reaction may be present. Compare your spectrum to that of the starting materials.
-
Presence of the Other Isomer: If your synthesis is not completely stereoselective, you may have a mixture of α- and β-naloxol.
-
Degradation: this compound, like its parent compound naloxone, can degrade under certain conditions.
Q4: My chiral HPLC method is not separating the this compound isomers. What should I try?
If you are experiencing a lack of separation in your chiral HPLC analysis, consider the following troubleshooting steps:
-
Column Selection: Ensure you are using a chiral stationary phase (CSP) appropriate for separating amine-containing, polycyclic compounds. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.
-
Mobile Phase Optimization: Vary the composition of your mobile phase. Adjusting the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane) can significantly impact resolution. The addition of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) can also improve separation by interacting with the analyte.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can enhance separation efficiency. Lower flow rates and temperatures often improve resolution.
Troubleshooting Guides
2D NMR (NOESY/ROESY) Analysis
| Issue | Possible Cause | Recommended Solution |
| Weak or Absent NOE/ROE Cross-Peaks | The molecular weight of this compound (~329.37 g/mol ) falls into a range where the Nuclear Overhauser Effect (NOE) can be close to zero. | Use a ROESY experiment, as the Rotating-frame Overhauser Effect is always positive and less dependent on molecular tumbling rates. |
| Insufficient mixing time. | Optimize the mixing time. For small to medium-sized molecules, a mixing time of 200-500 ms (B15284909) is a good starting point for NOESY. | |
| Sample contains paramagnetic impurities (e.g., dissolved oxygen). | Degas the sample thoroughly using the freeze-pump-thaw method. | |
| Artifacts in the Spectrum (e.g., TOCSY transfer) | In ROESY experiments, TOCSY artifacts can occur between J-coupled protons. | Carefully analyze the cross-peak patterns. TOCSY artifacts will show correlations between all protons in a spin system, whereas ROE cross-peaks are localized between spatially close protons. |
X-ray Crystallography
| Issue | Possible Cause | Recommended Solution |
| Difficulty in Obtaining Single Crystals | This compound may be difficult to crystallize directly from the reaction mixture. | Purify the synthesized this compound to a high degree before attempting crystallization. Consider converting the free base to a salt (e.g., hydrochloride) to improve crystallinity. |
| Inappropriate solvent system for crystallization. | Screen a variety of solvent systems (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). | |
| Poor Crystal Quality | Rapid crystal growth. | Slow down the crystallization process by reducing the rate of solvent evaporation or cooling. |
Chiral HPLC Separation
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution of α- and β-Naloxol Peaks | Suboptimal mobile phase composition. | Systematically vary the mobile phase composition. For normal-phase chiral HPLC, adjust the percentage of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). |
| Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. Polysaccharide-based CSPs are often effective for this class of compounds. | |
| Peak Tailing | Secondary interactions between the analyte and the silica (B1680970) support of the CSP. | Add a small amount of a competing amine (e.g., diethylamine) to the mobile phase to block active sites on the silica. |
| Column overload. | Reduce the amount of sample injected onto the column. |
Experimental Protocols
Stereochemical Determination by 2D NMR (ROESY)
Objective: To determine the relative stereochemistry at the C-6 position of synthesized this compound by observing through-space correlations between protons.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Degas the sample using the freeze-pump-thaw method to remove dissolved oxygen.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Pulse Program: Use a standard ROESY pulse sequence with a spin-lock pulse.
-
-
Acquisition Parameters:
-
Temperature: 298 K.
-
Mixing Time (Spin-lock duration): 200-500 ms.
-
Acquisition Time: 0.2-0.3 s.
-
Relaxation Delay: 1.5-2.0 s.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Analyze the ROESY spectrum for cross-peaks between the proton at C-6 (H-6) and other nearby protons. For α-naloxol, a strong ROE is expected between H-6 and the axial proton at C-14. For β-naloxol, a strong ROE should be observed between H-6 and the equatorial proton at C-7.
-
Chiral HPLC Separation of this compound Isomers
Objective: To separate and identify the α- and β-isomers of synthesized this compound.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or equivalent).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The optimal ratio may need to be determined empirically.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two isomers, if present, will elute at different retention times. The identity of each peak can be confirmed by injecting pure standards of α- and β-naloxol if available.
Quantitative Data Summary
The following table summarizes the expected analytical data for the stereochemical confirmation of this compound isomers. Note: Specific values can vary depending on the experimental conditions (e.g., solvent, temperature, specific instrument).
| Analytical Technique | α-Naloxol | β-Naloxol |
| ¹H NMR Chemical Shift (δ, ppm) of H-6 | Expected to be at a relatively upfield position due to shielding effects in the axial orientation. | Expected to be at a relatively downfield position due to deshielding effects in the equatorial orientation. |
| Specific Rotation [α]D | Value for the pure isomer. | Value for the pure isomer (expected to be different from the α-isomer). |
| Chiral HPLC Retention Time (min) * | Retention time on a specific chiral column under defined conditions. | Different retention time on the same chiral column under the same conditions. |
*Illustrative data. Actual values need to be determined experimentally or referenced from literature for the specific conditions used.
Visualizations
Caption: Experimental workflow for the stereochemical confirmation of synthesized this compound.
References
Technical Support Center: Managing Naloxol and Naloxone Cross-Reactivity in Immunoassays
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage potential cross-reactivity of naloxol and its parent compound, naloxone (B1662785), in screening immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are naloxone and this compound?
Naloxone is a potent opioid antagonist used to reverse the effects of opioid overdose. It is administered intravenously, intramuscularly, or intranasally and has a relatively short half-life. This compound, specifically 6-β-naloxol, is a major, pharmacologically active metabolite of naloxone. Both compounds are excreted in the urine, primarily as glucuronide conjugates.
Q2: Why does naloxone cross-react in some opiate immunoassays?
Immunoassays rely on antibodies that bind to specific molecular structures. Naloxone and its metabolite this compound share structural similarities with opioids like morphine and oxycodone. This structural resemblance can lead to the antibodies in an immunoassay binding to naloxone or this compound, resulting in a false-positive signal for opiates or other opioids.
Q3: We administered naloxone to a subject, and their urine sample screened positive for opiates. Does this indicate opioid use?
Not necessarily. High concentrations of naloxone and its metabolites in a urine sample can cause a false-positive result in some opiate screening immunoassays.[1][2][3] It is crucial to perform a more specific confirmatory test to rule out cross-reactivity before concluding the presence of other opioids.
Q4: At what concentrations does naloxone typically cause a false positive?
The concentration at which naloxone causes a false positive is dependent on the specific immunoassay being used. For example, some studies have shown that for the Cloned Enzyme Donor Immunoassay (CEDIA) for opiates with a 300 µg/L cutoff, naloxone concentrations of 6000 µg/L or greater can produce a positive result.[1] In one reported case, a urine sample containing 9900 µg/L of total naloxone resulted in a positive opiate screen.[1]
Q5: Is there specific cross-reactivity data available for this compound?
Currently, there is limited publicly available quantitative data specifically detailing the cross-reactivity percentages for this compound in common opiate and opioid immunoassays. Most studies focus on the parent drug, naloxone. However, due to its structural similarity to both naloxone and opioid molecules, it is reasonable to presume that this compound can also contribute to cross-reactivity.
Q6: How can I confirm that a positive immunoassay result is due to naloxone or this compound cross-reactivity?
A positive screening result should always be considered presumptive. Confirmatory testing using a more specific analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is the gold standard.[1] An LC-MS/MS analysis can definitively identify and quantify naloxone, this compound, and other opioids in the sample, thus clarifying the cause of the initial positive result.
Troubleshooting Guide for Unexpected Positive Results
If you encounter a positive result for opiates or other opioids in a sample from a subject known to have been administered naloxone, follow these steps:
-
Review the Subject's Medication Record: Confirm the administration of naloxone and the absence of any prescribed or known use of other opioids.
-
Check the Immunoassay's Package Insert: The manufacturer's documentation often provides a list of known cross-reactants and the concentrations at which they may interfere.
-
Quantify the Presumptive Positive Result: If your immunoassay provides a semi-quantitative result, a very high value might be indicative of interference, especially if the subject's clinical presentation does not align with opioid intoxication.
-
Perform Confirmatory Testing: The most critical step is to re-analyze the sample using a highly specific method like LC-MS/MS. This will provide unambiguous identification and quantification of all relevant compounds.
-
Consider Sample Dilution: In some instances, diluting the sample and re-running the immunoassay can help in troubleshooting. However, this should be done with caution as it may also dilute the concentration of a true positive below the detection limit.
Data on Naloxone Cross-Reactivity
While specific quantitative data for this compound is scarce, the following table summarizes known cross-reactivity data for the parent compound, naloxone, in a common opiate immunoassay.
| Immunoassay Type | Target Analyte | Cross-Reactant | Cutoff Concentration (µg/L) | Concentration of Cross-Reactant Causing a Positive Result (µg/L) | Reference |
| CEDIA Opiate Assay | Morphine/Codeine | Naloxone | 300 | ≥ 6000 | [1] |
Note: Cross-reactivity is highly dependent on the specific assay manufacturer and lot. Always refer to the package insert for your specific assay.
Experimental Protocols
General Protocol for an Opiate Screening Immunoassay (e.g., ELISA)
This is a generalized protocol and should be adapted based on the specific immunoassay kit being used.
Objective: To screen for the presence of opiates in a urine sample.
Materials:
-
ELISA plate pre-coated with antibodies
-
Urine samples, controls, and calibrators
-
Enzyme-conjugated opiate
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Methodology:
-
Bring all reagents and samples to room temperature.
-
Add calibrators, controls, and urine samples to the appropriate wells of the ELISA plate.
-
Add the enzyme-conjugated opiate to each well. This will compete with any opiates in the sample for binding to the antibodies on the plate.
-
Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at 37°C).
-
Wash the plate multiple times with wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of opiate in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Calculate the results based on the standard curve generated from the calibrators.
Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the confirmation and quantification of naloxone and this compound.
Objective: To definitively identify and quantify naloxone and this compound in a urine sample.
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
-
Urine samples, calibrators, and quality control samples
-
Internal standard (e.g., naloxone-d5)
-
Enzyme for hydrolysis of glucuronide conjugates (e.g., β-glucuronidase)
-
Sample preparation materials (e.g., solid-phase extraction cartridges or protein precipitation reagents)
Methodology:
-
Sample Pre-treatment: To measure total (conjugated and unconjugated) naloxone and this compound, treat the urine samples with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Sample Preparation:
-
Add an internal standard to all samples, calibrators, and controls.
-
Perform a sample cleanup procedure. This can be done through:
-
Solid-Phase Extraction (SPE): Condition the SPE cartridges, load the sample, wash away interfering substances, and elute the analytes of interest.
-
Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins, then centrifuge and collect the supernatant.
-
-
-
LC Separation:
-
Inject the prepared sample into the LC system.
-
Separate the analytes using a gradient elution on the analytical column. The mobile phase composition is gradually changed to elute naloxone and this compound at specific retention times.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for naloxone, this compound, and the internal standard are monitored for highly selective and sensitive detection.
-
-
Data Analysis:
-
Quantify the concentration of naloxone and this compound in the samples by comparing their peak areas to those of the calibrators, normalized to the internal standard.
-
Visualizations
Caption: Structural similarities between morphine, naloxone, and this compound can lead to cross-reactivity.
Caption: A logical workflow to investigate unexpected positive immunoassay results.
Caption: The process from initial sample screening to a final, confirmed result.
References
Stability testing and proper storage conditions for Naloxol.
Technical Support Center: Naloxol Stability and Storage
Disclaimer: this compound is a primary metabolite of naloxone (B1662785) and naltrexone (B1662487). As such, specific, publicly available stability data for this compound as an isolated compound is limited. The following information is substantially based on data for the structurally similar parent compounds, naloxone and naltrexone, and should be used as a directional guide for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For solid (powder) forms of this compound, storage conditions should be based on best practices for its parent compounds. Naltrexone tablets are recommended to be stored at 20°C to 25°C (68°F to 77°F).[1][2] Similarly, naloxone is best stored at a controlled room temperature, typically between 15°C and 25°C (59°F to 77°F), and protected from light.[3][4] Therefore, it is prudent to store solid this compound in a tightly sealed container, protected from light, at a controlled room temperature between 15°C and 25°C.
Q2: How should I store this compound solutions?
Naltrexone oral liquids (1 mg/mL) have been shown to be stable for 60 days when stored in the dark at 4°C and for 30 days at 25°C.[5] For injectable solutions of related compounds, refrigeration at 2°C to 8°C (36°F to 46°F) is often recommended for extended storage.[1][6] Based on this, freshly prepared this compound solutions for short-term use (up to 30 days) should be stored protected from light at 2-8°C. For longer-term storage, freezing is a potential option, as naloxone has been shown to be stable when frozen and thawed.[7] However, a specific freeze-thaw stability study for this compound is recommended.
Q3: Is this compound sensitive to light?
Yes, photostability is a concern. Naloxone hydrochloride solutions exposed to sunlight for 192 hours showed degradation of up to 15.08%, while those under artificial light degraded by 5.26%.[8] Given the structural similarity, this compound should be considered light-sensitive. Always store both solid and solution forms in amber vials or otherwise protected from light.[3][4][7]
Q4: What are the likely degradation pathways for this compound?
The primary degradation pathways for this compound are expected to be oxidation and hydrolysis, similar to naloxone.[9][10] Forced degradation studies on naltrexone have shown it is unstable in both acidic and basic conditions.[11][12] Oxidation can occur at several sites on the molecule, including the nitrogen atom to form an N-oxide or at the benzylic position.[9][10] These degradation pathways can lead to the formation of various impurities that could interfere with experimental results.
Troubleshooting Guide
Problem: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample.
-
Possible Cause 1: Degradation due to Improper Storage.
-
Solution: Review your storage conditions against the recommendations. Was the sample exposed to light, extreme temperatures, or non-neutral pH? Prepare a fresh standard from solid material and re-analyze. Compare the chromatogram of the fresh sample to the problematic one to identify potential degradation peaks.
-
-
Possible Cause 2: Oxidative Degradation.
-
Solution: this compound, like its parent compounds, is susceptible to oxidation.[9][10] Ensure solvents are degassed and consider blanketing solutions with an inert gas like nitrogen or argon, especially for long-term experiments. If working with solutions containing potential oxidants (e.g., hydrogen peroxide), degradation can be rapid.
-
-
Possible Cause 3: Hydrolytic Degradation.
-
Solution: Forced degradation studies on naltrexone show significant degradation in both acidic and basic buffers.[11][12] Ensure your solutions are buffered at a neutral pH if compatible with your experimental design. If your experiment requires acidic or basic conditions, be aware that degradation is likely and prepare solutions immediately before use.
-
Problem: My this compound solution appears discolored.
-
Possible Cause: Degradation.
-
Solution: Discoloration is a visual indicator of chemical change and likely degradation. Do not use the solution. Discard it and prepare a fresh solution from solid stock, paying close attention to proper storage and handling techniques.
-
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound and Related Compounds
| Compound/Formulation | Temperature | Light/Moisture Conditions | Duration |
| Naltrexone Tablets | 20°C to 25°C[1][2] | Standard packaging | Per expiration date |
| Naloxone Injection | 15°C to 25°C (59°F to 77°F)[3][13] | Protect from light[3] | Per expiration date |
| Naltrexone Oral Liquid (1 mg/mL) | 4°C | Store in the dark[5] | Stable for 60 days[5] |
| Naltrexone Oral Liquid (1 mg/mL) | 25°C | Store in the dark[5] | Stable for 30 days[5] |
| This compound (Recommended) | 15°C to 25°C (Solid) | Protect from light | N/A |
| This compound Solution (Recommended) | 2°C to 8°C | Protect from light | Up to 30 days |
Table 2: Summary of Stability Under Stress Conditions (Forced Degradation)
| Stress Condition | Compound | Observation | Reference |
| Acidic (pH 1.2 HCl) | Naltrexone | Significant degradation observed within 3 hours. | [11][12] |
| Basic (pH 13 NaOH) | Naltrexone | Significant degradation observed within 3 hours. | [11][12] |
| Oxidative (H₂O₂) | Fentanyl (Opioid) | Rapid degradation to N-oxide form. | [14] |
| Oxidative | Naloxone | Forms various oxidation products (alcohols, ketones, lactones). | [9][10] |
| Photolytic (Sunlight) | Naloxone HCl (0.2 mg/mL) | Up to 15.08% degradation after 192 hours. | [8] |
| Thermal | Naloxone | Generally stable even with exposure to high heat (80°C) or freeze-thaw cycles. | [7][15] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the intrinsic stability of this compound and identify its degradation pathways.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~100 µg/mL.
-
-
Thermal Degradation:
-
Place solid this compound powder in a hot air oven at 105°C for 24 hours.
-
Separately, incubate 2 mL of the stock solution at 60°C for 24 hours.
-
Prepare/dilute samples to ~100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound powder and 2 mL of the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for a defined period (e.g., 7 days).
-
Keep control samples wrapped in aluminum foil at the same temperature.
-
Prepare/dilute samples to ~100 µg/mL.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Use a mass spectrometer (LC-MS) to help identify the mass of potential degradation products.
-
Visualizations
References
- 1. Naltrexone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. FAQs • How do I store naloxone? [yamhillcounty.gov]
- 4. ncasetechnologies.com [ncasetechnologies.com]
- 5. Formulation and stability of naltrexone oral liquid for rapid withdrawal from methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VIVITROL® Storage and Contents | HCP [vivitrolhcp.com]
- 7. Frequently asked questions about naloxone: Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Investigations into naloxone-based degradation products in Suboxone® sublingual film - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. EMU Journal of Pharmaceutical Sciences » Submission » Forced degradation studies of new formulation containing naltrexone [dergipark.org.tr]
- 13. FAQs • How should naloxone be stored? [clayhealth.com]
- 14. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of heat and freeze-thaw cycling on naloxone stability | Substance Use Health Network [substanceusehealth.ca]
Validation & Comparative
A Comparative Analysis of α-Naloxol and β-Naloxol Potency at Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid receptor potency of α-naloxol and β-naloxol, the two stereoisomers of the naloxone (B1662785) metabolite, naloxol. While direct, side-by-side in vitro binding affinity data for both isomers is limited in publicly available literature, this document synthesizes existing in vivo and related in vitro findings to offer a comprehensive overview. The guide includes a summary of available quantitative data, detailed experimental methodologies for assessing opioid receptor binding, and visualizations of key experimental workflows and signaling pathways.
Executive Summary
α-Naloxol and β-naloxol are metabolites of the opioid antagonist naloxone, differing in the stereochemistry of the hydroxyl group at the 6-position. This structural difference influences their interaction with opioid receptors. Existing research indicates that α-naloxol acts as a neutral antagonist at opioid receptors, in contrast to its parent compound naloxone, which can exhibit inverse agonist properties. In vivo studies demonstrate that naloxone is significantly more potent than α-naloxol in precipitating withdrawal in morphine-dependent subjects. Specific quantitative binding data comparing α-naloxol and β-naloxol remains elusive in readily accessible scientific literature, highlighting a gap in the comprehensive pharmacological profiling of these compounds.
Data Presentation: Opioid Receptor Potency
| Compound | Receptor Subtype | Parameter | Value | Species/System | Notes |
| α-Naloxol | General Opioid | In vivo potency | ~5-fold less potent than naloxone | Morphine-naïve rats | Potency in suppressing operant responding.[1] |
| General Opioid | In vivo potency | ~65-fold less potent than naloxone | Morphine-pretreated rats | Potency in precipitating withdrawal.[1] | |
| Naloxegol (α-naloxol derivative) | μ-Opioid | In vitro potency | 3-10 fold less potent than naloxone | Cells expressing human μ-opioid receptor | Naloxegol is a PEGylated derivative of α-naloxol. |
It is important to note that in vivo potency is influenced by various factors, including pharmacokinetics, which may not directly correlate with in vitro binding affinity.
Experimental Protocols
The determination of a compound's potency at opioid receptors is typically conducted through in vitro radioligand binding assays and functional assays.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., α-naloxol, β-naloxol) for μ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing recombinant human μ, δ, or κ opioid receptors.
-
Radioligands:
-
μ-receptor: [³H]-DAMGO
-
δ-receptor: [³H]-Naltrindole
-
κ-receptor: [³H]-U-69,593
-
-
Test Compounds: α-naloxol and β-naloxol.
-
Reference Compound: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Detection: Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the opioid receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (α-naloxol or β-naloxol). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like naloxone).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
References
Naloxol vs. Naloxone: A Comparative Guide on In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of naloxone (B1662785) and its primary metabolite, naloxol (specifically 6-alpha-naloxol). The information herein is supported by experimental data to assist researchers in understanding the nuanced differences between these two opioid antagonists.
Introduction
Naloxone is a potent, competitive opioid receptor antagonist widely used to reverse the life-threatening effects of opioid overdose, such as respiratory depression.[1][2] Upon administration, naloxone is rapidly metabolized in the liver, primarily into naloxone-3-glucuronide, which is inactive.[3][4] A minor metabolic pathway involves the reduction of the 6-keto group, which produces this compound.[3][4] While structurally similar, this compound exhibits a distinct in vivo pharmacological profile compared to its parent compound. This guide focuses on the comparative in vivo efficacy, potency, and experimental protocols used to evaluate these differences.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the in vivo efficacy of naloxone and this compound based on preclinical studies.
Table 1: Comparative Antagonist Potency in Morphine-Dependent Rats
This table outlines the relative potency of naloxone versus 6-alpha-naloxol in precipitating withdrawal in morphine-dependent rats, a measure of in vivo antagonist efficacy. Potency is presented as a ratio, indicating how many times more potent naloxone is than 6-alpha-naloxol.
| Condition | Potency Difference (Naloxone vs. 6-alpha-naloxol) | Key Observation |
| Morphine-Naïve | 5.3-fold | Minor difference in non-dependent state.[5][6] |
| Single Morphine Pretreatment | 65.2-fold | Significant increase in naloxone's relative potency after acute morphine exposure.[5][6] |
| Repeat Morphine Pretreatment | 64.2-fold | Maintained high relative potency with repeated morphine exposure.[5][6] |
| Early Phase (5-15 min post-antagonist) | ~100-fold | Naloxone's relative potency is highest shortly after administration.[5][6] |
| Late Phase (25-35 min post-antagonist) | ~9-fold | Relative potency difference significantly decreases over time, suggesting differences in pharmacokinetics or mechanism.[5][6] |
Data derived from studies using suppression of operant responding for food reward as the index of withdrawal in male Wistar rats.[5][6]
Table 2: Comparative Efficacy in Antagonizing Fentanyl-Induced Effects
This table compares the potency of naloxone and another neutral antagonist, 6β-naltrexol (structurally related to this compound), in blocking fentanyl-induced effects in mice.
| Fentanyl-Induced Effect | Antagonist | ED₅₀ (mg/kg) | Relative Potency Order |
| Lethality | Naltrexone | 1.18 | Naltrexone > Naloxone > 6β-naltrexol[7] |
| Naloxone | 7.19 | ||
| 6β-naltrexol | 15.34 | ||
| Analgesia | Naltrexone | - | Naltrexone > Naloxone > 6β-naltrexol[7] |
| Naloxone | - | ||
| 6β-naltrexol | - |
ED₅₀ represents the dose required to produce a 50% maximal effect. These data highlight that naloxone is consistently more potent than related neutral antagonists like 6β-naltrexol in antagonizing opioid effects.[7]
Mechanism of Action: Opioid Receptor Antagonism
Naloxone and this compound function as competitive antagonists at opioid receptors, primarily the mu-opioid receptor (MOR). They bind to the receptor but do not activate it, thereby blocking opioid agonists like morphine or fentanyl from binding and eliciting their effects, such as analgesia and respiratory depression. Some evidence suggests naloxone acts as an inverse agonist, particularly in opioid-dependent states, while this compound and its structural analogs (like 6β-naltrexol) behave more like neutral antagonists.[5][7][8] This difference may contribute to the observed variations in their potency to precipitate withdrawal.[5][7]
Caption: Mechanism of Opioid Receptor Antagonism.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating in vivo efficacy studies. Below is a representative protocol for an experiment comparing opioid antagonist potency.
Protocol: Mouse Tail-Flick Test for Antinociception
This assay is a standard method for assessing the efficacy of analgesic drugs and their antagonists by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.[9][10]
1. Animals:
-
Species: Male ICR mice (or similar strain), weighing 20-25g.
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the testing room and handling for at least 60 minutes before the experiment.
2. Procedure:
-
Baseline Latency: The mouse is gently restrained, and its tail is positioned over a radiant heat source (e.g., an intense light beam). The time taken for the mouse to flick its tail away from the heat is recorded as the baseline tail-flick latency.[9] A cut-off time (e.g., 10-12 seconds) is established to prevent tissue damage.
-
Drug Administration:
-
An opioid agonist (e.g., morphine, 5 mg/kg) is administered subcutaneously (s.c.).
-
At a predetermined time before or after the agonist (e.g., 15 minutes prior for antagonist studies), varying doses of the antagonist (naloxone or this compound) or vehicle are administered (e.g., s.c.).
-
-
Post-Treatment Latency: At set time points after drug administration (e.g., 30, 60, 90 minutes), the tail-flick latency is measured again.
-
Data Analysis: The degree of antinociception is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Endpoint: The antagonist's potency is determined by its ability to reduce the %MPE of the opioid agonist. Dose-response curves are generated to calculate the ED₅₀ (the dose of the antagonist required to reduce the agonist's effect by 50%).
Caption: Experimental Workflow for the Tail-Flick Test.
Conclusion
The in vivo efficacy of naloxone is significantly greater than that of its metabolite, this compound, particularly in opioid-dependent states where it can be over 60 times more potent at precipitating withdrawal.[5][6] However, this potency difference diminishes over time, suggesting that pharmacokinetic factors, such as this compound's potentially delayed onset of action in the central nervous system, play a crucial role.[5][6] While both are opioid antagonists, their differing profiles—naloxone as a potent inverse agonist and this compound as a more neutral antagonist—have important implications for their pharmacological effects.[5][8] These findings underscore the importance of considering metabolic profiles when developing and evaluating new opioid receptor antagonists.
References
- 1. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
- 7. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Tail immersion test for the evaluation of a nociceptive reaction in mice. Methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Naloxol vs. Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid receptor binding affinities of Naloxol and Naltrexone (B1662487). This analysis is supported by experimental data to offer a clear perspective on their pharmacological profiles.
Executive Summary
Naltrexone is a potent, non-selective opioid receptor antagonist with high affinity for the mu (μ), kappa (κ), and delta (δ) opioid receptors. Its major metabolite, 6-β-naltrexol, also demonstrates significant binding affinity, particularly for the mu- and kappa-opioid receptors. In contrast, this compound, the primary metabolite of naloxone, exhibits a significantly lower affinity for opioid receptors compared to its parent compound and to naltrexone. This difference in receptor affinity between naltrexone and this compound has important implications for their clinical use and pharmacological effects. While naltrexone is utilized for the long-term management of opioid and alcohol dependence, the lower receptor affinity of this compound renders it less active as an opioid antagonist.
Data Presentation: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of Naltrexone and its major metabolite, 6-β-naltrexol, for the mu (μ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity. Due to the limited availability of direct in vitro binding data for this compound, a direct quantitative comparison is challenging. However, in vivo studies indicate that 6-α-naloxol is significantly less potent than its parent compound, naloxone, suggesting a lower affinity for opioid receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Naltrexone | Mu (μ) | 0.8 ± 0.1 |
| Delta (δ) | 13 ± 2 | |
| Kappa (κ) | 0.9 ± 0.1 | |
| 6-β-Naltrexol | Mu (μ) | 1.8 ± 0.2 |
| Delta (δ) | 52 ± 5 | |
| Kappa (κ) | 1.8 ± 0.2 |
Data for Naltrexone and 6-β-Naltrexol adapted from a study using [3H]diprenorphine in competitive binding assays with membranes from CHO cells expressing human recombinant opioid receptors.
Experimental Protocols
The determination of binding affinities for opioid receptor ligands is primarily conducted through competitive radioligand binding assays.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Naltrexone) by measuring its ability to displace a radiolabeled ligand from a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human mu-, delta-, or kappa-opioid receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]DAMGO for μ-opioid receptors, [³H]DPDPE for δ-opioid receptors, [³H]U-69,593 for κ-opioid receptors).
-
Test Compounds: this compound and Naltrexone of known concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid receptor antagonist (e.g., naloxone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For the measurement of radioactivity.
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in an ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Receptor membranes and radioligand.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Opioid Receptor Signaling Pathway
A Researcher's Guide to Validating the Purity of Synthesized Naloxol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical prerequisite for reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Naloxol, a derivative of the opioid antagonist Naltrexone. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity validation depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance parameters of HPLC, LC-MS/MS, and NMR spectroscopy for the analysis of synthesized this compound.
| Parameter | HPLC with UV Detection | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Quantification and purity assessment | Identification and quantification of trace impurities | Structural elucidation and purity confirmation |
| Selectivity | Good | Excellent | Excellent for structural isomers |
| Sensitivity | ng range | pg to fg range | µg to mg range |
| Quantitative Accuracy | High | High | Moderate to High |
| Throughput | High | Medium to High | Low |
| Cost | Moderate | High | High |
| Information Provided | Retention time, peak area (purity) | Mass-to-charge ratio, fragmentation pattern | Chemical shifts, coupling constants (structure) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point for researchers to develop and validate their own methods for this compound purity assessment.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for routine purity analysis.[1][2][3] It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity of this compound is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[4][5][6]
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
Similar to the HPLC method, but with a faster gradient to accommodate the MS analysis time.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted impurity analysis or full scan for unknown impurity identification.
-
Precursor Ion (this compound): [M+H]⁺
-
Product Ions: To be determined by infusion of a standard solution.
Sample Preparation:
-
Prepare samples as described for HPLC, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the instrument.
Data Analysis:
-
Impurities are identified by their specific precursor and product ion transitions. Quantification is achieved by comparing the peak area of the impurity to that of a certified reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized compounds and can also be used to assess purity, particularly for isomeric impurities that may be difficult to resolve by chromatography.[7][8][9]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Experiments:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.
Data Analysis:
-
The purity is assessed by comparing the integrals of the signals corresponding to the compound of interest with those of any observed impurities. The presence of unexpected signals may indicate impurities.
Visualizing the Workflow and Potential Impurities
To further aid researchers, the following diagrams illustrate the general workflow for purity validation and a simplified representation of potential impurities that may arise during the synthesis of this compound.
Caption: Workflow for this compound purity validation.
Caption: Common impurities in this compound synthesis.
Conclusion
The validation of synthesized this compound purity is a multi-faceted process that benefits from the application of orthogonal analytical techniques. For routine purity checks and quantification, HPLC with UV detection offers a reliable and cost-effective solution. When high sensitivity is required for the detection and identification of trace impurities, LC-MS/MS is the method of choice. For absolute structural confirmation and the identification of isomeric impurities, NMR spectroscopy is unparalleled. By employing a combination of these methods, researchers can ensure the quality and integrity of their synthesized this compound, leading to more accurate and dependable research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic-amperometric determination of naloxone hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of naloxone hydrochloride injection by HPLC [journal11.magtechjournal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of naloxegol in human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The application of nuclear magnetic resonance in the structural elucidation of natural products [open.uct.ac.za]
- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Naloxol Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of drug metabolites is paramount for successful pharmacokinetic and toxicokinetic studies. Naloxol, a primary metabolite of the opioid antagonist naloxone (B1662785), is a critical analyte in such investigations. This guide provides an objective comparison of the two most common analytical methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, supported by detailed experimental protocols from published studies.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method for this compound quantification is contingent on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key quantitative performance parameters for validated LC-MS/MS methods for the quantification of 6β-naloxol (a common isomer of this compound) and a representative HPLC-UV method for its parent compound, naloxone, to provide a comparative perspective.
| Parameter | LC-MS/MS for 6β-naloxol in Mouse Plasma[1][2] | LC-MS/MS for 6α-naloxol in Monkey Plasma[3] | Representative HPLC-UV for Naloxone |
| Linearity Range | 0.400 - 200 ng/mL | 1.5 - 100 ng/mL | 0.1 - 100 µg/mL[4] |
| Accuracy (%RE) | -8.3 to -2.5% | Within ±15% | >96% Recovery[4] |
| Precision (%RSD) | ≤ 6.5% | ≤15% | <2% |
| Limit of Quantification (LOQ) | 0.400 ng/mL | 1.5 ng/mL | 0.1 µg/mL[4] |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction (SPE) | Direct Injection (for drug product) |
| Run Time | 2.5 min | Not Specified | ~8 min[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.
LC-MS/MS Method for 6β-naloxol in Mouse Plasma[1][2]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) was used for sample preparation in a 96-well format.[1][2]
-
Chromatography: An Aquasil C18 column (50 mm × 2.1 mm, 5 μm) was used for chromatographic separation with a gradient elution.[1][2] The total run time was 2.5 minutes with a flow rate of 1.0 mL/min.[1][2]
-
Mass Spectrometry: The analytes were monitored by electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[1][2]
LC-MS/MS Method for 6α-naloxol in Monkey Plasma[3]
-
Sample Preparation: Solid phase extraction (SPE) using a hydrophilic-lipophilic-balanced reversed-phase cartridge was employed for sample preparation.[3]
-
Chromatography: A Halo C18 column (2.1 × 50 mm, 2.7μ) was used with a solvent system of methanol-water-formic acid for the elution of analytes.[3]
-
Mass Spectrometry: A triple quadrupole tandem mass spectrometer operated in electrospray ionization (ESI) positive mode and multiple reaction monitoring (MRM) was used for detection.[3] The molecular ion transitions were 330.0/185.0 m/z for 6α-naloxol.[3]
Representative HPLC-UV Method for Naloxone
-
Chromatography: A C-18 column (150 mm x 4.6mm i.d., 5 µm) was used with a mobile phase of 10 mmol L-1 potassium phosphate (B84403) buffer (pH 6.0) and acetonitrile (17:83, v/v).[4] The flow rate was 1.0 mL min-1.[4]
-
Detection: UV detection was performed at 210 nm.[4]
Visualizing the Workflow and Comparison
To better understand the processes and relationships involved in the cross-validation of these analytical methods, the following diagrams are provided.
References
- 1. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Naloxol and Other Neutral Opioid Antagonists
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Naloxol and other neutral opioid antagonists. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to be an invaluable resource for understanding the nuanced differences between these critical research compounds.
The landscape of opioid research is continually evolving, with a growing interest in the therapeutic potential of neutral opioid antagonists. Unlike inverse agonists such as naloxone (B1662785) and naltrexone (B1662487), which can induce withdrawal symptoms in opioid-dependent subjects by suppressing basal receptor signaling, neutral antagonists block opioid agonist effects without altering the receptor's constitutive activity. This property makes them valuable tools for investigating the physiological roles of opioid receptors and for developing novel therapeutics with potentially improved side-effect profiles.
This guide focuses on a head-to-head comparison of 6-alpha-naloxol, a key metabolite of naloxone, with other recognized neutral opioid antagonists. We will delve into their binding affinities for the three main opioid receptor subtypes (mu, delta, and kappa), their functional activity in vitro, and their in vivo potency in precipitating opioid withdrawal.
Quantitative Data Summary
The following tables provide a comparative summary of the binding affinities and in vivo potencies of 6-alpha-naloxol and other relevant opioid antagonists.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Antagonist | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| 6-alpha-Naloxol | Similar to Naloxone | Similar to Naloxone | Data not available |
| 6-beta-Naltrexol | 2.12[1] | 213[1] | 7.24[1] |
| Naloxone | ~1-2 | ~16-33 | Data not available |
| Naltrexone | 0.37[2] | 9.4[2] | 4.8[2] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes. A direct head-to-head binding study under identical conditions would provide the most accurate comparison.
Table 2: In Vivo Potency in Precipitating Opioid Withdrawal in Morphine-Pretreated Rats (ED50, mg/kg)
| Antagonist | Entire 30 min Session | Early Phase (5-15 min) | Late Phase (25-35 min) |
| 6-alpha-Naloxol | 1.1 | 3.3 | 0.3 |
| Naloxone | 0.017 | 0.033 | 0.033 |
| Relative Potency (Naloxone vs. 6-alpha-Naloxol) | ~65x greater | ~100x greater | ~9x greater |
Data adapted from a study on suppression of operant responding for food reward as an index of withdrawal.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands:
-
[³H]-DAMGO for μ-opioid receptors.
-
[³H]-DPDPE or [³H]-Naltrindole for δ-opioid receptors.
-
[³H]-U-69,593 or [³H]-Bremazocine for κ-opioid receptors.
-
-
Test Compounds: 6-alpha-Naloxol, 6-beta-Naltrexol, Naloxone, Naltrexone.
-
Non-specific Binding Control: High concentration of unlabeled naloxone or naltrexone (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To determine the functional activity of a test compound as a neutral antagonist or inverse agonist by measuring its effect on agonist-stimulated [³⁵S]GTPγS binding to G proteins.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Agonist: A standard opioid agonist (e.g., DAMGO for μ-receptors).
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, MgCl₂, NaCl.
-
Test Compounds: 6-alpha-Naloxol, 6-beta-Naltrexol, Naloxone, Naltrexone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test compound (or vehicle) and GDP in the assay buffer.
-
Initiation: Initiate the reaction by adding the agonist and [³⁵S]GTPγS. To determine inverse agonist activity, measure the effect of the test compound on basal [³⁵S]GTPγS binding in the absence of an agonist.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through a filter plate.
-
Quantification: Measure the radioactivity in a plate scintillation counter.
-
Data Analysis:
-
For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50.
-
For inverse agonist activity, a decrease in basal [³⁵S]GTPγS binding will be observed. Neutral antagonists will not affect basal binding.
-
In Vivo Antagonist-Precipitated Withdrawal in Rats
Objective: To assess the in vivo potency of an opioid antagonist to precipitate withdrawal in opioid-dependent rats.
Animals: Male Wistar rats.
Procedure:
-
Induction of Dependence:
-
Acute Dependence: Administer a single subcutaneous (SC) injection of morphine (e.g., 5.6 mg/kg).
-
Chronic Dependence: Implant a morphine pellet (e.g., 75 mg) subcutaneously for a set period (e.g., 7 days).
-
-
Antagonist Administration: At a specified time after morphine administration (e.g., 4 hours for acute dependence), administer varying doses of the test antagonist (e.g., 6-alpha-naloxol or naloxone) subcutaneously.
-
Behavioral Observation: Immediately place the rat in a clear observation chamber and record the frequency and severity of withdrawal signs for a defined period (e.g., 30 minutes).
-
Withdrawal Signs to be Scored:
-
Somatic Signs: Wet-dog shakes, teeth chattering, ptosis (eyelid drooping), writhing, diarrhea, and weight loss.
-
Behavioral Signs: Jumping, exploring, grooming, and posture. A global withdrawal score can be calculated by summing the scores for each sign.
-
-
Data Analysis:
-
For each dose of the antagonist, calculate the mean withdrawal score.
-
Plot the mean withdrawal score against the antagonist dose to generate a dose-response curve.
-
Determine the ED50 value (the dose of the antagonist that produces 50% of the maximal withdrawal score).
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This guide provides a comparative overview of 6-alpha-naloxol and other neutral opioid antagonists, highlighting their distinct pharmacological profiles. The presented data underscores the importance of considering not only binding affinity but also functional activity and in vivo potency when selecting an antagonist for a particular research application. The detailed experimental protocols and visual workflows are intended to facilitate the design and execution of further studies in this critical area of opioid research. As the field continues to advance, a deeper understanding of the structure-activity relationships of neutral opioid antagonists will be instrumental in the development of next-generation therapeutics.
References
- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]
- 2. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Antagonist Activity of Naloxone and Related Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antagonist activity of naloxone (B1662785), a cornerstone opioid antagonist, with its close structural analog naltrexone (B1662487) and its primary metabolite, 6-β-naltrexol. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development.
Executive Summary
Naloxone is a potent, non-selective competitive antagonist of opioid receptors with a high affinity for the µ-opioid receptor. Its primary clinical application is the rapid reversal of opioid overdose. While its in vitro and in vivo activities are well-correlated, understanding its pharmacological profile in comparison to other antagonists like naltrexone and its metabolites is crucial for nuanced therapeutic applications and the development of novel antagonists. This guide presents key experimental data in a comparative format to facilitate objective assessment.
Data Presentation: Quantitative Comparison of Opioid Antagonists
The following tables summarize the binding affinities and in vivo potencies of naloxone, naltrexone, and 6-β-naltrexol at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
Table 1: In Vitro Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| Naloxone | ~1-2 | ~16-33 | ~16-33 | [1] |
| Naltrexone | ~0.2 - 1 | Lower affinity than MOR | Lower affinity than MOR | [2] |
| 6-β-Naltrexol | Higher than Naloxone | Lower than Naloxone & Naltrexone | Higher than Naloxone | [3] |
Lower Kᵢ values indicate higher binding affinity.
Table 2: In Vivo Antagonist Potency (ID₅₀)
| Compound | Test Model | Agonist | Potency (ID₅₀) | Reference(s) |
| Naloxone | Mouse Hotplate Test | Morphine | 16 µg/kg | [2] |
| Naltrexone | Mouse Hotplate Test | Morphine | 7 µg/kg | [2] |
| 6-β-Naltrexol | Mouse Hotplate Test | Morphine | 1300 µg/kg | [2] |
| Naloxone | Fentanyl-induced Analgesia | Fentanyl | 0.35 mg/kg | [4] |
| Naltrexone | Fentanyl-induced Analgesia | Fentanyl | 0.08 mg/kg | [4] |
| 6-β-Naltrexol | Fentanyl-induced Analgesia | Fentanyl | 1.38 mg/kg | [4] |
ID₅₀ represents the dose of the antagonist required to inhibit 50% of the maximal effect of the agonist.
Mechanism of Action: Opioid Receptor Antagonism
Naloxone and related antagonists function as competitive antagonists at opioid receptors.[5] They bind to the same receptor sites as opioid agonists (e.g., morphine, fentanyl) but do not activate the receptor.[6] By occupying the binding site, they block the agonist from binding and initiating the intracellular signaling cascade that leads to the pharmacological effects of opioids, such as analgesia and respiratory depression.[6]
Caption: Opioid agonist signaling vs. Naloxone antagonism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
1. Radioligand Competitive Binding Assay
This assay quantifies the binding affinity of a compound to a specific receptor.
-
Objective: To determine the inhibition constant (Kᵢ) of naloxone for the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO), a radioactive molecule that binds to the µ-opioid receptor.
-
Naloxone (the competitor compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of naloxone.
-
Allow the binding to reach equilibrium.
-
Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
The concentration of naloxone that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]
-
Caption: Workflow for a competitive radioligand binding assay.
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist and its inhibition by an antagonist.[8]
-
Objective: To determine the functional antagonist potency of naloxone at the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Opioid agonist (e.g., DAMGO).
-
Naloxone.
-
Assay buffer containing GDP.
-
-
Procedure:
-
Pre-incubate the cell membranes with the opioid agonist and varying concentrations of naloxone.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Receptor activation by the agonist stimulates the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
The amount of bound [³⁵S]GTPγS is quantified, which is proportional to the level of receptor activation.
-
Naloxone's ability to inhibit this agonist-stimulated binding is measured to determine its antagonist potency (IC₅₀).
-
In Vivo Assays
1. Tail-Flick Test
This is a common method to assess the analgesic effects of drugs in rodents.[9]
-
Objective: To determine the antagonist effect of naloxone on morphine-induced analgesia.
-
Apparatus: A device that applies a radiant heat source to the animal's tail.[10]
-
Procedure:
-
A baseline tail-flick latency (the time it takes for the animal to flick its tail away from the heat) is measured.
-
The animal is administered an opioid agonist (e.g., morphine), which increases the tail-flick latency.
-
Different doses of naloxone are administered prior to the opioid agonist.
-
The tail-flick latency is measured again.
-
The ability of naloxone to reduce the morphine-induced increase in tail-flick latency is a measure of its antagonist activity. The dose that reduces the analgesic effect by 50% is the ID₅₀.
-
Caption: Experimental workflow for the tail-flick test.
Correlation of In Vitro and In Vivo Data
A strong correlation is generally observed between the in vitro binding affinities and the in vivo antagonist potencies of naloxone and its analogs. The high affinity for the µ-opioid receptor demonstrated in vitro translates to potent antagonism of µ-opioid-mediated effects, such as analgesia, in vivo.
However, discrepancies can arise due to pharmacokinetic factors (absorption, distribution, metabolism, and excretion) and pharmacodynamic complexities. For instance, 6-β-naltrexol exhibits high potency in some in vitro assays but is less potent in vivo, which may be attributed to factors like blood-brain barrier penetration.[2] Conversely, the longer duration of action of naltrexone compared to naloxone is partly due to its metabolite, 6-β-naltrexol, which has a longer half-life.[2]
Conclusion
Naloxone is a potent and effective opioid antagonist with a well-characterized in vitro and in vivo profile. Its rapid onset and short duration of action make it ideal for the emergency treatment of opioid overdose. In contrast, naltrexone and its active metabolite, 6-β-naltrexol, exhibit different pharmacokinetic and pharmacodynamic properties, such as a longer duration of action, which are advantageous for relapse prevention in substance use disorders. A thorough understanding of the comparative pharmacology of these antagonists, as detailed in this guide, is essential for both clinical application and the rational design of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of the Inverse Agonist Properties of Naloxol and Naloxone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inverse agonist properties of naloxol and its more widely known parent compound, naloxone (B1662785). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in the fields of pharmacology and drug development.
Introduction
Naloxone is a well-established competitive antagonist of the μ-opioid receptor (MOR), widely used to reverse the effects of opioid overdose. Beyond its antagonist activity, naloxone has been characterized as an inverse agonist, particularly in systems with constitutive receptor activity or following prolonged exposure to opioid agonists.[1][2][3] Inverse agonism refers to the ability of a ligand to decrease the basal or spontaneous activity of a receptor, a property that distinguishes it from a neutral antagonist which only blocks the action of an agonist.[1]
This compound, a metabolite of naloxone, exists as two stereoisomers: 6α-naloxol and 6β-naloxol. Unlike naloxone, both 6α- and 6β-naloxol have been consistently described as neutral antagonists at the MOR.[1][2] This distinction in their pharmacological profiles has significant implications for their potential therapeutic applications and for understanding the molecular mechanisms of opioid receptor function.
Quantitative Data Summary
The following tables summarize the in vivo potencies of naloxone and 6β-naltrexol (a closely related compound to this compound and often used in comparative studies as a neutral antagonist) in various animal models. This data highlights the significant differences in their ability to precipitate withdrawal, a key indicator of inverse agonism in opioid-dependent subjects.
Table 1: Potency in Blocking Fentanyl-Induced Effects
| Compound | ED₅₀ to Block Analgesia (mg/kg) | ED₅₀ to Block Lethality (mg/kg) |
| Naloxone | 0.35 | 7.19 |
| 6β-Naltrexol | 1.38 | 15.34 |
Data from a study in mice, demonstrating the antagonist effects of the compounds against the potent opioid agonist, fentanyl.[3]
Table 2: Potency in Precipitating Withdrawal in Fentanyl-Dependent Mice
| Compound | Quantal ED₅₀ for Withdrawal Jumping (mg/kg) |
| Naloxone | 0.24 |
| 6β-Naltrexol | 99.65 |
This data clearly illustrates the dramatically lower potency of the neutral antagonist (6β-naltrexol) in precipitating withdrawal symptoms compared to the inverse agonist (naloxone).[3]
Signaling Pathways
The differential effects of naloxone and this compound can be understood by examining their interaction with the μ-opioid receptor and the subsequent intracellular signaling cascade.
Caption: Ligand interaction with μ-opioid receptor states.
Experimental Protocols
The inverse agonist properties of compounds like naloxone are typically characterized using in vitro functional assays that measure G-protein activation or second messenger levels. The following are detailed methodologies for two key experiments.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement. A decrease in basal [³⁵S]GTPγS binding in the presence of a ligand is indicative of inverse agonism.
Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP (e.g., 10 µM final concentration), and the test compound (naloxone or this compound) at various concentrations.
-
Add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05 nM final concentration).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a percentage of the basal (no compound) binding against the logarithm of the test compound concentration. Inverse agonists will show a concentration-dependent decrease in [³⁵S]GTPγS binding below the basal level.
-
cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Since the μ-opioid receptor is coupled to the inhibitory G-protein (Gαi/o), its activation leads to a decrease in adenylyl cyclase activity and consequently, lower levels of cAMP. In cells with basal MOR activity, an inverse agonist will increase cAMP levels back towards the unstimulated state.
Workflow:
Caption: Workflow for the cAMP accumulation assay.
Detailed Steps:
-
Cell Culture:
-
Plate cells expressing the μ-opioid receptor in a multi-well plate and allow them to adhere.
-
-
Agonist Pretreatment (Optional but recommended to observe inverse agonism):
-
Treat the cells with a MOR agonist (e.g., morphine or DAMGO) for a prolonged period (e.g., 18-24 hours) to induce receptor upregulation and constitutive activity.
-
Wash the cells thoroughly to remove the agonist.
-
-
Assay Procedure:
-
Pre-incubate the cells with the test compound (naloxone or this compound) at various concentrations.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration. An inverse agonist will cause a concentration-dependent increase in cAMP levels in agonist-pretreated cells, counteracting the inhibitory effect of the constitutively active receptors. A neutral antagonist will not alter the basal cAMP levels.
-
Conclusion
The available evidence strongly supports the classification of naloxone as an inverse agonist and this compound (both 6α- and 6β-isomers) as a neutral antagonist at the μ-opioid receptor. This fundamental difference in their mechanism of action is reflected in their distinct in vivo profiles, particularly in the context of opioid dependence and withdrawal. While naloxone actively suppresses basal receptor signaling, this compound simply blocks the receptor from agonist binding without affecting its intrinsic activity. This distinction is crucial for the rational design and development of new opioid receptor ligands with tailored pharmacological properties. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced pharmacology of these and other opioid receptor modulators.
References
- 1. Inverse agonists and neutral antagonists at mu opioid receptor (MOR): possible role of basal receptor signaling in narcotic dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of Naloxol for mu, delta, and kappa opioid receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of naloxol for the mu (µ), delta (δ), and kappa (κ) opioid receptors. Due to the limited availability of specific binding affinity data for this compound (6-alpha-naloxol), this document uses the well-characterized parent compound, naloxone (B1662785), as a primary example for quantitative comparison. The guide includes detailed experimental protocols and visual representations of key biological and experimental pathways to support researchers in the field of opioid pharmacology.
Introduction to this compound and Opioid Receptor Selectivity
This compound, scientifically known as 6-alpha-naloxol, is an active metabolite of the widely used opioid antagonist, naloxone. Understanding the selectivity of a ligand for different opioid receptor subtypes is crucial for predicting its pharmacological effects and potential therapeutic applications. High selectivity for a specific receptor can lead to more targeted therapies with fewer off-target side effects. The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.
Quantitative Comparison of Opioid Receptor Antagonists
To illustrate the principles of receptor selectivity, the following table summarizes the binding affinities of the non-selective antagonist naloxone and the more selective antagonist naltriben (B52518).
Table 1: Binding Affinity (Kᵢ in nM) of Opioid Antagonists
| Antagonist | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Naloxone | ~1-4 | ~25-95 | ~16-30 |
| Naltriben | High (several hundred-fold less than DOR) | ~0.1-0.5 | High |
Note: Kᵢ values can vary between studies based on experimental conditions. The values presented are representative.
Table 2: Selectivity Ratios of Naloxone
| Comparison | Selectivity Ratio (Kᵢ DOR / Kᵢ MOR) | Selectivity Ratio (Kᵢ KOR / Kᵢ MOR) |
| Naloxone | ~6-95 | ~4-10 |
The data clearly illustrates that naloxone is a non-selective antagonist, although it exhibits a higher affinity for the µ-opioid receptor compared to the δ- and κ-opioid receptors.[1] In contrast, naltriben is a highly selective δ-opioid receptor antagonist.[2]
Experimental Protocols
The determination of binding affinity (Kᵢ) is primarily achieved through radioligand binding assays.
Radioligand Displacement Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ, δ, or κ opioid receptors.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).
-
Test Compound: this compound of known concentration.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard antagonist (e.g., naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a determined protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, high concentration of a non-selective antagonist (e.g., naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Mandatory Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).
Caption: General signaling pathway of opioid receptors.
Experimental Workflow for Determining Receptor Selectivity
The following diagram illustrates the logical workflow for assessing the selectivity of a compound like this compound for the different opioid receptors.
References
Reproducibility of Naloxol's Effects: A Comparative Analysis Across Experimental Models
A detailed guide for researchers and drug development professionals on the experimental performance of Naloxol and its derivatives compared to other opioid antagonists.
This guide provides a comprehensive comparison of the effects of this compound and its related compounds, such as 6-alpha-naloxol and the peripherally acting mu-opioid receptor antagonist (PAMORA) naloxegol (B613840), with established opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). The data presented here, summarized from multiple preclinical and clinical studies, offers insights into the reproducibility and differential effects of these compounds across various experimental models, primarily focusing on opioid withdrawal and the management of opioid-induced constipation.
Comparative Potency in Opioid Withdrawal Models
The ability of an opioid antagonist to precipitate withdrawal is a key measure of its in vivo potency. Studies in rodent models have consistently demonstrated a significant difference in potency between naloxone and its 6-alpha-naloxol metabolite.
Quantitative Data Summary
| Antagonist | Morphine Treatment | Time Post-Antagonist | ED50 (mg/kg, s.c.) | Relative Potency (Naloxone vs. 6-alpha-naloxol) |
| Naloxone | Naïve | 30 min | - | 5.3-fold |
| 6-alpha-naloxol | Naïve | 30 min | - | |
| Naloxone | Single Morphine (5.6 mg/kg) | 30 min | - | 65.2-fold |
| 6-alpha-naloxol | Single Morphine (5.6 mg/kg) | 30 min | - | |
| Naloxone | Repeat Morphine (5.6 mg/kg x2) | 30 min | - | 64.2-fold |
| 6-alpha-naloxol | Repeat Morphine (5.6 mg/kg x2) | 30 min | - | |
| Naloxone | Single/Repeat Morphine | 5-15 min (Early Phase) | - | ~100-fold |
| 6-alpha-naloxol | Single/Repeat Morphine | 5-15 min (Early Phase) | - | |
| Naloxone | Single/Repeat Morphine | 25-35 min (Late Phase) | - | 9-fold |
| 6-alpha-naloxol | Single/Repeat Morphine | 25-35 min (Late Phase) | - |
Data summarized from studies in male Wistar rats measuring the suppression of operant responding for food reward as an index of withdrawal.[1][2]
In a model of fentanyl-dependent mice, the potency to precipitate withdrawal jumping was found to be naltrexone > naloxone ⋙ 6β-naltrexol, with relative potencies of 1107, 415, and 1, respectively.[3]
Efficacy in Opioid-Induced Constipation Models
Naloxegol, a PEGylated derivative of this compound, has been extensively studied for the treatment of opioid-induced constipation (OIC). Its peripheral restriction is designed to antagonize opioid effects in the gastrointestinal tract without reversing central analgesia.
Quantitative Data Summary: Clinical Trials
| Study | Treatment Group | N | Responder Rate (%) | p-value vs. Placebo |
| KODIAC-04 | Placebo | 217 | 29.4 | - |
| Naloxegol 12.5 mg | 217 | - | - | |
| Naloxegol 25 mg | 218 | 44.4 | 0.001 | |
| KODIAC-05 | Placebo | 234 | 29.3 | - |
| Naloxegol 12.5 mg | 232 | - | - | |
| Naloxegol 25 mg | 234 | 39.7 | 0.02 | |
| Phase 2 Study | Placebo | - | - | - |
| Naloxegol 25 mg | - | Significant increase in SBMs/week (2.9 vs 1.0) | 0.0020 | |
| Naloxegol 50 mg | - | Significant increase in SBMs/week (3.3 vs 0.5) | 0.0001 |
Responder rate defined as ≥3 spontaneous bowel movements (SBMs) per week and an increase from baseline of ≥1 SBM for ≥9 of 12 weeks and for ≥3 of the final 4 weeks.[4][5]
Experimental Protocols
Opioid Antagonist-Precipitated Withdrawal in Rats
Objective: To determine the in vivo potency of opioid antagonists by measuring the suppression of operant responding following antagonist administration in morphine-dependent rats.
Animal Model: Male Wistar rats (300-400g) were used in these studies.[1]
Apparatus: Standard operant conditioning chambers equipped with a lever and a food pellet dispenser.
Procedure:
-
Operant Training: Rats were trained to press a lever for food reward on a fixed-ratio schedule.
-
Induction of Dependence:
-
Morphine-Naïve: Rats received a vehicle injection.
-
Single Morphine: Rats received a single subcutaneous (s.c.) injection of 5.6 mg/kg morphine sulfate (B86663).[1]
-
Repeat Morphine: Rats received two s.c. injections of 5.6 mg/kg morphine sulfate at 24-hour intervals.[1]
-
-
Antagonist Challenge: Four hours after the final morphine or vehicle injection, varying doses of naloxone or 6-alpha-naloxol were administered s.c.
-
Behavioral Assessment: Five minutes after antagonist injection, rats were placed in the operant chambers for a 30-minute test session. The primary endpoint was the dose-dependent suppression of lever pressing for food reward.[1][2]
Clinical Trials for Naloxegol in Opioid-Induced Constipation
Objective: To evaluate the efficacy and safety of oral naloxegol for the treatment of OIC in adults with chronic non-cancer pain.
Study Design: Two identical Phase 3, multicenter, randomized, double-blind, placebo-controlled studies (KODIAC-04 and KODIAC-05).[4]
Participant Population: Outpatients with non-cancer pain and OIC, defined as <3 spontaneous bowel movements (SBMs) per week with accompanying symptoms, on a stable opioid regimen of 30-1000 mg/day morphine equivalents for ≥ 2 weeks.[4][5]
Procedure:
-
Randomization: Participants were randomly assigned to receive a daily oral dose of 12.5 mg or 25 mg of naloxegol, or a placebo.
-
Treatment Duration: The treatment period was 12 weeks.[4]
-
Primary Endpoint: The primary endpoint was the 12-week response rate, defined as ≥3 SBMs per week and an increase from baseline of ≥1 SBM for ≥9 of 12 weeks and for ≥3 of the final 4 weeks.[4]
-
Secondary Endpoints: Key secondary endpoints included the response rate in patients with an inadequate response to laxatives prior to the study, the time to the first post-dose SBM, and the mean number of days per week with one or more SBMs.[4]
Visualizations
Signaling Pathway of Naloxegol in Enteric Neurons
Caption: Naloxegol's mechanism in alleviating opioid-induced constipation.
Experimental Workflow for Opioid Withdrawal Study
Caption: Workflow for assessing antagonist-precipitated opioid withdrawal.
References
- 1. Relative potency of the opioid antagonists naloxone and 6-alpha-naloxol to precipitate withdrawal from acute morphine dependence varies with time post-antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naloxegol for opioid-induced constipation in patients with noncancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2, double-blind, randomized, placebo-controlled, dose-escalation study to evaluate the efficacy, safety, and tolerability of naloxegol in patients with opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Duration of Action: Naloxol vs. Naltrexone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo duration of action of the opioid antagonists Naloxol and Naltrexone (B1662487). The information presented is based on available experimental data to assist researchers in understanding the pharmacological profiles of these compounds.
Executive Summary
Direct comparative studies on the in vivo duration of action of this compound versus Naltrexone are limited in publicly available literature. However, by examining data on these compounds, their metabolites, and closely related derivatives, we can infer their respective durations of action. Naltrexone, and its active metabolite 6β-naltrexol, generally exhibit a longer duration of action compared to naloxone (B1662785) and its related compound, 6β-naloxol. Naltrexone is available in oral formulations with effects lasting 24 to 72 hours, and as a long-acting injectable providing coverage for up to a month. While specific in vivo duration data for this compound is scarce, information on the related compound 6β-naloxol suggests it functions as a neutral antagonist.
Quantitative Data Summary
The following table summarizes the available in vivo duration of action data for Naltrexone and related compounds. Due to the limited direct data for this compound, information on its reduced form, 6β-naloxol, and the structurally similar naloxone are included for comparative context.
| Compound | Formulation/Route | Subject | Duration of Action | Key Findings |
| Naltrexone | Oral (50 mg) | Human | 24 - 36 hours[1] | Blocks the effects of opioids. |
| Oral (100 mg) | Human | Up to 48 hours | Dose-dependent increase in duration. | |
| Oral (150 mg) | Human | Up to 72 hours | Provides extended blockade. | |
| Intramuscular Injection (Vivitrol®) | Human | ~30 days | Extended-release formulation for monthly administration. | |
| 6β-Naltrexol (active metabolite of Naltrexone) | Intravenous | Human | Half-life of ~11.1 hours[2] | Identified as a peripherally selective neutral antagonist with a longer duration of action than naltrexone and naloxone in some studies.[3] |
| Naloxone (structurally similar to this compound) | Intravenous | Human | 30 - 90 minutes[4] | Short-acting, often requiring repeated doses in overdose situations.[4] |
| 6β-Naloxol (reduced form of this compound) | Not specified in vivo | - | Data not available | Characterized as a putative neutral antagonist. |
Experimental Methodologies
The duration of action of opioid antagonists is typically determined using various in vivo assays that measure the blockade of opioid agonist effects. Key experimental protocols include:
Hot-Plate Test
The hot-plate test is a widely used method to assess the analgesic effects of opioids and the antagonistic properties of compounds like naltrexone and naloxone.
-
Objective: To measure the latency of a pain response to a thermal stimulus.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
A baseline latency is established by placing an animal (typically a mouse or rat) on the hot plate and recording the time it takes for the animal to exhibit a pain response (e.g., licking its paws or jumping).
-
An opioid agonist (e.g., morphine) is administered to produce an analgesic effect, which is confirmed by an increased latency in the hot-plate test.
-
The opioid antagonist (Naltrexone or a related compound) is then administered.
-
The latency to the pain response is measured at various time points after antagonist administration.
-
The duration of action of the antagonist is determined by the time it takes for the analgesic effect of the opioid agonist to return.[5]
-
Tail-Flick Test
Similar to the hot-plate test, the tail-flick test assesses pain responses to a thermal stimulus.
-
Objective: To measure the time it takes for an animal to move its tail away from a heat source.
-
Apparatus: A device that applies a focused beam of heat to the animal's tail.
-
Procedure:
-
The animal's tail is exposed to the heat source, and the time to tail withdrawal (flick) is recorded as the baseline latency.
-
An opioid agonist is administered to increase the tail-flick latency.
-
The opioid antagonist is administered.
-
Tail-flick latency is measured at subsequent time points to determine the duration of the antagonist's blockade of the agonist's effect.[6][7]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of opioid antagonists and a typical experimental workflow for determining their duration of action.
Caption: Competitive antagonism of the μ-opioid receptor by Naltrexone or this compound.
Caption: A generalized workflow for assessing opioid antagonist duration of action in vivo.
References
- 1. Pharmacology of medicines available for the treatment of opioid dependence - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 6β-naltrexol, a peripherally selective opioid antagonist that inhibits morphine-induced slowing of gastrointestinal transit: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. relevancerecovery.com [relevancerecovery.com]
- 5. An evaluation of the hot plate technique to study narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Disposal of Naloxol: A Guide for Laboratory Professionals
Understanding Naloxol and Its Regulatory Context
This compound is an opioid antagonist that exists in two isomeric forms: α-naloxol and β-naloxol.[1] It is a human metabolite of naloxone (B1662785).[1] The disposal of pharmaceutical waste, including compounds like this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] These agencies establish guidelines to mitigate environmental contamination and risks to public health.[2]
Core Principles of Pharmaceutical Waste Management
The foundational step in disposing of any chemical is to consult its Safety Data Sheet (SDS). While a specific SDS for this compound with disposal instructions was not identified, the SDS for the related compound naloxone hydrochloride indicates that it is not classified as hazardous.[5] However, it is crucial to handle all chemical waste with care.
Key considerations for pharmaceutical waste disposal include:
-
Hazardous vs. Non-Hazardous Waste: The Resource Conservation and Recovery Act (RCRA) governs hazardous pharmaceutical waste.[3][4] Most pharmaceuticals are incinerated, with hazardous wastes requiring treatment at a permitted facility.[3][4]
-
Controlled Substances: The DEA regulates the disposal of controlled substances, which must be rendered "non-retrievable".
-
Sewer Disposal Ban: The EPA's Subpart P rule prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[3]
Step-by-Step Disposal Procedures for this compound
Based on the guidelines for naloxone and general pharmaceutical waste, the following procedures are recommended for the disposal of this compound in a laboratory setting.
1. Initial Assessment and Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are in a well-ventilated area.
-
Wear appropriate PPE, including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[6]
2. Waste Identification and Segregation:
-
Treat this compound as chemical waste. Do not mix it with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
3. Containerization and Labeling:
-
Use a designated, leak-proof, and clearly labeled waste container.
-
The label should clearly state "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[7]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as the chemical waste itself and disposed of in compliance with institutional and regulatory guidelines.[7]
5. Handling Spills:
-
In the event of a spill, avoid dust formation and contact with skin and eyes.[6]
-
Use personal protective equipment during cleanup.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[6]
-
Prevent the chemical from entering drains.[6]
-
Thoroughly clean the spill area. For large spills, evacuate the area and contact your institution's emergency response team.[7]
6. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately.[7]
Quantitative Data for Pharmaceutical Disposal
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general guidelines for pharmaceutical waste.
| Parameter | Guideline | Source |
| Sewer Disposal of Hazardous Pharmaceuticals | Prohibited for healthcare facilities under EPA Subpart P. | [3] |
| Sharps Container Fill Level | Should be disposed of when approximately ¾ full. | [8] |
| DEA "Non-Retrievable" Standard | Required for the destruction of controlled substances. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The provided step-by-step procedure is based on general chemical waste guidelines and information for the related compound, naloxone.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. somersetpharma.com [somersetpharma.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Narcan/Naxolone Disposal Tips [redbags.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
